molecular formula C10H8ClNO B173414 1-Chloro-5-methoxyisoquinoline CAS No. 106462-85-5

1-Chloro-5-methoxyisoquinoline

Cat. No.: B173414
CAS No.: 106462-85-5
M. Wt: 193.63 g/mol
InChI Key: DVHOIKSDQCZHOV-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-5-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHOIKSDQCZHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619510
Record name 1-Chloro-5-methoxyisoquinoline
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106462-85-5
Record name 1-Chloro-5-methoxyisoquinoline
Source EPA DSSTox
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Record name 1-chloro-5-methoxyisoquinoline
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-methoxyisoquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-5-methoxyisoquinoline, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis methodologies, safety protocols, and its emerging role in medicinal chemistry, supported by field-proven insights and authoritative references.

Core Compound Identification and Properties

Chemical Identity:

This compound is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds.[1] Its structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 1-position and a methoxy group at the 5-position.

CAS Number: 106462-85-5[2][3]

Molecular Formula: C₁₀H₈ClNO[2][4]

Structure:

SynthesisWorkflow A 5-Methoxyisoquinolin-1(2H)-one (Starting Material) C Reaction Mixture (Heating) A->C Add to B Phosphoryl Chloride (POCl3) (Chlorinating Agent) B->C Add D Work-up (Quenching, Extraction, Purification) C->D Process E This compound (Final Product) D->E Isolate

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous synthesis):

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-methoxyisoquinolin-1(2H)-one is suspended in an excess of phosphoryl chloride (POCl₃). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Chlorination The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

  • Step 4: Purification The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Excess Phosphoryl Chloride: Using POCl₃ in excess serves as both the reagent and the solvent, driving the reaction to completion.

  • Inert Atmosphere: This prevents the introduction of moisture, which could react with the chlorinating agent and reduce its efficacy.

  • Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Pouring the reaction mixture onto ice helps to control the temperature and dissipate the heat generated.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbon atoms of the isoquinoline core and the methoxy group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Predicted mass spectral data suggests prominent peaks for the protonated molecule [M+H]⁺ at m/z 194.03671 and the sodium adduct [M+Na]⁺ at m/z 216.01865. [5]

Role in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. [1][6]These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antihypertensive effects. [1][7] The introduction of chloro and methoxy substituents onto the isoquinoline core can significantly modulate the compound's physicochemical properties and biological activity. These modifications can influence factors such as:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The position and nature of substituents can block or alter sites of metabolic attack.

  • Target Binding: Substituents can form specific interactions with the target protein, enhancing binding affinity and selectivity.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, substituted isoquinolines have been investigated as potential antitumor agents. [8]Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Logical Relationship in Drug Discovery:

DrugDiscovery A This compound (Building Block) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., cell-based assays, enzyme inhibition) C->D E Identification of Lead Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency and Pharmacokinetics F->G H Preclinical and Clinical Development G->H

Caption: Role of this compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

Hazard Identification:

Based on available safety data for chloro-substituted isoquinolines, this compound should be handled as a hazardous substance. [9][10][11]

  • Health Hazards: May be harmful if swallowed, and can cause skin and eye irritation. May also cause respiratory tract irritation. [11][12]* Environmental Hazards: Information on environmental hazards is limited, and appropriate measures should be taken to prevent its release into the environment.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]* Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways. [13]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of novel derivatives with a wide range of potential biological activities. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential.

References

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. (URL: [Link])

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 27(19), 6249. (URL: [Link])

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-546. (URL: [Link])

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Material Safety Data Sheet. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • 1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957. PubChem. (URL: [Link])

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  • This compound (C10H8ClNO). PubChemLite. (URL: [Link])

  • Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem. (URL: [Link])

  • 1-CHLORO-6-METHOXY-ISOQUINOLINE | CAS: 132997-77-4 | Chemical Product. (URL: [Link])

  • CID 176667926 | C12H11ClFNO. PubChem. (URL: [Link])

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Sources

Spectroscopic Profile of 1-Chloro-5-methoxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Chloro-5-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to present a predictive yet robust spectroscopic profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol is proposed, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge for the identification, characterization, and utilization of this and similar isoquinoline derivatives.

Introduction: The Scientific Rationale

Isoquinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous alkaloids and synthetic compounds with significant biological activities. The strategic placement of substituents, such as a chlorine atom at the C1 position and a methoxy group at the C5 position, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic fate. The electron-withdrawing nature of the chlorine atom at the electrophilic C1 position and the electron-donating methoxy group on the carbocyclic ring create a unique electronic environment that is critical for molecular interactions and reactivity.

Understanding the precise spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems. This guide provides a detailed, predictive analysis of its key spectral features.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimental data of analogous compounds, including 1-chloroisoquinoline and 5-methoxyquinoline derivatives[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are detailed below.

The proton NMR spectrum is anticipated to display five distinct signals in the aromatic region and one singlet for the methoxy group. The electron-donating methoxy group at C5 is expected to shield the protons on the carbocyclic ring (H-6, H-7, and H-8), while the heterocyclic ring protons (H-3 and H-4) will be influenced by the electronegative nitrogen and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.5 - 7.7d5-6Coupled to H-4.
H-48.0 - 8.2d5-6Deshielded due to proximity to nitrogen.
H-67.0 - 7.2d7-8Shielded by the adjacent methoxy group.
H-77.6 - 7.8t7-8Typical aromatic triplet.
H-87.9 - 8.1d7-8Influenced by the ring current.
-OCH₃3.9 - 4.1s-Characteristic singlet for a methoxy group.

The ¹³C NMR spectrum is predicted to show 10 distinct signals for the carbon atoms of the isoquinoline core and one for the methoxy group. The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms, as well as the electron-donating effect of the methoxy group. The predicted values are benchmarked against known data for 1-chloroisoquinoline[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1150 - 152Attached to both chlorine and nitrogen.
C-3121 - 123Standard sp² carbon in the heterocyclic ring.
C-4142 - 144Deshielded by the nitrogen atom.
C-4a127 - 129Bridgehead carbon.
C-5157 - 159Attached to the electron-donating methoxy group.
C-6110 - 112Shielded by the methoxy group.
C-7130 - 132Standard aromatic carbon.
C-8118 - 120Influenced by the methoxy group's resonance effect.
C-8a135 - 137Bridgehead carbon.
-OCH₃55 - 57Typical methoxy carbon chemical shift.
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies for aromatic systems, C-Cl bonds, and C-O bonds[3][4][5].

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-OCH₃)
1620 - 1580StrongC=C and C=N stretching in the aromatic ring
1500 - 1400StrongAromatic ring skeletal vibrations
1250 - 1200StrongAsymmetric C-O-C stretching of the methoxy group
1050 - 1000MediumSymmetric C-O-C stretching of the methoxy group
850 - 750StrongC-H out-of-plane bending
750 - 700MediumC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈ClNO), the predicted molecular ion peaks will show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺193.03Molecular ion with ³⁵Cl
[M+2]⁺195.03Isotopic peak for ³⁷Cl
[M-CH₃]⁺178.01Loss of a methyl radical from the methoxy group
[M-Cl]⁺158.06Loss of a chlorine radical
[M-CO-Cl]⁺129.05Loss of a chlorocarbonyl radical

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be achieved from 5-methoxyisoquinoline. The workflow involves an N-oxidation followed by chlorination.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product start 5-Methoxyisoquinoline step1 React with m-CPBA in Dichloromethane (DCM) start->step1 intermediate 5-Methoxyisoquinoline N-oxide step1->intermediate step2 React with POCl₃ (Phosphorus Oxychloride) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methoxyisoquinoline N-oxide

  • Dissolve 5-methoxyisoquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the flask with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxyisoquinoline N-oxide.

Step 2: Synthesis of this compound

  • To the crude 5-methoxyisoquinoline N-oxide, add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours[6].

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Structural and Data Interpretation Workflow

The comprehensive characterization of a synthesized batch of this compound involves a logical workflow to ensure its identity and purity.

Data_Interpretation_Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_nmr_details Detailed NMR Analysis cluster_conclusion Final Confirmation synthesis Synthesized Product ms Confirm Molecular Weight (m/z 193/195) synthesis->ms ir Identify Functional Groups (C-O, C-Cl, Aromatic) synthesis->ir nmr ¹H and ¹³C NMR synthesis->nmr conclusion Structure Confirmed ms->conclusion ir->conclusion h_nmr ¹H: Confirm Proton Environment and Coupling nmr->h_nmr c_nmr ¹³C: Confirm Carbon Skeleton nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC) for Unambiguous Assignment h_nmr->two_d_nmr c_nmr->two_d_nmr two_d_nmr->conclusion

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics of this compound. The proposed synthetic route offers a reliable method for its preparation. This document serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their scientific endeavors. The authors recommend that any future experimental data obtained for this compound be published to enrich the public scientific record.

References

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An In-depth Technical Guide to 1-Chloro-5-methoxyisoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-methoxyisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical and spectroscopic properties, and outlines plausible synthetic routes with a focus on the underlying chemical principles. Furthermore, it explores the reactivity of this molecule, particularly its utility in nucleophilic substitution reactions, and discusses its current and potential applications in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction: The Significance of the Substituted Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. The introduction of a chloro group at the 1-position and a methoxy group at the 5-position of the isoquinoline core yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The chlorine atom at the C1 position serves as a reactive handle for nucleophilic displacement, enabling the introduction of various functional groups, while the methoxy group at the C5 position modulates the electronic landscape of the aromatic system, influencing its binding affinity to biological targets.

Molecular Identity and Structure

The unambiguous identification of this compound is crucial for its application in research and development. Its fundamental properties are summarized below.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3] Its chemical structure is depicted in Figure 1.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.
Chemical Identifiers
IdentifierValueSource
CAS Number 106462-85-5[2]
Molecular Formula C₁₀H₈ClNO[3]
Molecular Weight 193.63 g/mol [3]
InChI 1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3[2]
InChIKey DVHOIKSDQCZHOV-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC=CC2=C1C=CN=C2Cl[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and use in chemical synthesis.

Physicochemical Properties
PropertyValueNotes
Physical Form Solid[2]
Purity ≥95%Commercially available[2]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reportedExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
logP (predicted) 3.0[4]
Spectroscopic Data (Predicted)

To date, detailed experimental spectroscopic data for this compound has not been published. However, predicted spectral data can provide valuable guidance for its identification.

  • ¹H NMR: Proton chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm, with the methoxy protons appearing as a singlet around δ 4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals. The carbon bearing the chlorine atom (C1) is expected to be significantly downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for C-Cl stretching, C-O-C stretching of the methoxy group, and C=N and C=C stretching of the isoquinoline core.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted isoquinolines. A highly plausible and efficient two-step synthetic route involves the preparation of 5-methoxyisoquinolin-1(2H)-one followed by a chlorination step.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 5-methoxyisoquinolin-1(2H)-one core, which is then converted to the target molecule.

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 5-Methoxyisoquinolin-1(2H)-one cluster_1 Step 2: Chlorination Starting_Material 3-Methoxy- phenethylamine Intermediate_1 N-(3-Methoxyphenethyl)- 2-chloroacetamide Starting_Material->Intermediate_1 Amidation Reagent_1 Acylating Agent (e.g., Chloroacetyl chloride) Reagent_1->Intermediate_1 Intermediate_2 5-Methoxy-3,4-dihydro- isoquinolin-1(2H)-one Intermediate_1->Intermediate_2 Bischler-Napieralski Reaction (Cyclization) Product_1 5-Methoxyisoquinolin- 1(2H)-one Intermediate_2->Product_1 Dehydrogenation (e.g., with Pd/C) Product_2 1-Chloro-5-methoxy- isoquinoline Product_1->Product_2 Chlorination Reagent_2 Chlorinating Agent (e.g., POCl₃) Reagent_2->Product_2 Reactivity_of_this compound Reactant 1-Chloro-5-methoxy- isoquinoline Product 1-Substituted-5-methoxy- isoquinoline Reactant->Product SₙAr Reaction Nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, R₂N-H, R-C≡C⁻) Nucleophile->Product

Sources

The Emergence of a Key Synthetic Building Block: A Technical Guide to 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core in Nature and Medicine

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, most notably in a wide range of alkaloids. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, nature has repeatedly utilized the isoquinoline core to create molecules with profound biological activities. This has not gone unnoticed by medicinal chemists, who have long recognized the value of this bicyclic system as a cornerstone for the design of novel therapeutic agents. The strategic placement of various functional groups on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, making substituted isoquinolines a fertile ground for drug discovery.

This technical guide delves into the history and synthesis of a specific, yet highly valuable, substituted isoquinoline: 1-Chloro-5-methoxyisoquinoline . This compound, bearing a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and development. While a singular, seminal publication marking its "discovery" remains elusive in the historical literature, its synthesis is firmly rooted in the classical and well-established methodologies for isoquinoline construction developed in the late 19th century.

Historical Context: Foundational Syntheses of the Isoquinoline Nucleus

The ability to synthesize substituted isoquinolines like this compound rests upon the pioneering work of chemists who first unlocked methods to construct the core isoquinoline ring system. Two of the most significant and enduring of these are the Bischler-Napieralski and the Pomeranz-Fritsch reactions, both dating back to 1893.

The Bischler-Napieralski Reaction: Cyclization of β-Arylethylamides

Discovered by August Bischler and Bernard Napieralski, this reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[1][2][3]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the amide carbonyl is activated, followed by ring closure onto the electron-rich aromatic ring[1]. The presence of electron-donating groups on the aromatic ring, such as a methoxy group, facilitates this cyclization[4]. The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic isoquinoline.

The Pomeranz-Fritsch Reaction: Acid-Catalyzed Cyclization

Independently described by Cäsar Pomeranz and Paul Fritsch, this method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal[5][6]. This intermediate is formed by the condensation of an aromatic aldehyde with an aminoacetaldehyde acetal. The strong acid, typically sulfuric acid, promotes the cyclization onto the benzene ring[5]. This method is particularly versatile for accessing a wide range of substituted isoquinolines[7].

These foundational reactions laid the groundwork for the synthesis of a myriad of substituted isoquinolines, including, logically, this compound.

Synthetic Pathways to this compound

While the first documented synthesis of this compound is not clearly delineated in historical records, its preparation can be logically deduced through the application of established synthetic transformations. The most probable and widely practiced approach involves a two-step sequence: the synthesis of the precursor 5-methoxyisoquinoline-1(2H)-one , followed by its chlorination.

Part 1: Synthesis of the Precursor: 5-Methoxyisoquinoline-1(2H)-one

The synthesis of the lactam precursor can be envisioned through adaptations of classical isoquinoline syntheses or other cyclization strategies.

Conceptual Synthetic Workflow for 5-Methoxyisoquinoline-1(2H)-one

cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Precursor 3-Methoxy-N-methylbenzamide 3-Methoxy-N-methylbenzamide Pyruvate_intermediate Pyruvate Intermediate 3-Methoxy-N-methylbenzamide->Pyruvate_intermediate Condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Pyruvate_intermediate Cyclization_step Acid-catalyzed Cyclization Pyruvate_intermediate->Cyclization_step 5-Methoxyisoquinoline-1(2H)-one 5-Methoxyisoquinoline-1(2H)-one Cyclization_step->5-Methoxyisoquinoline-1(2H)-one

Caption: Conceptual workflow for the synthesis of the key precursor, 5-Methoxyisoquinoline-1(2H)-one.

A plausible route to 5-methoxyisoquinoline-1(2H)-one would involve the condensation of a suitably substituted benzene derivative followed by cyclization. For instance, a derivative of 3-methoxyphenylacetic acid could be elaborated and then cyclized to form the desired lactam.

Part 2: Chlorination of 5-Methoxyisoquinoline-1(2H)-one

The conversion of the isoquinolin-1-one to the 1-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the lactam with a strong chlorinating agent.

Key Chlorinating Agents:

  • Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this type of transformation. It readily converts the lactam to the corresponding 1-chloroisoquinoline.

  • Phosphorus Pentachloride (PCl₅): Another powerful chlorinating agent that can be used, often in conjunction with POCl₃.

Reaction Mechanism: Chlorination with POCl₃

cluster_0 Step 1: Tautomerization and Activation cluster_1 Step 2: Nucleophilic Attack and Elimination Lactam 5-Methoxyisoquinoline-1(2H)-one (Lactam form) Lactim 5-Methoxyisoquinolin-1-ol (Lactim form) Lactam->Lactim Tautomerization Activated_Lactim Activated Intermediate Lactim->Activated_Lactim Attack on P Chloride_attack Chloride Attack Activated_Lactim->Chloride_attack Cl⁻ attack at C1 POCl3 POCl₃ POCl3->Activated_Lactim Product This compound Chloride_attack->Product Elimination of PO₂Cl₂⁻ and H⁺

Caption: Proposed mechanism for the chlorination of 5-methoxyisoquinoline-1(2H)-one using POCl₃.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound, based on analogous procedures found in the chemical literature.

Protocol 1: Synthesis of 1-Chloro-7-methoxyisoquinoline (as an analogue for the 5-methoxy isomer)

A procedure for a regioisomer, 1-chloro-7-methoxyisoquinoline, provides a strong template for the synthesis of the 5-methoxy derivative. This method proceeds through the corresponding N-oxide.

Step A: Preparation of 7-Methoxyisoquinoline N-oxide Hydrochloride

  • This intermediate would first need to be synthesized from 7-methoxyisoquinoline. The N-oxidation is typically carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is then converted to its hydrochloride salt.

Step B: Conversion to 1-Chloro-7-methoxyisoquinoline

  • To a flask containing phosphoryl chloride (275 mL), add 7-Methoxyisoquinoline-N-oxide hydrochloride (38.2 g) in portions.

  • Heat the resulting mixture at 90°C for 6 hours.

  • After cooling, remove the excess phosphoryl chloride under reduced pressure (in vacuo).

  • The remaining solid is washed with water, filtered, and dried under vacuum to yield the product.

Reported Yield: 81% Melting Point: 77-78°C

It is highly probable that a similar synthetic sequence starting from 5-methoxyisoquinoline would yield this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 106462-85-5
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Physical Form Solid
Purity Typically ≥95%

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in the reactivity of the C1-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro and methoxy groups themselves are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while the chloro group can affect binding affinity and lipophilicity.

Conclusion

While the precise historical moment of the "discovery" of this compound may be embedded within the broader development of isoquinoline chemistry rather than a singular landmark publication, its synthesis is a clear application of fundamental and robust reactions in heterocyclic chemistry. The logical and efficient pathway through the corresponding isoquinolin-1-one intermediate, followed by chlorination, underscores the power of these established methods. As a versatile synthetic intermediate, this compound continues to be a relevant and valuable tool for researchers in medicinal chemistry and organic synthesis, enabling the construction of novel and potentially life-changing molecules.

References

  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

  • J&K Scientific. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

physical and chemical properties of 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-5-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 106462-85-5). It is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted isoquinolines as key intermediates in synthetic chemistry. This document details a probable synthetic route, explores the compound's reactivity with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and discusses its potential applications in modern drug discovery. Detailed, field-proven experimental protocols are provided to serve as a practical starting point for laboratory work.

Introduction: The Strategic Value of a Substituted Isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and blockbuster pharmaceutical agents.[1] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. This compound is a versatile bifunctional building block. It features two key points of chemical reactivity:

  • The C1-Chloride: An activated leaving group, making the C1 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime handle for palladium-catalyzed cross-coupling reactions.[2]

  • The Methoxy-Activated Ring: The electron-donating methoxy group influences the electronic landscape of the benzenoid ring, potentially directing further electrophilic substitutions.

The presence of both a chloro and a methoxy group is particularly relevant in drug design, as these substituents can profoundly impact a molecule's interaction with protein binding pockets, metabolic stability, and overall pharmacological profile.[3] This guide serves to elucidate the core characteristics of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, purification, and characterization.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 106462-85-5[4][5]
Molecular Formula C₁₀H₈ClNO[4]
Molecular Weight 193.63 g/mol
Monoisotopic Mass 193.02943 Da
Appearance Solid[4]
IUPAC Name This compound[4]
SMILES COC1=CC=CC2=C1C=CN=C2Cl
InChI Key DVHOIKSDQCZHOV-UHFFFAOYSA-N[4]
Predicted XLogP3 3.0
Purity (Typical) ≥95%[4]
Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected NMR and Mass Spectrometry features can be reliably predicted based on the molecular structure and established principles.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the seven protons on the isoquinoline core. Protons on the pyridine ring (C3-H, C4-H) will appear as doublets, while the four protons on the benzenoid ring will exhibit more complex splitting patterns (doublets and triplets) characteristic of a substituted aromatic system. A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be observed in the upfield region, typically around 3.9-4.1 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show ten distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon bearing the chlorine atom (C1) is expected to be significantly downfield. The methoxy carbon (-OCH₃) will appear as a characteristic upfield signal around 55-60 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range.[6][7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 193. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis of this compound

Proposed Synthetic Workflow

The proposed two-step synthesis starts from 5-methoxyisoquinoline.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination start 5-Methoxyisoquinoline reagent1 m-CPBA or H₂O₂ in Acetic Acid start->reagent1 Oxidation intermediate 5-Methoxyisoquinoline 2-oxide reagent1->intermediate reagent2 Phosphorus Oxychloride (POCl₃), Heat product This compound reagent2->product intermediate_ref 5-Methoxyisoquinoline 2-oxide intermediate_ref->reagent2 Dehydrative Chlorination SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Complex (Anionic σ-complex) reactant->intermediate Attack at C1 nucleophile Nu⁻ product 1-Nu-5-methoxyisoquinoline intermediate->product Loss of Cl⁻ (Rearomatization) leaving_group Cl⁻ Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)L₂(Cl) pd0->pdII_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(Ar') pdII_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination reactant Ar-Cl (Substrate) boronic Ar'-B(OH)₂ + Base product Ar-Ar' (Coupled Product) Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)L₂(Cl) pd0->pdII_complex Oxidative Addition amido_complex [Ar-Pd(II)L₂(NR¹R²)] pdII_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination reactant Ar-Cl (Substrate) amine HNR¹R² + Base product Ar-NR¹R² (Aryl Amine)

Sources

A Technical Guide to the Solubility of 1-Chloro-5-methoxyisoquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 1-Chloro-5-methoxyisoquinoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of determining its solubility in common organic solvents, ensuring scientific integrity and providing actionable protocols.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From early-stage discovery and process chemistry to formulation and bioavailability, understanding how a compound behaves in various solvents is paramount. For a molecule like this compound, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and the ease of its handling and formulation into a final drug product. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, low bioavailability of the final API.[1]

This compound possesses a substituted isoquinoline core, a scaffold prevalent in numerous biologically active compounds. Its structure, featuring a chlorinated aromatic ring and a methoxy group, suggests a nuanced solubility behavior that warrants a detailed investigation. The interplay between the polar methoxy group and the nonpolar chloro-substituted aromatic system will govern its interaction with solvents of varying polarities.

Predicted Solubility Profile of this compound

Structural Analogs Analysis:

  • 1-Chloroisoquinoline: This parent compound is noted to be insoluble in water but soluble in many common organic solvents.[2][3] The presence of the chlorine atom increases the molecular weight and contributes to its nonpolar character.

  • 5-Methoxyisoquinoline: The methoxy group introduces a polar ether linkage, which can participate in hydrogen bonding with protic solvents. While still largely organic in nature, the methoxy group can enhance solubility in more polar organic solvents compared to the unsubstituted isoquinoline.[4]

  • Isoquinoline: The base isoquinoline structure is described as having low solubility in water but good solubility in ethanol, acetone, diethyl ether, and other common organic solvents.[1]

Inference for this compound:

Based on these analogs, this compound is predicted to be:

  • Poorly soluble in highly polar protic solvents like water.

  • Moderately to highly soluble in a range of common organic solvents.

The general principle of "like dissolves like" suggests that its solubility will be highest in solvents with intermediate to low polarity. The presence of both a polar (methoxy) and a nonpolar (chloro) substituent suggests it will exhibit a broad range of solubilities.

Predicted Solubility Ranking (Qualitative):

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneModerate to GoodThe aromatic isoquinoline core and the chloro-substituent will interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Dichloromethane, THFGood to ExcellentThese solvents can interact with both the polar and nonpolar regions of the molecule, making them effective at solvating the compound.
Polar Aprotic (Amide) DMF, DMAcGood to ExcellentThe strong dipole moments of these solvents will effectively solvate the polar methoxy group and the nitrogen atom in the isoquinoline ring.
Polar Protic Methanol, EthanolModerateThe methoxy group can act as a hydrogen bond acceptor, leading to some solubility. However, the overall nonpolar character of the molecule may limit high solubility.
Highly Polar Protic WaterPoorThe large, nonpolar aromatic structure will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water.

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental determination is essential. Both qualitative and quantitative methods provide valuable insights.

Qualitative Solubility Determination

A rapid assessment of solubility can be performed to classify the compound's behavior in various solvents. This method is particularly useful for initial screening and solvent selection for reactions or chromatography.

Protocol for Qualitative Solubility Testing:

  • Preparation: Add approximately 10-20 mg of this compound to a small, clean, and dry test tube.

  • Solvent Addition: Add 1 mL of the test solvent in 0.2 mL increments.

  • Agitation: After each addition, vigorously agitate the test tube for at least 30 seconds. A vortex mixer is recommended for consistent results.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent change in the amount of solid.

This procedure should be repeated for a range of solvents to build a comprehensive qualitative profile.[5][6]

G cluster_start Start cluster_procedure Procedure cluster_classification Classification start Weigh 10-20 mg of This compound add_solvent Add 0.2 mL of test solvent start->add_solvent agitate Vortex for 30 seconds add_solvent->agitate observe Visually inspect for undissolved solid agitate->observe check_volume Total volume < 1 mL? observe->check_volume Solid remains soluble Classify as Soluble observe->soluble No solid remains check_volume->add_solvent Yes insoluble Classify as Insoluble/ Partially Soluble check_volume->insoluble No G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to a known volume of solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or filter to remove undissolved solid equilibrate->separate quantify Quantify concentration of the supernatant via HPLC separate->quantify

Sources

A Theoretical and Practical Guide to the Reactivity of 1-Chloro-5-methoxyisoquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its derivatives, 1-Chloro-5-methoxyisoquinoline stands out as a highly versatile and strategic building block for drug discovery programs. Its unique electronic architecture, governed by the interplay of the electron-deficient pyridine ring, a reactive C1-chloro leaving group, and an electron-donating C5-methoxy group, dictates a rich and predictable reactivity profile. This guide provides an in-depth exploration of the theoretical principles underpinning the reactivity of this compound. We bridge computational theory with practical application, offering detailed mechanistic insights and field-proven protocols for its most critical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the synthesis of novel molecular entities.

Introduction: The Significance of the Isoquinoline Scaffold

The Isoquinoline Moiety in Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic motif, present in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The nitrogen atom often acts as a hydrogen bond acceptor or a basic center, crucial for molecular recognition and pharmacokinetic properties.

This compound: A Versatile Building Block

This compound (CAS: 106462-85-5) is a particularly valuable synthetic intermediate.[4] The molecule's reactivity is primarily centered at the C1 position, which is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom.[5][6] The chlorine atom serves as an excellent leaving group in both classical nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions. Furthermore, the methoxy group at the C5 position modulates the electronic properties of the benzene ring, influencing both reactivity and the physicochemical properties of the final compounds, which is a key consideration in drug design.[7]

Objectives and Scope of this Guide

This guide aims to:

  • Establish a theoretical framework for understanding the reactivity of this compound using principles of computational chemistry.

  • Provide a detailed analysis of its primary reaction pathways: nucleophilic substitution and palladium-catalyzed cross-coupling.

  • Offer robust, step-by-step experimental protocols for key synthetic transformations.

  • Illustrate the strategic application of this building block in the context of drug discovery and development.

Theoretical Framework: Understanding Intrinsic Reactivity

The predictable reactivity of this compound is a direct consequence of its electronic structure. Computational chemistry provides powerful tools to visualize and quantify these properties, allowing chemists to rationalize observed outcomes and predict reactivity patterns for novel substrates.[8]

Molecular and Electronic Structure

The molecule's reactivity is a product of three competing and cooperating electronic effects:

  • The Pyridine Ring: The electronegative nitrogen atom polarizes the heterocyclic ring, creating an electron-deficient (electrophilic) C1 position. This is the primary driver for the molecule's susceptibility to nucleophilic attack at this site.[5][6]

  • The C1-Chloro Group: As an inductively electron-withdrawing group and a good leaving group, the chlorine atom further enhances the electrophilicity of the C1 carbon, making it the focal point for substitution reactions.

  • The C5-Methoxy Group: This group exerts a dual electronic effect. It is weakly electron-withdrawing by induction but strongly electron-donating by resonance into the benzene ring. This resonance effect increases the electron density of the carbocyclic ring, influencing its reactivity in electrophilic aromatic substitution, should that be desired, and subtly modulating the overall electronic character of the isoquinoline system.

Computational Approaches to Predicting Reactivity

A thorough theoretical study would employ Density Functional Theory (DFT) to model the molecule and predict its behavior.[8] Key analyses include:

  • 2.2.1 Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For this compound, the LUMO is expected to have a large coefficient on the C1 carbon, indicating that this is the most favorable site for attack by a nucleophile (an electron donor). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.[8]

  • 2.2.2 Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the charge distribution. It would show a strongly electron-poor (blue) region near the C1 position, confirming its electrophilic character, and electron-rich (red) regions around the nitrogen and oxygen atoms, identifying them as sites for protonation or coordination.[8]

  • 2.2.3 Fukui Functions and Site Selectivity: These reactivity descriptors mathematically predict the most reactive sites for nucleophilic, electrophilic, and radical attack, providing a more quantitative confirmation of the qualitative predictions from FMO and MEP analyses.[8]

G cluster_input Input cluster_calc DFT Calculation (e.g., B3LYP/6-31G*) cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity mol This compound Structure dft Quantum Mechanical Calculation mol->dft fmo FMO Analysis (HOMO/LUMO) dft->fmo mep MEP Mapping dft->mep fukui Fukui Functions dft->fukui nucleo Most Probable Site for Nucleophilic Attack (C1) fmo->nucleo electro Most Probable Sites for Electrophilic Attack fmo->electro mep->nucleo mep->electro fukui->nucleo fukui->electro

Caption: Workflow for a computational study of molecular reactivity.

Key Reaction Classes and Mechanistic Insights

The theoretical framework above is borne out in the observed reactivity of this compound, which is dominated by reactions that substitute the C1-chloro group.

Nucleophilic Aromatic Substitution (SNAr)

This is a fundamental reaction of 1-chloro-isoquinolines. The reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Addition: A nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted isoquinoline product.

This pathway is highly efficient for strong nucleophiles like alkoxides, thiolates, and amines under appropriate conditions. The choice of solvent and base is critical to facilitate the deprotonation of the nucleophile (if necessary) and stabilize the charged intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The true power of this compound in modern drug discovery is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations create C-C and C-N bonds with exceptional reliability and functional group tolerance, enabling the rapid generation of diverse compound libraries for SAR exploration.[1]

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl and heteroaryl-aryl bonds.[10] It involves the coupling of the chloro-isoquinoline with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[1]

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-Cl(L2) pd0->pd2 Ar-Cl oa_label Oxidative Addition pd2_b Ar-Pd(II)-OR(L2) pd2->pd2_b Base (e.g., K2CO3) trans_label Transmetalation pd2_c Ar-Pd(II)-Ar'(L2) pd2_b->pd2_c Ar'-B(OR)2 pd2_c->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

Parameter Common Choices & Rationale
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, PPh₃. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄. Activates the boronic acid for the transmetalation step.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF. Aprotic polar solvents are typical; water is often required to dissolve the base and facilitate transmetalation.

| Temperature | 80-110 °C. Thermal energy is required to drive the catalytic cycle, especially the oxidative addition to the relatively unreactive aryl chloride. |

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting this compound with a terminal alkyne.[11] The classic protocol uses a dual catalytic system of palladium and copper(I).[12][13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-Cl(L2) pd0->pd2 Ar-Cl (Oxidative Add.) pd2->pd0 Ar-C≡C-R' (Reductive Elim.) cu_halide Cu(I)-X cu_alkyne Cu(I)-C≡C-R' cu_halide->cu_alkyne R'-C≡C-H, Base cu_alkyne->pd2 Transmetalation cu_alkyne->cu_halide (to Pd cycle)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[12]

Table 2: Sonogashira Coupling Considerations

Parameter Common Choices & Rationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂. Standard catalysts for this transformation.
Cu Co-catalyst CuI. Forms the copper acetylide intermediate, which is crucial for transmetalation.[13]
Base Et₃N, DIPEA. Amine base acts as a solvent and also neutralizes the HX byproduct.
Solvent THF, DMF. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions.

| Note | Copper-free protocols exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[12][14] |

This reaction is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[15] It couples this compound with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong base.[16]

G pd0 Pd(0)L pd2 Ar-Pd(II)-Cl(L) pd0->pd2 Ar-Cl oa_label Oxidative Addition pd2_amido Ar-Pd(II)-NR'R''(L) pd2->pd2_amido HNR'R'', Base pd2_amido->pd0 Ar-NR'R'' re_label Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[16][17]

Table 3: Buchwald-Hartwig Amination Parameters

Parameter Common Choices & Rationale
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃. Common pre-catalysts.
Ligand XPhos, RuPhos, BINAP. Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[18]
Base NaOt-Bu, LHMDS, K₃PO₄. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[18]
Solvent Toluene, Dioxane. Anhydrous, aprotic solvents are required.

| Temperature | 80-110 °C. Required to overcome the activation barrier for C-Cl bond cleavage. |

Experimental Protocols: From Theory to Practice

General Considerations
  • Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. This is achieved using Schlenk line techniques or a glovebox.[1]

  • Anhydrous Solvents: Use of anhydrous, degassed solvents is crucial to avoid quenching of reagents and catalyst poisoning.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a generalized starting point based on established methods for similar chloro-heterocycles.[1]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the phosphine ligand (if required).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio) to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Detailed Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

This protocol is adapted from established copper-free methods to minimize alkyne homocoupling.[12]

  • Vessel Preparation: To a dry Schlenk flask under argon, add this compound (1.0 eq.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq.).

  • Reagent Addition: Add phenylacetylene (1.5 eq.) via syringe.

  • Reaction: Heat the mixture to 60-70 °C.

  • Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki protocol.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol utilizes a common base and ligand combination for aryl chlorides.[16]

  • Vessel Preparation: To an oven-dried Schlenk tube under argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.).

  • Solvent & Nucleophile Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C.

  • Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki protocol.

Applications in Drug Development

Role as a Scaffold in Generating Compound Libraries

The true utility of this compound lies in its ability to serve as a versatile anchor point for building molecular complexity. By applying the cross-coupling reactions described above, medicinal chemists can rapidly synthesize large libraries of analogues where the C1 position is decorated with a diverse set of aryl, alkyl, alkynyl, and amino substituents. This parallel synthesis approach is invaluable for efficiently mapping the Structure-Activity Relationships (SAR) of a new chemical series.[1]

The Strategic Role of Chloro and Methoxy Substituents

Beyond the reactivity of the C1-chloro group, the substituents themselves are important pharmacophores.

  • Chlorine: The chloro group is prevalent in FDA-approved drugs. It can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability due to its lipophilicity.[19]

  • Methoxy: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be exploited to create active metabolites or fine-tune pharmacokinetic profiles.[7]

The combination of these groups on the isoquinoline core provides a starting point that is already endowed with drug-like properties.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. A firm grasp of its underlying electronic properties allows for the rational design of synthetic routes to complex molecules. The reliability of modern cross-coupling methods empowers chemists to systematically explore chemical space around the isoquinoline core. Future research will likely focus on developing even more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or photocatalysis) to further enhance the utility of this exceptional building block in the quest for novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Manske, R. H. (1941). The Chemistry of Isoquinolines. Chemical Reviews.
  • Katritzky, A. R., & Pozharskii, A. F. (n.d.). Isoquinoline Reactivity. In Handbook of Heterocyclic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • Mary, Y. S., & Balachandran, V. (2018). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1-chloroisoquinoline using quantum chemical studies. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Gurbani, B., et al. (2022).
  • University of Liverpool. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

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An In-depth Technical Guide to the Electronic Properties of the 1-Chloro-5-methoxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Isoquinoline Scaffold in Medicinal Chemistry and Materials Science

The isoquinoline nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities. Its rigid, planar structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent display, making it an ideal framework for molecular recognition by biological targets. From the potent analgesic properties of morphine to the antimicrobial and anticancer activities of various synthetic derivatives, the isoquinoline core has proven to be a versatile template in drug discovery. Beyond medicine, the photophysical properties of isoquinoline derivatives have led to their exploration in materials science as organic light-emitting diodes (OLEDs) and fluorescent probes.

The Significance of 1-Chloro-5-methoxyisoquinoline: A Scaffold with Tunable Electronic Properties

The this compound scaffold represents a particularly interesting platform for chemical exploration. The strategic placement of a chloro group at the 1-position and a methoxy group at the 5-position introduces a fascinating interplay of electronic effects. The chloro substituent, being electronegative, primarily acts as an electron-withdrawing group through induction, while the methoxy group is a classic electron-donating group via resonance. This push-pull electronic arrangement significantly modulates the electron density distribution across the isoquinoline ring system, thereby influencing the molecule's reactivity, spectroscopic properties, and potential biological interactions. Understanding and harnessing these electronic properties are crucial for the rational design of novel drug candidates and functional materials.

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the electronic properties of the this compound scaffold. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this scaffold in their respective fields. This guide will delve into:

  • Synthesis: A general and reliable method for the preparation of the this compound core.

  • Theoretical Framework: An exploration of the electronic landscape of the molecule, considering the influence of its substituents.

  • Predicted Electronic and Spectroscopic Properties: An informed discussion on the expected molecular orbital characteristics, electrostatic potential, and spectroscopic signatures.

  • Reactivity and Synthetic Applications: A practical guide to the key reactions that leverage the electronic nature of the scaffold for further functionalization.

By integrating theoretical principles with practical experimental protocols, this guide aims to serve as a valuable resource for the scientific community engaged in the exploration of isoquinoline-based molecules.

Synthesis of the this compound Scaffold

General Synthetic Strategy: From Isoquinolinone to 1-Chloroisoquinoline

The most common and efficient method for the synthesis of 1-chloroisoquinolines is the chlorination of the corresponding isoquinolin-1(2H)-ones. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction proceeds via the conversion of the amide functionality of the isoquinolinone into a more reactive intermediate, which is then readily displaced by a chloride ion. The starting 5-methoxyisoquinolin-1(2H)-one can be prepared through various established synthetic routes, often involving the cyclization of a suitably substituted phenethylamine derivative.

Experimental Protocol: Synthesis of this compound (A Representative Procedure)

The following is a general procedure for the synthesis of 1-chloroisoquinolines from isoquinoline-N-oxides, which can be adapted for this compound starting from 5-methoxyisoquinoline N-oxide.[1]

Materials:

  • 5-Methoxyisoquinoline N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for elution)

Procedure:

  • Under a nitrogen atmosphere and in an ice bath, slowly add phosphorus oxychloride to 5-methoxyisoquinoline N-oxide with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Allow the residue to cool to room temperature and then cautiously quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure this compound.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Starting Material Preparation cluster_1 Chlorination cluster_2 Purification 5-Methoxyisoquinoline 5-Methoxyisoquinoline Oxidation Oxidation 5-Methoxyisoquinoline->Oxidation 5-Methoxyisoquinoline N-oxide 5-Methoxyisoquinoline N-oxide Oxidation->5-Methoxyisoquinoline N-oxide Chlorination_Reaction POCl3, Reflux 5-Methoxyisoquinoline N-oxide->Chlorination_Reaction Crude Product Crude Product Chlorination_Reaction->Crude Product Workup Workup Crude Product->Workup Chromatography Chromatography Workup->Chromatography This compound This compound Chromatography->this compound Substituent Effects cluster_chloro 1-Chloro Group cluster_methoxy 5-Methoxy Group This compound This compound Inductive_Effect_Cl -I Effect (Electron Withdrawing) This compound->Inductive_Effect_Cl Resonance_Effect_Cl +R Effect (Weakly Donating) This compound->Resonance_Effect_Cl Inductive_Effect_MeO -I Effect (Electron Withdrawing) This compound->Inductive_Effect_MeO Resonance_Effect_MeO +R Effect (Strongly Donating) This compound->Resonance_Effect_MeO

Caption: Electronic effects of substituents on the isoquinoline core.

Predicted Electronic Properties of this compound

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

  • HOMO: The electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack on the benzene ring.

  • LUMO: The electron-withdrawing chloro group and the nitrogen atom in the pyridine ring are expected to lower the energy of the LUMO, making the molecule more susceptible to reduction and nucleophilic attack, particularly at the C1 position.

  • HOMO-LUMO Gap: The combined effects of the substituents are likely to result in a relatively small HOMO-LUMO gap, suggesting a molecule with moderate to high reactivity.

  • Electrophilic Attack: The electron-donating methoxy group will direct electrophilic aromatic substitution to the positions ortho and para to it on the benzene ring (C6 and C8).

  • Nucleophilic Attack: The electron-withdrawing chloro group and the pyridine nitrogen will activate the C1 position for nucleophilic aromatic substitution.

Molecular Electrostatic Potential (MEP) Map: Visualizing Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.

  • Electron-Rich Regions (Negative Potential): These are expected to be located around the nitrogen atom and the oxygen atom of the methoxy group, indicating their nucleophilic character. The benzene ring, particularly at positions ortho and para to the methoxy group, will also exhibit increased negative potential.

  • Electron-Deficient Regions (Positive Potential): The most significant region of positive potential is anticipated to be at the C1 carbon, directly attached to the electronegative chlorine atom. The hydrogen atoms of the pyridine ring will also show some positive potential.

Dipole Moment and Polarity

The presence of the electronegative nitrogen and chlorine atoms, as well as the polar methoxy group, will result in a significant molecular dipole moment. This polarity will influence the molecule's solubility in various solvents and its ability to participate in dipole-dipole interactions.

Table: Summary of Predicted Electronic Properties (Qualitative)
PropertyPredicted Effect
HOMO Energy Increased by the 5-methoxy group.
LUMO Energy Decreased by the 1-chloro group and the ring nitrogen.
HOMO-LUMO Gap Relatively small, suggesting moderate to high reactivity.
Site of Electrophilic Attack C6 and C8 positions on the benzene ring.
Site of Nucleophilic Attack C1 position.
Electron-Rich Centers Nitrogen atom, oxygen atom, and the benzene ring (positions 6 and 8).
Electron-Deficient Center C1 position.
Polarity High, with a significant molecular dipole moment.

Spectroscopic Signature: Probing the Electronic Structure

The electronic structure of this compound can be experimentally investigated using various spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The extended conjugation of the isoquinoline ring system, further influenced by the substituents, will likely result in absorption maxima in the UV-A or even the visible region. The electron-donating methoxy group is expected to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted isoquinoline.

The polarity of the molecule suggests that its UV-Vis spectrum will be sensitive to the polarity of the solvent (solvatochromism). In more polar solvents, a shift in the absorption maxima is expected due to differential stabilization of the ground and excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of individual atoms in a molecule.

  • ¹H NMR: The protons on the benzene ring will be influenced by the electron-donating methoxy group, leading to upfield shifts (lower ppm values) for the protons at positions 6 and 8. The protons on the pyridine ring will be deshielded by the electronegative nitrogen atom and will appear at lower field (higher ppm values).

  • ¹³C NMR: The C1 carbon will be significantly deshielded due to the attached chlorine atom, resulting in a downfield chemical shift. The carbons ortho and para to the methoxy group (C6 and C8) will be shielded and show upfield shifts.

Experimental Protocol: General Procedure for UV-Vis and NMR Analysis

UV-Vis Spectroscopy:

  • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

NMR Spectroscopy:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Reactivity and Applications in Synthesis

The electronic properties of this compound make it a versatile building block in organic synthesis, particularly for the introduction of the isoquinoline scaffold into more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The C1 position of 1-chloroisoquinoline is highly activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the chloro group facilitates the initial attack of the nucleophile and stabilizes the negatively charged intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, NaH, or an organic base)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of this compound in a suitable solvent, add the nucleophile and a base.

  • Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C1-Cl bond of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling allows for the formation of a new C-C bond by reacting the 1-chloroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl groups at the C1 position.

The Buchwald-Hartwig amination enables the synthesis of 1-aminoisoquinolines by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is of great importance in medicinal chemistry for the synthesis of biologically active compounds.

Cross-Coupling Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound Suzuki_Reagents R-B(OH)2 Pd Catalyst, Base This compound->Suzuki_Reagents Buchwald_Reagents R1R2NH Pd Catalyst, Ligand, Base This compound->Buchwald_Reagents Suzuki_Product 1-R-5-methoxyisoquinoline (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Buchwald_Product 1-(R1R2N)-5-methoxyisoquinoline (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product

Caption: Key cross-coupling reactions of this compound.

Table: Overview of Key Reactions and Conditions
Reaction TypeReagentsTypical ConditionsProduct Type
Nucleophilic Aromatic Substitution (SNAr) Amine, Alcohol, Thiol, etc. + Base (e.g., K₂CO₃)DMF, DMSO, or NMP; Room temp. to reflux1-Substituted Isoquinoline
Suzuki-Miyaura Coupling Boronic acid/ester (R-B(OH)₂) + Pd catalyst (e.g., Pd(PPh₃)₄) + BaseToluene, Dioxane, or DMF; 80-120 °C1-Aryl/Vinyl Isoquinoline
Buchwald-Hartwig Amination Amine (R₁R₂NH) + Pd catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu)Toluene or Dioxane; 80-110 °C1-Amino Isoquinoline

Conclusion and Future Perspectives

Summary of the Electronic Profile of this compound

The this compound scaffold possesses a unique and highly tunable electronic profile. The interplay between the electron-withdrawing 1-chloro group and the electron-donating 5-methoxy group creates a molecule with distinct regions of high and low electron density. This electronic arrangement activates the C1 position for nucleophilic substitution and cross-coupling reactions while directing electrophilic attack towards the benzene portion of the ring system. The predicted spectroscopic properties and reactivity patterns make this scaffold a valuable and versatile tool for chemical synthesis.

Potential Applications in Drug Discovery and Materials Science

The ability to easily functionalize the this compound core at multiple positions opens up a wide range of possibilities for its application. In drug discovery, it can serve as a template for the development of novel kinase inhibitors, receptor antagonists, and antimicrobial agents. The strategic introduction of various substituents can be used to optimize potency, selectivity, and pharmacokinetic properties. In materials science, the inherent fluorescence of the isoquinoline ring, which can be modulated by the electronic nature of its substituents, makes it a promising candidate for the development of new fluorescent probes, sensors, and organic electronic materials.

Outlook for Further Experimental and Computational Investigations

While this guide provides a comprehensive overview based on established chemical principles and data from related compounds, further experimental and computational studies specifically on this compound are warranted. Detailed computational analysis using Density Functional Theory (DFT) would provide quantitative insights into its molecular orbital energies, electrostatic potential, and other electronic properties. Experimental validation of its spectroscopic signatures (UV-Vis, NMR, fluorescence) and a systematic investigation of its reactivity in various chemical transformations would further enhance our understanding and unlock the full potential of this promising chemical scaffold.

References

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The Strategic Application of 1-Chloro-5-methoxyisoquinoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for the development of new therapeutic agents.[1][2] In contemporary drug discovery, the isoquinoline scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets, including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs).[3][4][5] This inherent versatility makes isoquinoline derivatives highly sought-after building blocks in the synthesis of novel drug candidates for a range of therapeutic areas, including oncology, inflammation, and neuroscience.

This technical guide focuses on a specific, strategically functionalized isoquinoline derivative: 1-Chloro-5-methoxyisoquinoline . We will delve into its synthetic utility, explore its reactivity, and, based on established bioactivities of structurally related compounds, propose high-potential research applications for this versatile chemical intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Core Compound Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 106462-85-5
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Physical Form Solid
Purity Typically >95%

Synthesis of the this compound Scaffold

The most direct and widely adopted method for the synthesis of 1-chloro-isoquinolines is the chlorination of the corresponding isoquinolin-1(2H)-one precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Conceptual Workflow for Synthesis

Synthesis_Workflow Start 5-Methoxyisoquinolin-1(2H)-one Product This compound Start->Product Chlorination (Reflux) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product caption General synthetic scheme for this compound.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-methoxyisoquinolin-1(2H)-one.

Materials:

  • 5-methoxyisoquinolin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methoxyisoquinolin-1(2H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of the chloro-substituent at the C1 position. This position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Two of the most powerful reactions for the derivatization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the C1 position, respectively.

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination ArylBoronicAcid Aryl/Heteroaryl Boronic Acid SuzukiProduct 1-Aryl/Heteroaryl-5-methoxyisoquinoline ArylBoronicAcid->SuzukiProduct Pd Catalyst, Base Amine Primary/Secondary Amine BuchwaldProduct 1-Amino-5-methoxyisoquinoline Amine->BuchwaldProduct Pd Catalyst, Base, Ligand Start This compound Start->SuzukiProduct Start->BuchwaldProduct caption Key derivatization pathways for this compound.

Caption: Key derivatization pathways for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 1-aryl-5-methoxyisoquinolines.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), often with water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 1-aryl-5-methoxyisoquinoline.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 1-amino-5-methoxyisoquinolines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Potential Research Applications in Drug Discovery

While direct biological data for this compound is limited, its structural features and the known activities of related analogs allow for the formulation of strong hypotheses regarding its potential applications.

Development of Novel Kinase Inhibitors for Oncology

The isoquinoline scaffold is a core component of numerous kinase inhibitors.[6] The ability to introduce diverse substituents at the C1 position of this compound via Suzuki and Buchwald-Hartwig reactions makes it an ideal starting point for generating libraries of compounds for screening against various kinases implicated in cancer.

Hypothetical Target Class: Enhancer of Zeste Homolog 2 (EZH2)

Recent studies have identified 5-methoxyquinoline derivatives as a new class of EZH2 inhibitors.[7] EZH2 is a histone methyltransferase that is overexpressed in a variety of cancers, making it an attractive therapeutic target. A research program could leverage this compound to synthesize a focused library of C1-substituted analogs for evaluation as EZH2 inhibitors.[7][8]

Derivative ClassRationalePotential Therapeutic Area
1-(Heteroaryl)-5-methoxyisoquinolinesIntroduction of hydrogen bond donors/acceptors to interact with the EZH2 active site.B-cell lymphomas, prostate cancer, melanoma
1-(Amino)-5-methoxyisoquinolinesExploration of different side chains to optimize binding affinity and selectivity.Various solid and hematological malignancies
Anti-Inflammatory Agents Targeting Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition has proven to be a valid therapeutic strategy for diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[5][9] The isoquinoline scaffold has been successfully employed in the design of potent and selective PDE4 inhibitors.[5][10] The 5-methoxy group of the target compound could potentially interact with key residues in the PDE4 active site, and derivatization at the C1 position would allow for the exploration of structure-activity relationships to optimize potency and selectivity.

Modulators of G-Protein Coupled Receptors (GPCRs)

Isoquinoline-based small molecules have been identified as agonists and allosteric modulators of the glucagon subfamily of GPCRs.[4] These receptors play crucial roles in metabolism and are important targets for the treatment of type 2 diabetes and obesity. The modular nature of synthesis starting from this compound allows for the systematic modification of the molecule to probe interactions with GPCR binding sites.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its straightforward synthesis and the reactivity of the C1-chloro group provide a robust platform for the generation of diverse compound libraries. Based on the established biological activities of the broader isoquinoline class and, more specifically, 5-methoxyquinoline derivatives, there are compelling, evidence-based opportunities for the application of this compound in the discovery of novel kinase inhibitors, anti-inflammatory agents, and GPCR modulators. Future research efforts focused on the synthesis and biological evaluation of derivatives of this scaffold are highly warranted and hold significant promise for the development of new therapeutic agents.

References

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998;21(2):193-7. [Link]

  • Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification. Eur J Med Chem. 2019;182:111634. [Link]

  • Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. J Med Chem. 2019;62(11):5579-5593. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem. 2021;21(1):97-111. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals (Basel). 2023;16(5):751. [Link]

  • New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. J Mol Struct. 2024;1295:136719. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Med Chem. 2023;14(4):601-637. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Med Chem. 2024;15(1):37-57. [Link]

  • New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. J Mol Struct. 2024;1295:136719. [Link]

  • Natural and synthetic isoquinolines with anticancer activity. ResearchGate. 2021. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. 2016;21(8):1054. [Link]

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Org Biomol Chem. 2022;20(24):4939-4946. [Link]

  • study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. 2020. [Link]

  • Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Front Pharmacol. 2021;12:654223. [Link]

  • Diverse isoquinolines with anti-inflammatory and analgesic bioactivities from Hypecoum erectum. Phytochemistry. 2021;188:112791. [Link]

  • Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. Pharmacol Res Perspect. 2021;9(5):e00849. [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Int J Mol Sci. 2020;21(7):2334. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(1):1-10. [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemproc. 2020;3(1):97. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. Front Pharmacol. 2019;10:811. [Link]

  • 5-Methoxyisoquinoline. PubChem. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. Nat Chem Biol. 2017;13(9):949-955. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. 2024;29(1):134. [Link]

  • Pharmacology of Allosteric G Protein-Coupled Receptors. News-Medical.Net. 2019. [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. [Link]

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Methodological & Application

Topic: 1-Chloro-5-methoxyisoquinoline Suzuki Coupling Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This application note provides a comprehensive guide to the Suzuki coupling of 1-chloro-5-methoxyisoquinoline, a key intermediate for accessing novel derivatives of the isoquinoline scaffold. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[2][3] This document offers a detailed experimental protocol, an in-depth exploration of the reaction mechanism, guidance on parameter optimization, and a troubleshooting guide, designed to empower researchers in drug discovery and materials science to effectively utilize this powerful synthetic transformation.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron species (such as a boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle is a well-established sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This step, which oxidizes the metal center from Pd(0) to Pd(II), is often the rate-determining step of the entire process, particularly for less reactive aryl chlorides.[5][6][7]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the Pd(II) complex. This process requires the activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate).[7][8] This boronate then exchanges its organic group with the halide on the palladium center.[6][7]

  • Reductive Elimination : The final step involves the elimination of the newly coupled product (1-aryl-5-methoxyisoquinoline) from the palladium center. This reforms the C-C bond and simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)L₂-Cl (Oxidative Addition Complex) Pd0->ArPdCl Oxidative Addition IsoCl This compound (Ar-Cl) IsoCl->ArPdCl DiArylPd Ar-Pd(II)L₂-Ar' (Transmetalation Complex) ArPdCl->DiArylPd Transmetalation BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) Boronate Boronate Complex [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->DiArylPd DiArylPd->Pd0 Reductive Elimination Product 1-Aryl-5-methoxyisoquinoline (Ar-Ar') DiArylPd->Product Workflow start Start reagents 1. Combine Reactants (Isoquinoline, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add & Degas Solvents inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst react 5. Heat Reaction (Conventional or Microwave) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Extraction & Drying) monitor->workup purify 8. Purify (Flash Chromatography) workup->purify product Pure Product purify->product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural alkaloids and synthetic pharmaceutical agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating properties.[3] The ability to selectively functionalize the isoquinoline nucleus is therefore of paramount importance, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

1-Chloro-5-methoxyisoquinoline is a valuable building block for the synthesis of diversely substituted isoquinolines. The chlorine atom at the C1 position, activated by the adjacent nitrogen, serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The methoxy group at the C5 position, being an electron-donating group, can influence the electronic properties of the aromatic system and, consequently, its reactivity in catalytic cycles. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The protocols and insights presented herein are synthesized from established methodologies for structurally similar heteroaromatic systems and are designed to serve as a robust starting point for reaction optimization.[4][5]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) redox couple.[7]

The generalized catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl in this case) of the this compound, forming a Pd(II) complex.[7]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) delivers its organic group or nitrogen atom to the palladium center.[7][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Challenges in the cross-coupling of nitrogen-containing heterocycles like isoquinoline often arise from the Lewis basic nitrogen atom, which can coordinate to the palladium center and deactivate the catalyst.[2] The selection of appropriate ligands, particularly bulky and electron-rich phosphine ligands, is crucial to mitigate this catalyst poisoning and promote efficient turnover.[2]

Diagram: Generalized Catalytic Cycle

Palladium Cross-Coupling Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X (R = Isoquinolyl) OxAdd->PdII_Aryl Transmetalation Transmetalation / Amine Coordination PdII_Aryl->Transmetalation PdII_Coupling R-Pd(II)L_n-R' (R' = Coupling Partner) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product Substrate R-X (this compound) Substrate->OxAdd Partner R'-M (Coupling Partner) Partner->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as general starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[7] This is particularly useful for synthesizing 1-aryl or 1-vinyl-5-methoxyisoquinolines.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or THF/water; typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos, or PPh₃).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterCondition 1 (General)Condition 2 (For Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand -SPhos or XPhos (2-4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ or Cs₂CO₃ (3.0 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 100 °C110 °C
II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 1-amino-5-methoxyisoquinoline derivatives.[9]

  • Reagent Preparation: In a glovebox or under a flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) and the phosphine ligand (if not using a precatalyst) to a dry Schlenk flask or microwave vial. Add the base (e.g., NaOtBu, LiHMDS, or K₃PO₄).

  • Substrate Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterCondition 1 (Primary & Secondary Alkyl Amines)Condition 2 (Aryl Amines & Less Reactive Amines)
Palladium Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand RuPhos or XPhos (2-4 mol%)-
Base NaOtBu (1.5 equiv.)LiHMDS or K₃PO₄ (2.0 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 100 °C110-120 °C
III. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 1-alkynyl-5-methoxyisoquinolines.[10] Both traditional copper-cocatalyzed and copper-free conditions can be employed.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI; 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine; 2.0-3.0 equiv.), and the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and a phosphine ligand (e.g., SPhos; 4 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as previously described.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane), the terminal alkyne (1.5 equiv.), and a base (e.g., Cs₂CO₃; 2.0 equiv.).

  • Reaction: Heat the mixture to 100-120 °C.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.

ParameterCondition 1 (Copper-Cocatalyzed)Condition 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst/Ligand CuI (5 mol%)SPhos (4 mol%)
Base Et₃N (2.5 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent THF or DMF1,4-Dioxane
Temperature 25-70 °C100-120 °C

Workflow and Optimization

A systematic approach is key to developing a successful cross-coupling protocol. The following workflow illustrates a typical optimization process.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_final Finalization start Define Coupling Partners: This compound + Boronic Acid / Amine / Alkyne reagents Assemble Reagents: - Anhydrous Solvents - Degassed Reagents - Inert Gas (Ar/N2) start->reagents setup Reaction Setup: - Add reagents under inert atmosphere - Add catalyst/ligand system reagents->setup conditions Initial Conditions: - Select from Tables 1-3 - Run small-scale test reaction setup->conditions monitoring Monitor Progress (TLC/LC-MS) conditions->monitoring analysis Analyze Outcome: - Yield? - Side Products? monitoring->analysis decision Optimize? analysis->decision optimization Optimization Loop: - Screen Ligands - Screen Bases - Vary Temperature - Adjust Stoichiometry decision->optimization Low Yield / Incomplete workup Work-up & Purification decision->workup Good Yield optimization->conditions New Conditions characterization Product Characterization (NMR, MS, etc.) workup->characterization end Optimized Protocol characterization->end

Caption: A typical workflow for developing and optimizing a cross-coupling reaction.

Causality and Field-Proven Insights

  • Why Bulky Ligands? The nitrogen atom of the isoquinoline ring can act as a ligand for the palladium center, leading to the formation of inactive catalyst species.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) sterically shield the palladium center, disfavoring coordination of the isoquinoline nitrogen and promoting the desired catalytic cycle.[4]

  • Choice of Base: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, it deprotonates the amine coordinated to the palladium center.[8] The strength and nature of the base (e.g., carbonate vs. phosphate vs. alkoxide) can significantly impact reaction rates and yields, and must be optimized for each specific transformation.

  • Solvent and Temperature: The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like 1,4-dioxane and THF are commonly used. Temperature is a critical parameter to overcome activation barriers, especially for less reactive chloro-heterocycles. Microwave irradiation can often be used to accelerate these reactions significantly.

  • Copper in Sonogashira Coupling: In the traditional Sonogashira reaction, a copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] While effective, this can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free conditions have been developed to circumvent this issue, although they may require higher temperatures.[10]

By understanding these underlying principles, researchers can make informed decisions when troubleshooting and optimizing their cross-coupling reactions with this compound, paving the way for the efficient synthesis of novel and potentially bioactive molecules.

References

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Benchchem. Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1- Chloro-3,6-dimethoxyisoquinoline Cross- Coupling Reactions.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • NIH. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Wikipedia. Isoquinoline.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ACS Publications. Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline.
  • Wikipedia. Heck reaction.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

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The Versatile Scaffold: Synthesizing Bioactive Compounds from 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoquinoline Core in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The 5-methoxyisoquinoline moiety, in particular, is a key component in a range of compounds explored for their therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[3]

1-Chloro-5-methoxyisoquinoline serves as a highly versatile and reactive starting material for the synthesis of a diverse library of substituted isoquinoline derivatives. The chlorine atom at the C1 position is particularly amenable to displacement through various modern cross-coupling methodologies. This reactivity allows for the strategic introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs.[4]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. For each reaction, we will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the biological relevance of the resulting compounds, with a particular focus on the development of kinase inhibitors and antiproliferative agents.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient routes to form carbon-carbon and carbon-nitrogen bonds.[5] For a heteroaromatic halide like this compound, these reactions are the primary tools for molecular diversification.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Novel Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl-aryl compounds.[6] In the context of this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl substituents at the 1-position, a key modification in the development of many kinase inhibitors.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with electron-rich and sterically hindered coupling partners.[10]

Suzuki_Miyaura_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product 1-Aryl-5-methoxyisoquinoline (Bioactive Scaffold) Reaction->Product C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura Coupling.

Application in Bioactive Compound Synthesis

The 1-aryl-isoquinoline motif is a key pharmacophore in a variety of bioactive compounds, including potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[11][12] By synthesizing a library of 1-aryl-5-methoxyisoquinolines, researchers can systematically explore the SAR for kinase inhibition and antiproliferative activity.[11]

Coupling Partner ExampleResulting ScaffoldPotential Biological Target(s)
Phenylboronic acid1-Phenyl-5-methoxyisoquinolineGeneral anticancer screening
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-5-methoxyisoquinolinePI3K/mTOR, EGFR
Pyridine-3-boronic acid1-(Pyridin-3-yl)-5-methoxyisoquinolinec-Met, VEGFR
Indole-5-boronic acid1-(Indol-5-yl)-5-methoxyisoquinolineVarious kinases, antiproliferative
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific coupling partners.[13]

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Kinase Inhibitors

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[14] This reaction is of paramount importance in medicinal chemistry, as the introduction of an amino group can significantly modulate a molecule's physicochemical properties and biological activity.[5] For this compound, this reaction provides access to 1-amino-5-methoxyisoquinoline derivatives, which are key intermediates for a range of bioactive compounds, including kinase inhibitors.[15]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling and involves:

  • Oxidative Addition: A Pd(0) catalyst adds to the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[10]

Bulky, electron-rich phosphine ligands are often essential for facilitating the reductive elimination step, especially with less reactive aryl chlorides.[16]

Buchwald_Hartwig_Amination Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary/Secondary Amine (R¹R²NH) Amine->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., XPhos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 1-Amino-5-methoxyisoquinoline Derivative Reaction->Product C-N Bond Formation

Caption: Workflow for Buchwald-Hartwig Amination.

Application in Bioactive Compound Synthesis

The 4-anilinoquinazoline and -isoquinoline cores are found in numerous FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[17][18] The anilino group often forms critical hydrogen bonds within the ATP-binding pocket of the kinase. By applying the Buchwald-Hartwig amination to this compound, a diverse range of substituted anilines and other amines can be introduced to probe these interactions and develop potent and selective inhibitors.[19][20]

Amine Coupling PartnerResulting ScaffoldPotential Biological Target(s)
Aniline1-Anilino-5-methoxyisoquinolineEGFR, Src family kinases
3-Chloro-4-fluoroaniline1-(3-Chloro-4-fluoroanilino)-5-methoxyisoquinolineVEGFR, PDGFR
Piperazine1-(Piperazin-1-yl)-5-methoxyisoquinolinePI3K/mTOR, Akt
Morpholine1-(Morpholino)-5-methoxyisoquinolinePI3K/mTOR
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and requires optimization based on the specific amine and ligand used.[14]

  • Reaction Setup: To a dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-substituted isoquinoline.

III. Sonogashira Coupling: Introducing Alkynyl Moieties for Anticancer Agents

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is a powerful tool for introducing alkynyl functionalities into heterocyclic scaffolds, which can act as rigid linkers or as pharmacophoric elements themselves.[1]

Mechanistic Rationale

The Sonogashira coupling typically involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of Pd(0) to the C-Cl bond of this compound.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

Reductive elimination from the resulting palladium complex yields the alkynylated product and regenerates the Pd(0) catalyst.[21] Copper-free versions of this reaction have also been developed to avoid the common side reaction of alkyne homocoupling.[13]

Sonogashira_Coupling Start This compound Reaction Sonogashira Coupling Start->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Amine Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product 1-Alkynyl-5-methoxyisoquinoline Derivative Reaction->Product C-C(sp) Bond Formation

Caption: Workflow for Sonogashira Coupling.

Application in Bioactive Compound Synthesis

Alkynyl-substituted heterocycles have shown significant promise as anticancer agents.[1] The rigid, linear nature of the alkyne can be used to probe deep hydrophobic pockets in enzymes or to position other functional groups optimally for binding. Furthermore, the triple bond can participate in various subsequent transformations, further expanding the molecular diversity.

Alkyne Coupling PartnerResulting ScaffoldPotential Biological Application
Phenylacetylene1-(Phenylethynyl)-5-methoxyisoquinolineAntiproliferative agent, Topoisomerase inhibitor
Ethynyltrimethylsilane1-((Trimethylsilyl)ethynyl)-5-methoxyisoquinolineIntermediate for further functionalization
Propargyl alcohol3-(5-Methoxyisoquinolin-1-yl)prop-2-yn-1-olAnticancer, Kinase inhibitor scaffold
Detailed Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

This protocol is a standard procedure and may require optimization for specific substrates.[13]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) in an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), followed by the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen) throughout the process.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of diverse and complex bioactive compounds. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and efficient pathways to functionalize the C1 position, opening avenues for the discovery of novel therapeutics. The resulting 1-substituted-5-methoxyisoquinoline derivatives are of significant interest, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The protocols and strategies outlined in this guide serve as a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this valuable scaffold. Further exploration of these and other modern synthetic methodologies will undoubtedly continue to yield novel compounds with significant biological activity.

References

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Sources

Application Notes & Protocols for Heterocyclic Library Construction Using 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methoxyisoquinoline Scaffold

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its rigid bicyclic framework serves as a privileged scaffold, capable of presenting functional groups in a well-defined three-dimensional orientation for interaction with biological targets. Derivatives of isoquinoline exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2]

The specific substitution pattern of 1-chloro-5-methoxyisoquinoline makes it an exceptionally versatile building block for the synthesis of diverse chemical libraries. The methoxy group at the C5 position acts as an electron-donating group, influencing the electronic properties of the aromatic system and potentially modulating target engagement and pharmacokinetic properties.[3] Crucially, the chlorine atom at the C1 position serves as a robust and multi-faceted synthetic handle. Its reactivity profile allows for selective functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4] This strategic placement enables the introduction of a wide array of chemical moieties at a key vector for molecular diversification.

This guide provides an in-depth exploration of the synthetic utility of this compound. We present detailed, field-proven protocols for its preparation and subsequent derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and classical SNAr reactions. The causality behind experimental choices is explained to empower researchers to not only apply these methods but also to troubleshoot and adapt them for the creation of novel, high-value heterocyclic libraries.

Part 1: Synthesis of the Key Building Block: this compound

The most reliable and scalable route to this compound is a two-step process starting from a suitable precursor, which is first cyclized to the corresponding isoquinolin-1(2H)-one (a lactam). This lactam is then converted to the target 1-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃).

Protocol 1.1: Synthesis of 5-Methoxyisoquinolin-1(2H)-one

This protocol is adapted from established methods for the synthesis of isoquinolone derivatives. The cyclization of 2-(3-methoxyphenyl)acetamide derivatives or similar precursors is a common strategy.

Reaction Principle: An appropriate N-acyl derivative of a 2-phenylethylamine undergoes intramolecular Friedel-Crafts-type acylation or related cyclization to form the dihydroisoquinolinone, which can be subsequently oxidized or directly formed under certain conditions to yield the isoquinolin-1(2H)-one.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize or procure 2-(3-methoxyphenyl)ethanamine. This can be achieved through various standard routes, such as the reduction of (3-methoxyphenyl)acetonitrile.

  • Acetylation: To a solution of 2-(3-methoxyphenyl)ethanamine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add acetic anhydride (1.1 equiv.) and a base such as triethylamine (1.2 equiv.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.

  • Cyclization: The cyclization to 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved using a dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. Heat the N-(3-methoxyphenethyl)acetamide in PPA at 80-100 °C for 2-3 hours.

  • Oxidation (Aromatization): The resulting dihydroisoquinolinone can be aromatized to 5-methoxyisoquinolin-1(2H)-one using a dehydrogenating agent like Palladium on Carbon (Pd/C) in a high-boiling solvent such as decalin or diphenyl ether at reflux, or with other oxidants like sulfur or DDQ.

  • Purification: After cooling, carefully quench the reaction mixture with ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 1.2: Chlorination to this compound

Reaction Principle: The lactam oxygen of the isoquinolin-1(2H)-one is activated by phosphoryl chloride (POCl₃), facilitating a nucleophilic attack by the chloride ion to replace the oxygen functionality, yielding the aromatic 1-chloroisoquinoline.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-methoxyisoquinolin-1(2H)-one (1.0 equiv.).

  • Reagent Addition: Carefully add an excess of phosphoryl chloride (POCl₃) (5-10 equiv.). The reaction can be run neat or with a high-boiling inert solvent like toluene.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting lactam is fully consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

  • Basification: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as a solid.

Part 2: Library Generation via Palladium-Catalyzed Cross-Coupling

The C1-chloro substituent is an excellent electrophile for palladium-catalyzed cross-coupling reactions. However, as a chloro-N-heterocycle, it is generally less reactive than its bromo or iodo counterparts.[5] Success hinges on the selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand. These ligands facilitate the rate-limiting oxidative addition step and promote the subsequent reductive elimination.[6][7]

Diagram: General Catalytic Cycle for Cross-Coupling```dot

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Coupled Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArCl [label="1-Chloro-5-methoxy-\nisoquinoline (Ar-Cl)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nu [label="Nucleophile\nR-M", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; ArCl -> OxAdd [arrowhead=none]; OxAdd -> PdII; PdII -> Trans; Nu -> Trans [arrowhead=none]; Trans -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Sources

Application Notes & Protocols: Strategic Derivatization of the 5-Methoxyisoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Methoxyisoquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The isoquinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, found in a vast array of natural alkaloids like morphine and papaverine.[1][2] Its fusion of a benzene and a pyridine ring creates a unique electronic and structural landscape amenable to diverse chemical modifications. The introduction of a methoxy group at the 5-position further refines its properties, influencing its steric and electronic characteristics, and providing a handle for subsequent transformations.

5-Methoxyisoquinoline derivatives are integral to the development of therapeutic agents across various domains, including oncology and neurobiology.[1][3] The strategic derivatization of this core allows for the meticulous tuning of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—which are critical for optimizing its pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth exploration of key synthetic strategies for modifying the 5-methoxyisoquinoline core, complete with detailed protocols and the rationale behind methodological choices, aimed at researchers in drug discovery and synthetic chemistry.

Key Derivatization Strategies and Protocols

The functionalization of the 5-methoxyisoquinoline core can be approached through several high-yield, regioselective reactions. The primary sites for modification are the electron-deficient C1 position, the activated aromatic ring, and the methoxy group itself. This document will focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which represent robust and versatile methods for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling: Building Biaryl and Alkynyl Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To employ these methods, a halogen atom must first be installed on the isoquinoline core, typically via electrophilic aromatic substitution, to serve as the coupling handle. 8-Bromo-5-methoxyisoquinoline is a common and highly effective starting material for these transformations.[1]

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. It facilitates the creation of biaryl structures, which are prevalent in many drug candidates.[1]

Causality Behind the Method: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is critical. The base (e.g., K₂CO₃ or Cs₂CO₃) activates the organoboron species, facilitating the transmetalation step in the catalytic cycle. The ligand (in this case, triphenylphosphine) stabilizes the palladium center and modulates its reactivity to ensure an efficient catalytic turnover.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start_mat 8-Bromo-5-methoxyisoquinoline + Arylboronic Acid reaction Inert Atmosphere (N₂/Ar) Reflux at 90-110 °C Monitor by TLC/LC-MS start_mat->reaction Add reagents Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Toluene/H₂O (Solvent) reagents->reaction Add workup Aqueous Work-up (Phase Separation) reaction->workup Cool & Quench purification Column Chromatography (Silica Gel) workup->purification Extract & Concentrate product 8-Aryl-5-methoxyisoquinoline (Final Product) purification->product Isolate

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 8-Aryl-5-methoxyisoquinoline

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-5-methoxyisoquinoline (1.0 eq).

  • Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure 8-aryl-5-methoxyisoquinoline derivative.[1]

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[1] This reaction is exceptionally valuable for introducing rigid, linear linkers into molecules, which can be used to probe binding pockets of proteins or as handles for further functionalization, such as in "click chemistry."

Causality Behind the Method: The Sonogashira reaction employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium complex. A base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and neutralize the H-X byproduct.

Detailed Protocol: Synthesis of 8-Alkynyl-5-methoxyisoquinoline

  • Vessel Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 8-bromo-5-methoxyisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) followed by an amine base such as triethylamine (TEA, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 8-alkynyl-5-methoxyisoquinoline.[1]

Nucleophilic Aromatic Substitution (SNAr) on Related Scaffolds

While the benzene portion of the 5-methoxyisoquinoline core is electron-rich, the pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups or when converted to an N-oxide. A more common strategy, however, involves building the substituted ring system from precursors. The derivatization of the related 5-methoxyquinoline core provides a highly relevant and instructive template for SNAr reactions.[4] In this system, chloro-substituents at the C2 and C4 positions serve as excellent leaving groups for substitution with various nucleophiles, primarily amines.

Causality Behind the Method: The presence of the electronegative ring nitrogen atom polarizes the C-Cl bonds at the C2 and C4 positions, making them susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate. These reactions are often performed at elevated temperatures, sometimes with microwave assistance, to overcome the activation energy barrier.[4]

Data Presentation: SNAr on a Dichloro-5-methoxyquinoline Core

The following table summarizes representative yields for the sequential nucleophilic substitution on a 2,4-dichloro-5-methoxyquinoline scaffold, demonstrating the regioselective introduction of different amine nucleophiles.

EntryPositionNucleophileConditionsYield (%)
1C41-Methylpiperidin-4-amineDIPEA, NMP, 150 °CHigh
2C21-Methyl-1,4-diazepaneTFA, i-PrOH, 160 °C, MWGood
3C4Various primary/secondary aminesDIPEA, NMP, 150 °CVariable
4C2Various aminesTFA, i-PrOH, 160 °C, MWVariable

Data adapted from a study on 5-methoxyquinoline derivatives as EZH2 inhibitors.[4][5][6] Yields are descriptive as exact percentages vary with substrate.

Illustrative Reaction Scheme

SNAr_Scheme start 2,4-Dichloro-5-methoxyquinoline intermediate 4-(R¹-amino)-2-chloro-5-methoxyquinoline start->intermediate Step 1: C4 Substitution step1_reagent R¹NH₂DIPEA, 150 °C product 4-(R¹-amino)-2-(R²)-5-methoxyquinoline intermediate->product Step 2: C2 Substitution step2_reagent R²HTFA, 160 °C, MW

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Application Notes & Protocols: 1-Chloro-5-methoxyisoquinoline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Isoquinoline Scaffold

The isoquinoline core is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has repeatedly utilized the isoquinoline framework to achieve diverse pharmacological outcomes.[1] In modern drug discovery, the strategic functionalization of this core is paramount for developing novel therapeutics. 1-Chloro-5-methoxyisoquinoline has emerged as a particularly valuable building block, offering a versatile handle for molecular elaboration through modern synthetic methodologies.

This guide provides an in-depth analysis of this compound's reactivity and utility. We will explore its application in cornerstone reactions of medicinal chemistry, provide detailed, field-tested protocols, and explain the critical reasoning behind experimental choices to empower researchers in their drug development endeavors.

Physicochemical Properties and Reactivity Profile

This compound (CAS: 106462-85-5) is a solid with a molecular weight of 193.63 g/mol .[3][4] Its structure is primed for synthetic diversification.

  • The C1-Chloro Group: The chlorine atom at the C1 position is the primary site of reactivity. The electron-withdrawing nature of the adjacent imine nitrogen activates this position for both nucleophilic aromatic substitution (SNAr) and, more significantly, for oxidative addition to palladium(0) catalysts. This makes it an ideal electrophile for cross-coupling reactions.[5] While aryl chlorides are generally less reactive than their bromide or iodide counterparts due to a stronger C-Cl bond, their lower cost and greater availability make them highly attractive for large-scale synthesis.[6] Overcoming the higher activation energy for C-Cl bond cleavage simply requires the selection of a more robust catalytic system, typically involving bulky, electron-rich phosphine ligands.[7]

  • The C5-Methoxy Group: The methoxy substituent on the carbocyclic ring serves as a key electronic and steric modulator. It influences the overall electron density of the ring system and can direct or hinder interactions with biological targets. It also provides a potential site for future modification, such as demethylation to a phenol, which can then be used as a handle for further derivatization.

Synthesis of the Building Block

A common and effective method for synthesizing 1-chloro-isoquinoline derivatives involves the chlorination of the corresponding isoquinolin-1(2H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride.

cluster_synthesis Representative Synthesis Start 5-Methoxyisoquinolin-1(2H)-one Reagent POCl₃ (Phosphorus Oxychloride) Heat (e.g., 90-110°C) Start->Reagent Product This compound Reagent->Product pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition ar_cl This compound (Ar-Cl) ar_cl->pd_complex transmetal Ar-Pd(II)(R)L₂ pd_complex->transmetal Transmetalation boronic R-B(OH)₂ + Base boronic->pd_complex transmetal->pd0 Reductive Elimination product 1-Aryl-5-methoxyisoquinoline (Ar-R) transmetal->product Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point, based on established methods for similar chloro-heteroaromatic compounds. [8][9][10] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02–0.05 equiv) or Pd₂(dba)₃ (0.01-0.025 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04–0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed Water

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or microwave vial, combine this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the SPhos ligand.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water). [9]The solution should be sparged with the inert gas for 15-30 minutes to ensure thorough degassing.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich Buchwald phosphine ligand that facilitates the difficult oxidative addition of the Pd(0) into the strong C-Cl bond. [8]
Base K₃PO₄ or Cs₂CO₃A moderately strong base is required to form the active boronate species without promoting side reactions. K₃PO₄ is effective and economical. [10]
Solvent Dioxane/H₂O or Toluene/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. [9]Dioxane and toluene are excellent for solubilizing organic components and tolerate high temperatures.
Temperature 80–110 °CHigher temperatures are generally required to overcome the activation energy for C-Cl bond cleavage compared to C-Br or C-I bonds.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a critical transformation for synthesizing compounds that interact with a wide range of biological targets. [11]It allows for the coupling of primary or secondary amines with the isoquinoline core.

Mechanistic Rationale

The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile. [11][12]

  • Oxidative Addition: Pd(0) adds to the this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. [7]This is a critical step; weaker bases are often insufficient.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. [11]

pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition ar_cl This compound (Ar-Cl) ar_cl->pd_complex amido_complex Ar-Pd(II)(NR₂)L₂ pd_complex->amido_complex Amine Coordination & Deprotonation amine R₂NH + Strong Base amine->pd_complex amido_complex->pd0 Reductive Elimination product 1-(Dialkylamino)-5-methoxyisoquinoline (Ar-NR₂) amido_complex->product Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on standard procedures for the amination of challenging aryl chlorides. [11][13] Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01–0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03–0.06 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5–2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, XPhos ligand, and sodium tert-butoxide to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene) and stir for 5 minutes. Then, add the this compound and the amine.

  • Inert Atmosphere: Seal the vessel tightly before removing it from the glovebox or inert atmosphere stream.

  • Reaction: Heat the reaction mixture to 100–120 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃ / XPhosXPhos is another highly effective Buchwald ligand, even more sterically hindered than SPhos, which is often required for the amination of electron-rich or sterically hindered aryl chlorides. [13]
Base NaOt-BuA strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile itself. [7]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary as the reaction intermediates are sensitive to moisture and protic sources.
Atmosphere Strictly InertThe Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen and will be deactivated if not handled under inert conditions.

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and meticulous workflow, from preparation to analysis.

cluster_workflow General Cross-Coupling Workflow prep 1. Preparation - Dry glassware - Weigh reagents - Degas solvents setup 2. Inert Setup - Combine solids - Purge with Ar/N₂ prep->setup reaction 3. Reaction - Add liquids - Heat & stir - Monitor (TLC/LCMS) setup->reaction workup 4. Workup - Quench reaction - Liquid-liquid extraction - Dry organic layer reaction->workup purify 5. Purification - Concentrate solvent - Column chromatography workup->purify analysis 6. Analysis - Confirm structure (NMR) - Verify purity (LCMS) - Determine mass (HRMS) purify->analysis

Sources

protocol for nucleophilic aromatic substitution on 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nucleophilic Aromatic Substitution (SNAr) on 1-Chloro-5-methoxyisoquinoline

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this heterocycle is critical for the development of new therapeutic agents. This application note provides a detailed protocol and scientific rationale for conducting a nucleophilic aromatic substitution (SNAr) reaction on this compound. We will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and offer a robust, step-by-step guide for researchers in organic synthesis and drug development. The protocol focuses on the C-N bond formation via amination, a key transformation in pharmaceutical synthesis.

Introduction: The Strategic Importance of C-1 Functionalization

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for modifying electron-deficient aromatic and heteroaromatic systems.[1] Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups or ring heteroatoms that can stabilize the negatively charged intermediate.[2][3]

The isoquinoline ring system is inherently electron-deficient, particularly at the C-1 and C-3 positions, due to the electron-withdrawing effect of the ring nitrogen. The C-1 position is especially activated for nucleophilic attack.[4] The substrate, this compound, presents a prime candidate for SNAr. The chlorine atom at the activated C-1 position serves as an excellent leaving group. The methoxy group at C-5, while electronically donating, does not significantly impede the inherent reactivity at C-1, allowing for selective and efficient substitution. This makes the title compound a valuable building block for creating libraries of 1-substituted isoquinolines for structure-activity relationship (SAR) studies.

Mechanistic Rationale and Key Parameters

The SNAr reaction proceeds through a two-step addition-elimination pathway.

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-1), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The nitrogen atom of the isoquinoline ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

G cluster_mech S-N-Ar Mechanism on this compound Start This compound + Nucleophile (e.g., R₂NH) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Step 1: Nucleophilic Addition Product 1-Substituted-5-methoxyisoquinoline + Cl⁻ Intermediate->Product Step 2: Elimination of Leaving Group

Caption: The Addition-Elimination mechanism of SNAr.

Causality of Experimental Choices:
  • Solvent: High-boiling, polar aprotic solvents such as DMSO, DMF, or NMP are preferred. These solvents are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the first step.[5] They also allow for the high temperatures often required for the reaction.

  • Base: When using amine nucleophiles, a base is often included. Its primary role is to neutralize the HCl that is formed as a byproduct, preventing the protonation and deactivation of the amine nucleophile. Common choices are inorganic bases like K₂CO₃ or Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).

  • Temperature: The initial addition step requires overcoming an energy barrier to temporarily disrupt the ring's aromaticity.[6] Therefore, thermal energy is typically required, with reaction temperatures commonly ranging from 80 °C to 150 °C.

  • Nucleophile: The choice of nucleophile is vast, including primary and secondary amines, thiols, and alkoxides. Amines are particularly common nucleophiles for this type of transformation in medicinal chemistry.[7] The nucleophilicity of the chosen reagent will directly impact the required reaction conditions.

Detailed Experimental Protocol: Amination with Morpholine

This protocol describes the reaction of this compound with morpholine as a representative secondary amine nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound>97%e.g., Sigma-Aldrich, Combi-BlocksSubstrate
Morpholine>99%e.g., Sigma-Aldrich, AcrosNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, >99%e.g., Fisher ScientificBase
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%e.g., Acros OrganicsSolvent
Ethyl Acetate (EtOAc)ACS GradeStandard Lab SupplierExtraction Solvent
Brine (Saturated NaCl)N/APrepared in-houseAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Lab SupplierDrying Agent
Silica Gel230-400 meshStandard Lab SupplierChromatography
TLC PlatesSilica Gel 60 F₂₅₄Standard Lab SupplierReaction Monitoring
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

G node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify node_final node_final A 1. Setup & Inerting - Assemble glassware (flask, condenser). - Purge with N₂ or Ar. B 2. Reagent Addition - Add this compound (1 eq). - Add K₂CO₃ (2.0 eq). - Add anhydrous DMSO. - Add Morpholine (1.2 eq). A->B C 3. Reaction - Heat to 120 °C in an oil bath. - Stir vigorously. B->C D 4. Monitoring - Check progress via TLC every 2-4h. - (Mobile phase: e.g., 30% EtOAc/Hexanes). C->D E 5. Work-up - Cool to room temperature. - Quench with water. - Extract with Ethyl Acetate (3x). D->E Upon completion F 6. Washing - Combine organic layers. - Wash with water, then brine. - Dry over Na₂SO₄. E->F G 7. Purification - Filter and concentrate via rotary evaporation. - Purify crude product by flash column chromatography. F->G H Final Product G->H

Caption: General experimental workflow for the SNAr reaction.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 193.6 mg).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) followed by anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104.5 mg, 104.5 µL) to the stirring suspension at room temperature.

  • Heating: Place the flask in a pre-heated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be significantly less polar than the amine product. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (25 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-(5-methoxyisoquinolin-1-yl)morpholine.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive nucleophile (protonated). 3. Water in the solvent.1. Increase temperature in 10 °C increments (up to 150 °C). 2. Use a stronger base (e.g., Cs₂CO₃) or increase equivalents of K₂CO₃. 3. Ensure use of anhydrous solvent and reagents.
Multiple Products/Side Reactions 1. Reaction temperature too high. 2. Degradation of starting material or product.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is run under an inert atmosphere to prevent oxidation.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Co-elution with impurities.1. Add 0.5-1% triethylamine to the eluent to suppress tailing of the basic product. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a reliable and well-rationalized protocol for the nucleophilic aromatic substitution on this compound. By understanding the underlying mechanism and the function of each reagent and condition, researchers can confidently apply and adapt this methodology for the synthesis of diverse libraries of 1-substituted isoquinolines. The SNAr reaction remains a cornerstone of modern synthetic chemistry, enabling efficient access to valuable compounds for drug discovery and development.

References

  • Al-Tel, T. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire. [Link]

  • Wang, Z., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • ResearchGate. Approaches towards the synthesis of 5-aminopyrazoles.[Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.[Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.[Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. [Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.[Link]

  • Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Gutekunst, W. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Jiang, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution.[Link]

  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles.[Link]

  • Andrew, M. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution.[Link]

  • The Organic Chemistry Tutor (2021). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 1-aryl-5-methoxyisoquinoline derivatives. As your dedicated application scientist, I've structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1][2] However, its success, particularly with challenging substrates like heteroaryl chlorides, hinges on a nuanced understanding of the interplay between catalysts, ligands, bases, and potential side reactions.[3][4] this compound presents a unique set of challenges due to the relative inertness of the C-Cl bond and the specific electronic nature of the isoquinoline core. This guide provides field-proven insights and systematic troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when setting up a Suzuki coupling with this compound.

Q1: Why is my this compound unreactive compared to an analogous aryl bromide or iodide?

A1: The reactivity of the aryl halide in the rate-determining oxidative addition step follows the trend I > Br > OTf > Cl.[2][3] The Carbon-Chlorine bond is significantly stronger and less polarized than C-Br or C-I bonds, making it more difficult for the Palladium(0) catalyst to insert itself into the bond to initiate the catalytic cycle.[1][5] To overcome this, you need a highly active catalytic system, which is typically achieved by using specialized ligands.

Q2: What is the best initial catalyst and ligand combination to try?

A2: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] You require a catalyst system featuring bulky, electron-rich phosphine ligands, which are known to facilitate the oxidative addition of aryl chlorides.[3][6][7]

A robust starting point is a combination of a Palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type biaryl phosphine ligand such as SPhos or XPhos .[6][8][9][10] These ligands are designed to be electron-rich and sterically hindered, which promotes the formation of the active, monoligated Pd(0) species necessary for the reaction.[9][11] Pre-formed catalysts, known as precatalysts (e.g., SPhos Pd G2), can also be excellent choices as they offer high stability and generate the active catalyst in a controlled manner.[12]

Q3: How do I choose the right base and solvent?

A3: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13][14] For aryl chlorides, stronger bases are often required.

  • Bases: A common and effective choice is K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate).[10][15] Cs₂CO₃ (cesium carbonate) is a stronger and often more effective base, particularly for difficult couplings.[4] The base must be strong enough to form the boronate salt, which is more nucleophilic than the corresponding boronic acid.[13][16]

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane , Toluene , or THF , often with a small amount of water, are standard choices.[16] The water can aid in dissolving the base and facilitating the formation of the active boronate species. However, excessive water can promote undesired side reactions.

Q4: What are the initial signs of a failed or struggling reaction?

A4: The most common signs are:

  • Low or no consumption of starting material (this compound): This is easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It typically points to a failure in the oxidative addition step.

  • Appearance of a new, non-polar spot on TLC: This could indicate homocoupling of your boronic acid.

  • Disappearance of the boronic acid without formation of the desired product: This is a classic sign of protodeboronation.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ reductive_elimination Reductive Elimination pd0->reductive_elimination Regenerated Catalyst oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex Ar-Pd(II)(Cl)L₂ pd_complex->oxidative_addition Ar-Cl (this compound) transmetalation Transmetalation transmetalation->pd_complex aryl_boronic Ar'-B(OH)₂ + Base aryl_boronic->transmetalation [Ar'-B(OH)₃]⁻ pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex2->transmetalation reductive_elimination->pd_complex2 product Ar-Ar' (Product) product->reductive_elimination Troubleshooting_Flowchart start Reaction Issue Identified q1 Low or No Conversion of This compound? start->q1 a1 Problem: Inefficient Oxidative Addition q1->a1 Yes q2 Significant Byproduct Formation? q1->q2 No sol1 Solution: 1. Increase Temperature. 2. Switch to a more electron-rich/ bulky ligand (e.g., SPhos, XPhos). 3. Use a more active precatalyst. 4. Ensure reagents are anhydrous. a1->sol1 end Reaction Optimized sol1->end q3 Major Byproduct is Boronic Acid Homocoupling? q2->q3 Yes a2 Problem: Boronic Acid Homocoupling q3->a2 Yes q4 Major Byproduct is Protodeboronation Product? q3->q4 No sol2 Solution: 1. Rigorously degas solvent to remove O₂. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of Pd(II) (e.g., Pd(OAc)₂). 3. Use a precatalyst. a2->sol2 sol2->end a3 Problem: Protodeboronation q4->a3 Yes q4->end No sol3 Solution: 1. Use anhydrous conditions. 2. Switch to a milder base (e.g., KF). 3. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. 4. Increase catalyst loading for faster coupling. a3->sol3 sol3->end

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed C-N bond formation between 1-chloro-5-methoxyisoquinoline and various amine nucleophiles. We will move beyond generic advice to provide a deep, mechanistically-grounded framework for rational troubleshooting and optimization, reflecting insights from our field application specialists.

The amination of this compound is a non-trivial transformation. The substrate presents a unique combination of challenges: the inherent inertness of an aryl chloride requires a highly active catalyst system, while the isoquinoline nitrogen can act as a potential ligand, leading to catalyst inhibition. This guide provides a structured, question-and-answer approach to systematically overcome these hurdles.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The accepted catalytic cycle informs every choice of reagent and condition. The key steps are: (A) activation of the Pd(II) precatalyst to the active Pd(0) species, (B) oxidative addition of the aryl chloride to the Pd(0) center, (C) amine coordination and deprotonation to form a palladium-amido complex, and (D) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2][3] Each troubleshooting query below can be traced back to a specific, problematic step in this cycle.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Precatalyst Activation Pd0 L-Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(L)-Cl (Oxidative Addition Complex) Pd0->OA_Complex B: Oxidative Addition (+ Ar-Cl) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺Cl⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex Ar-Pd(II)(L)-NR₂ (Amido Complex) Amine_Complex->Amido_Complex C: Deprotonation (- Base-H⁺Cl⁻) Amido_Complex->Pd0 D: Reductive Elimination (+ Ar-NR₂) Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 A: Reduction (Base/Amine/Ligand) caption Figure 1. The Buchwald-Hartwig catalytic cycle. Troubleshooting Workflow start Reaction Failure (Low/No Yield) check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Slow Conversion check_conversion->no_conversion No conversion_byproducts SM Consumed, Byproducts Formed check_conversion->conversion_byproducts Yes catalyst_issue Potential Catalyst Issue (Steps A & B) no_conversion->catalyst_issue byproduct_issue Potential Side Reaction (Steps C & D) conversion_byproducts->byproduct_issue ligand_choice Use Bulky, E⁻-rich Ligand (e.g., RuPhos, BrettPhos) catalyst_issue->ligand_choice precatalyst_choice Switch to G3/G4 Precatalyst ligand_choice->precatalyst_choice reagent_quality Verify Anhydrous/ Degassed Solvent precatalyst_choice->reagent_quality hydrodehalogenation Hydrodehalogenation Observed? byproduct_issue->hydrodehalogenation other_byproducts Other Byproducts (e.g., Homocoupling) hydrodehalogenation->other_byproducts No fix_hydro Switch to LHMDS base or use bulkier ligand hydrodehalogenation->fix_hydro Yes fix_other Lower Catalyst Loading or Temperature other_byproducts->fix_other caption Figure 2. A decision tree for troubleshooting common issues.

Caption: Figure 2. A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Starting Conditions for Amination of this compound

This protocol provides a robust starting point for your optimization efforts.

  • Preparation (In a Glovebox):

    • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the Pd precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

    • Add the corresponding ligand if not using a precatalyst (e.g., XPhos, 0.024 equiv, 2.4 mol%).

    • Add the base (e.g., NaOtBu, 1.4 equiv).

    • Add this compound (1.0 equiv).

  • Reagent Addition:

    • Seal the vial with a screw cap containing a PTFE septum.

    • If not in a glovebox, remove the vial and establish an inert atmosphere by evacuating and backfilling with argon (repeat 3 times).

    • Add the amine (1.2 equiv). If the amine is a solid, it can be added in the glovebox.

    • Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.2 M.

  • Reaction:

    • Place the vial in a preheated aluminum heating block set to 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring & Workup:

    • Monitor reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Screening

To efficiently optimize, set up an array of small-scale reactions (e.g., in a 24-well plate) to test multiple parameters simultaneously.

  • Variables to Screen:

    • Ligands: XPhos, RuPhos, BrettPhos

    • Bases: NaOtBu, LHMDS, K₃PO₄

    • Solvents: Toluene, 1,4-Dioxane

    • Temperatures: 80 °C, 100 °C, 120 °C

  • Use the general protocol above, adjusting the single variable in each well. This data-driven approach will rapidly identify the optimal conditions for your specific amine substrate.

References

  • Al-Amin, M., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Abbott, L. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Vantourout, J. C., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 14, 2026, from [Link]

  • Firouzi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. (2008). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • Romero, R. M., & Ruijter, E. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in 1-Chloro-5-methoxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-5-methoxyisoquinoline. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, but it is not without its challenges. The formation of persistent and often hard-to-separate byproducts can compromise yield, purity, and the overall efficiency of your workflow.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural steps to explore the mechanistic origins of common byproducts, providing you with the expert insights needed to diagnose, mitigate, and solve these synthetic challenges.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm planning to synthesize this compound. What is the most common synthetic route, and what are its primary challenges?

The most prevalent and industrially scalable method for synthesizing the core of your target molecule is the Bischler-Napieralski reaction .[1][2] This reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then aromatized and chlorinated.

The typical starting material for your specific target would be N-formyl-2-(3-methoxyphenyl)ethanamine . The reaction is commonly performed using a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Chlorination cluster_2 Step 3: Aromatization Amine 2-(3-methoxyphenyl)ethanamine Amide N-formyl-2-(3-methoxyphenyl)ethanamine Amine->Amide Acylation POCl3 POCl₃ (Dehydrating/Chlorinating Agent) Formyl Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formyl->Amide Amide_ref N-formyl-2-(3-methoxyphenyl)ethanamine Dihydro 3,4-Dihydro-5-methoxyisoquinoline (Intermediate) POCl3->Dihydro Dihydro_ref Intermediate + POCl₃ Amide_ref->Dihydro Bischler-Napieralski Cyclization Oxidant Oxidizing Agent (e.g., Pd/C, Sulfur) or Spontaneous Aromatization Target This compound (Final Product) Oxidant->Target Dihydro_ref->Target Dehydrogenation & Chlorination at C1 G cluster_desired Desired Pathway (para-attack) cluster_byproduct Byproduct Pathway (ortho-attack) Start Nitrilium Ion Intermediate (from N-formyl-2-(3-methoxyphenyl)ethanamine) Desired Cyclization at C6 Start->Desired Favored Byproduct Cyclization at C2 Start->Byproduct Minor Product_Desired This compound Desired->Product_Desired Product_Byproduct 1-Chloro-7-methoxyisoquinoline (Regioisomeric Impurity) Byproduct->Product_Byproduct

Caption: Competing pathways leading to regioisomeric products.

Troubleshooting and Mitigation:

StrategyRationale
Temperature Control Run the reaction at the lowest effective temperature. Higher temperatures can reduce the kinetic preference for the para-attack, increasing the ortho-byproduct.
Choice of Solvent Non-polar solvents like toluene or xylene are often preferred. More polar or coordinating solvents can alter the reactivity of the POCl₃ complex.
Slow Addition of POCl₃ Add the phosphorus oxychloride dropwise at a low temperature (e.g., 0 °C) before gently heating. This prevents localized overheating and uncontrolled reaction rates.

Purification Protocol: Separation of Regioisomers

Regioisomers often have very similar polarities, making separation difficult. Careful column chromatography is required.

  • Stationary Phase: Use high-quality silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel ("dry loading") to ensure a narrow application band on the column.

  • Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of Hexane:Ethyl Acetate (e.g., from 98:2 to 90:10) is a good starting point. The desired 5-methoxy isomer is typically slightly more polar than the 7-methoxy isomer, but this must be confirmed by TLC and characterization of the fractions.

  • Analysis: Collect small fractions and analyze them carefully by TLC or LC-MS to identify and combine the pure fractions.

Q3: My reaction is producing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?

This byproduct is a result of the retro-Ritter reaction , a well-known side reaction in Bischler-Napieralski synthesis. [3][4]It occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments.

Mechanistic Cause:

The nitrilium ion is a key intermediate formed after the amide is activated by POCl₃. [3]This intermediate has two potential fates: cyclization (desired) or elimination (undesired). The elimination pathway, the retro-Ritter reaction, produces a stable styrene derivative (3-methoxystyrene in your case) and a nitrile. This side reaction is particularly favored if the aromatic ring is deactivated or if there is significant steric hindrance to the cyclization step.

G cluster_desired cluster_side Intermediate Nitrilium Ion Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product RetroRitter Retro-Ritter Elimination Intermediate->RetroRitter Byproduct Product Dihydroisoquinoline Core Cyclization->Product Styrene 3-Methoxystyrene (Byproduct) RetroRitter->Styrene Nitrile HCN + H⁺ RetroRitter->Nitrile

Caption: The retro-Ritter elimination as a competing side reaction.

Prevention Strategies:

  • Use a Nitrile Solvent: A key strategy to suppress the retro-Ritter reaction is to use a nitrile (e.g., acetonitrile) as the solvent. According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the elimination reaction back towards the nitrilium ion intermediate, favoring the desired cyclization pathway. [3][4]* Milder Reagents: For sensitive substrates, harsher reagents like P₂O₅/POCl₃ can be replaced. Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that is prone to elimination. [4]

Q4: My final product seems to be contaminated with a dihydro-isoquinoline species. Why did this happen?

The direct product of the Bischler-Napieralski cyclization is a 3,4-dihydroisoquinoline . [1][2][4]The final, fully aromatic isoquinoline is formed only after an oxidation (dehydrogenation) step. If this step is incomplete, you will have the dihydro- species as an impurity.

Causes of Incomplete Aromatization:

  • Insufficient Oxidant: In many modern procedures, the aromatization is expected to occur in situ or during workup, but this is not always quantitative. For more robust results, a dedicated dehydrogenation step is recommended.

  • Reaction Conditions: The high temperatures of the Bischler-Napieralski reaction can sometimes facilitate spontaneous dehydrogenation, but this is substrate-dependent and not always reliable.

Troubleshooting and Resolution:

If you have isolated a mixture of the chloro-isoquinoline and its dihydro- analogue, you can complete the reaction by subjecting the mixture to a standard dehydrogenation protocol.

Protocol: Dehydrogenation of Dihydroisoquinoline Impurity

  • Setup: Dissolve the impure product mixture in a high-boiling inert solvent such as xylene or decalin.

  • Catalyst: Add 5-10 mol% of a dehydrogenation catalyst, such as Palladium on Carbon (Pd/C).

  • Reaction: Heat the mixture to reflux for several hours (monitor by TLC or LC-MS for the disappearance of the dihydro- spot).

  • Workup: Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the solvent under reduced pressure. The product can then be further purified if necessary.

Summary of Common Byproducts and Identification
Byproduct NameChemical StructureMass vs. TargetPolarity vs. TargetKey Identification Method
1-Chloro-7-methoxyisoquinoline RegioisomerIdenticalVery Similar¹H NMR (distinct aromatic splitting patterns), HPLC, GC-MS
3,4-Dihydro-1-chloro-5-methoxyisoquinoline Incomplete Aromatization Product+2 amuMore Polar¹H NMR (aliphatic protons at ~2.8-3.5 ppm), LC-MS (M+2 peak)
3-Methoxystyrene Retro-Ritter Elimination ProductLowerLess PolarGC-MS, ¹H NMR (vinyl protons at ~5-7 ppm)
Polymeric/Tarry Materials High MW decomposition productsVariableHighly VariableInsoluble, streaks on TLC, broad signals in NMR
References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Grokipedia. Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Kieffer, G. Isoquinoline.
  • Unknown. Pomeranz-Fritsch Reaction.
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • PubMed Central (PMC). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

Sources

Technical Support Center: Purification of 1-Chloro-5-methoxyisoquinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Chloro-5-methoxyisoquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these specific N-heterocyclic compounds. Our approach is grounded in established scientific principles and extensive field experience to ensure the integrity and success of your purification workflows.

Introduction: The Challenge of Purifying Isoquinoline Derivatives

This compound is a substituted N-heterocycle. Its purification via column chromatography presents a unique set of challenges stemming from its chemical properties: the basicity of the nitrogen atom, the presence of a halogen, and the influence of the methoxy group on its polarity. These features can lead to issues such as poor separation, peak tailing, and even on-column degradation. This guide will provide a systematic approach to overcoming these obstacles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when setting up a purification protocol for this compound derivatives.

Q1: What is the best stationary phase for purifying this compound?

A1: The choice of stationary phase is critical and depends on the specific properties of your derivative and the impurities present.[1][2]

  • Standard Silica Gel: This is the most common choice for normal-phase chromatography due to its high polarity and versatility.[3] However, the acidic nature of silica gel can cause issues with basic compounds like isoquinolines, leading to strong adsorption and peak tailing.[4][5]

  • Neutral or Basic Alumina: For basic compounds that are sensitive to acidic conditions, alumina can be an excellent alternative to silica gel.[1][3]

  • Amine-bonded Silica: This stationary phase is particularly useful for nitrogen-containing heterocycles.[1][6][7] The amine groups on the silica surface help to shield the basic analyte from the acidic silanol groups, resulting in improved peak shape and recovery.[3]

Recommendation: Start with standard silica gel and assess for issues like peak tailing or low recovery. If these are observed, consider switching to neutral alumina or an amine-bonded phase.

Q2: How do I choose an appropriate mobile phase for my separation?

A2: The ideal mobile phase should provide a good separation between your target compound and impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[3][4]

  • Starting Solvent System: For moderately polar compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3] A typical starting ratio would be in the range of 10-50% ethyl acetate in hexanes.

  • Optimizing Polarity: Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2 to 0.35 for your target compound on a TLC plate.[3]

  • Alternative Solvents: If separation is poor with the initial system, consider solvents with different selectivities, such as dichloromethane/methanol.[3][4]

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A3: Streaking is a common issue when dealing with basic compounds on silica gel and indicates a strong, undesirable interaction between your compound and the acidic stationary phase.[4]

  • Cause: The basic nitrogen atom in the isoquinoline ring can be protonated by the acidic silanol groups on the silica surface, leading to strong ionic interactions.

  • Solution: Add a small amount of a basic modifier to your mobile phase.[4] Typically, adding 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your mobile phase will neutralize the active sites on the silica gel and significantly improve the peak shape.[5]

Q4: I'm not recovering my compound from the column. Where did it go?

A4: This is a frustrating but common problem that can have several causes.[8]

  • Irreversible Adsorption: Your compound may be too polar for the chosen mobile phase and is permanently stuck to the stationary phase.[4]

  • On-Column Decomposition: Halogenated aromatic compounds can be susceptible to degradation on silica gel.[8][9] The acidic environment of the silica can catalyze decomposition reactions.

  • Solution:

    • Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to check for any new spots that would indicate degradation.[4][8]

    • Increase Eluent Strength: If the compound is stable but not eluting, drastically increase the polarity of your mobile phase. A "flush" with a highly polar solvent like 10% methanol in dichloromethane can help elute highly retained compounds.[10]

    • Change Stationary Phase: If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[8]

Part 2: Troubleshooting Guide

This section provides a systematic, in-depth guide to resolving specific issues you may encounter during the column chromatography of this compound derivatives.

Issue 1: Poor Separation of Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Collected fractions contain a mixture of your desired product and impurities.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor separation.

In-depth Explanation:

  • Selectivity vs. Polarity: Simply increasing or decreasing the mobile phase polarity may not be enough if the impurities have similar polarities to your compound. Changing the solvent system (e.g., from an ethyl acetate/hexane mixture to a dichloromethane/methanol one) can alter the interactions between the analytes, stationary phase, and mobile phase, thereby improving selectivity.[1][11]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[4] The stationary phase becomes saturated, and the separation efficiency is drastically reduced. A good rule of thumb is to load no more than 1-5g of crude material per 100g of silica gel.

Issue 2: Compound is Unstable on Silica Gel

Symptoms:

  • Appearance of new, unexpected spots on the TLC after spotting the pure compound and letting it sit.

  • Low overall yield from the column, even after flushing with a very polar solvent.

  • Discoloration of the silica gel at the top of the column.[12]

Troubleshooting Protocol:

  • Confirm Instability: Perform a 2D TLC experiment. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[8][13]

  • Deactivate the Silica Gel: If instability is confirmed, you can deactivate the silica gel to reduce its acidity. This can be done by preparing a slurry of the silica gel in the mobile phase containing 1% triethylamine, then packing the column with this slurry.[5]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): This is often the first choice for acid-sensitive compounds.[3]

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[8]

    • Amine-bonded Silica: Excellent for basic compounds, as it minimizes interactions with acidic silanol groups.[3][7]

Data Summary: Stationary Phase Selection Guide

Stationary PhaseAcidityRecommended ForPotential Issues
Silica Gel AcidicGeneral purpose, non-basic compoundsPeak tailing, decomposition of basic/acid-sensitive compounds[4][8]
Alumina (Neutral) NeutralAcid-sensitive and basic compoundsDifferent selectivity compared to silica
Alumina (Basic) BasicStrongly basic compoundsMay retain acidic impurities
Amine-bonded Silica Basic characterBasic N-heterocycles, carbohydrates[1][6]Can be more expensive than silica or alumina
C18 (Reversed-Phase) N/APolar compounds soluble in aqueous-organic mobile phases[3][11]Requires different solvent systems (e.g., water/acetonitrile)
Issue 3: The Compound Elutes Too Quickly or Not at All

Symptoms:

  • The compound comes out in the first few fractions (in the solvent front).

  • The compound remains at the top of the column even after passing a large volume of the mobile phase.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected elution behavior.

In-depth Explanation:

  • Optimizing Retention: The goal is to have the compound interact with the stationary phase enough to be retained but not so much that it cannot be eluted. This is a balance controlled by the polarity of the mobile phase.[14] A compound eluting in the solvent front means the mobile phase is too polar, while a compound that doesn't move means the mobile phase is not polar enough.[8]

  • Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution can be highly effective. This involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation.[14] This allows for the elution of non-polar impurities first, followed by your compound of interest, and finally, the very polar impurities.

Part 3: Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is essential for a good separation.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, weigh the required amount of silica gel.

  • Add your chosen non-polar solvent (e.g., hexane) to the silica gel to create a slurry. The consistency should be like a milkshake, not too thick and not too thin.

  • Gently pour the slurry into the column. Use a funnel to avoid spilling.

  • Tap the side of the column gently to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock at the bottom and drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to protect it during sample loading.

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve your crude this compound derivative in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

  • Wet Loading: Carefully add the dissolved sample to the top of the column using a pipette. Allow it to absorb into the silica bed.

  • Dry Loading (Recommended for less soluble samples): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin adding the mobile phase to the top of the column and start collecting fractions. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Monitoring: Monitor the elution of your compound by collecting fractions and analyzing them by TLC.

By systematically addressing these common issues and following the recommended protocols, you can significantly improve the success rate of purifying this compound derivatives by column chromatography.

References

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved January 14, 2026, from [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Santai Technologies. Retrieved January 14, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 14, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 14, 2026, from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved January 14, 2026, from [Link]

  • Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. (2018, July 3). PubMed. Retrieved January 14, 2026, from [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage. Retrieved January 14, 2026, from [Link]

  • Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. (2024). IJNRD. Retrieved January 14, 2026, from [Link]

  • Chromatography Troubleshooting. (2019, March 25). YouTube. Retrieved January 14, 2026, from [Link]

  • Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. (n.d.). Mahidol University. Retrieved January 14, 2026, from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved January 14, 2026, from [Link]

  • BIISOQUINOLINE~. (n.d.). Retrieved January 14, 2026, from [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. (2018, July 12). NASA. Retrieved January 14, 2026, from [Link]

  • Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and Neurological Disorders - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (n.d.). Mahidol University. Retrieved January 14, 2026, from [Link]

  • What is the most polar solvent usable in silica gel chromatography? (2015, February 12). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. (n.d.). Patsnap Eureka. Retrieved January 14, 2026, from [Link]

  • Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (n.d.). Google Patents.
  • Chromatographic separations and mechanisms. (2022, February 16). ResearchGate. Retrieved January 14, 2026, from [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

Sources

Technical Support Center: HPLC Purification of 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 1-Chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As your Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the challenges of purifying this specific heterocyclic compound.

Introduction: The Chromatographic Challenge

This compound is a substituted aromatic heterocycle. Its purification by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges rooted in its chemical properties. The basic nitrogen atom in the isoquinoline ring is susceptible to strong interactions with the silica backbone of many stationary phases, while the aromatic and substituted nature of the molecule dictates its retention and selectivity. This guide will address these challenges systematically.

Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section addresses specific issues you may encounter during your experiments, explaining the root cause and providing a step-by-step protocol for resolution.

Q1: Why are my peaks for this compound severely tailing?

Root Cause Analysis: Peak tailing is the most common issue for basic compounds like isoquinolines. The primary cause is secondary ionic interactions between the protonated basic nitrogen of your analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to asymmetrical peaks.[2]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (First Line of Defense):

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using an appropriate acidifier.[2][3] Formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v) are excellent choices.

    • Mechanism: At low pH, the residual silanol groups on the stationary phase are protonated (Si-OH) and thus not ionized (SiO-).[3] This minimizes the strong ionic interaction with the positively charged analyte, leading to a more symmetrical peak shape based primarily on hydrophobic interactions.

  • Employ a Competing Base:

    • Action: If pH adjustment is insufficient, add a small concentration (e.g., 0.1-0.2%) of a competing base like triethylamine (TEA) to the mobile phase.[2][4]

    • Mechanism: TEA is a small, basic amine that will preferentially interact with the active silanol sites, effectively "masking" them from your this compound analyte.[2]

  • Column Selection:

    • Action: Switch to a column with a less active silica surface.

    • Options:

      • End-Capped Columns: Use a high-quality, modern column that has been thoroughly end-capped to chemically deactivate most residual silanols.[5]

      • Hybrid Particle Columns: Consider columns with hybrid silica-polymer particles, which have fewer accessible silanol groups.[3]

      • Alternative Stationary Phases: A Pentafluorophenyl (PFP) phase can offer different selectivity for halogenated aromatic compounds and may reduce silanol interactions.[6]

  • Reduce Analyte Concentration:

    • Action: Dilute your sample and inject a smaller mass onto the column.

    • Mechanism: High concentrations can saturate the high-affinity silanol sites, leading to peak tailing.[2]

Q2: I'm seeing poor resolution between my product and an impurity. How can I improve separation?

Root Cause Analysis: Poor resolution (peak overlap) occurs when the column and mobile phase conditions fail to sufficiently differentiate between the analyte and impurities based on their physicochemical properties. Potential impurities in the synthesis of this compound could include unreacted starting materials, reagents from chlorination (e.g., from phosphoryl chloride), or positional isomers (e.g., 1-Chloro-7-methoxyisoquinoline) formed during cyclization reactions like the Bischler-Napieralski or Pomeranz-Fritsch syntheses.[7][8]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Organic Modifier:

    • Action: If you are using methanol, switch to acetonitrile, or vice versa. You can also try a ternary mixture.

    • Mechanism: Methanol and acetonitrile have different polarities and solvating properties, which can alter the selectivity of the separation.[2] Acetonitrile often provides sharper peaks due to its lower viscosity.[2]

  • Adjust the Elution Method (Isocratic vs. Gradient):

    • Action: If using an isocratic method (constant mobile phase composition), switch to a gradient method.

    • Mechanism: A gradient elution, where the concentration of the organic solvent is increased over time, is highly effective for separating complex mixtures with components of varying polarities.[9] It sharpens peaks and increases peak capacity, which is crucial for resolving closely eluting impurities.[9][10] Start with a shallow gradient to maximize resolution.

  • Fine-Tune Mobile Phase pH:

    • Action: Make small, incremental changes to the mobile phase pH (e.g., from 2.8 to 3.2).

    • Mechanism: The ionization state of your product and any basic or acidic impurities is pH-dependent.[11] Small changes in pH can alter their retention times differently, thereby improving selectivity and resolution.[2]

  • Consider an Alternative Stationary Phase:

    • Action: If optimizing the mobile phase on a C18 column fails, try a different column chemistry.

    • Options:

      • Phenyl-Hexyl Phase: This phase provides π-π interactions, which can be highly selective for aromatic compounds like isoquinolines.

      • Pentafluorophenyl (PFP) Phase: PFP columns offer unique selectivity for halogenated compounds and positional isomers due to dipole-dipole, π-π, and hydrophobic interactions.[6]

Frequently Asked Questions (FAQs)

What is a good starting HPLC method for purifying this compound?

A robust starting point for method development would be a reversed-phase gradient method.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column suitable for hydrophobic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress silanol interactions and ensure good peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[2]
Gradient 10% to 90% B over 20 minutesA broad gradient is effective for scouting and separating impurities with a wide range of polarities.[2][10]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection (UV) 220 nm and 254 nmIsoquinolines typically have strong absorbance at these wavelengths. Monitor multiple wavelengths to detect all impurities.
Injection Vol. 5-10 µLKeep the injection volume small to avoid column overload.
Should I use Normal-Phase or Reversed-Phase HPLC?

For most purifications of isoquinoline derivatives, Reversed-Phase (RP) HPLC is the preferred method .[12] this compound is soluble in common organic solvents used in RP-HPLC mobile phases (like acetonitrile and methanol). Normal-phase chromatography, which uses non-polar solvents like hexane, can be useful for separating non-polar compounds or isomers but often suffers from issues with water content in the mobile phase, leading to poor reproducibility of retention times.[13]

My product seems to be degrading on the column. What can I do?

While many isoquinolines are stable, chloro-substituted heterocycles can sometimes be susceptible to degradation, especially under harsh pH conditions or in the presence of certain column materials.

  • Check pH Stability: Ensure your mobile phase pH is not excessively high or low if you suspect pH-mediated hydrolysis. While low pH is good for peak shape, avoid extremely acidic conditions for extended periods. Most silica-based columns are not stable above pH 8.[11]

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to avoid contaminants that could react with your compound.

  • Consider Metal Contamination: Trace metals in the HPLC system or on the stationary phase can sometimes chelate with analytes and cause degradation or peak tailing. Using a column specifically designed for low metal content or adding a weak chelating agent like EDTA to the mobile phase (if compatible with your detection method) can help.

Workflow & Logic Diagrams

To assist in your troubleshooting process, the following diagram outlines a logical workflow for addressing common HPLC purification issues with this compound.

HPLC_Troubleshooting_Workflow cluster_start Start: Initial Purification Run cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_evaluation Evaluation cluster_end Finish Start Run Initial HPLC Method (e.g., C18, ACN/H2O Gradient) Problem Analyze Chromatogram: Identify Primary Issue Start->Problem Tailing Problem: Peak Tailing Problem->Tailing Asymmetric Peaks Resolution Problem: Poor Resolution Problem->Resolution Overlapping Peaks Other Other Issues (Pressure, Baseline) Problem->Other System Issues Sol_pH Action: Lower Mobile Phase pH (2.5-3.5 with 0.1% FA/TFA) Tailing->Sol_pH Sol_TEA Action: Add Competing Base (e.g., 0.1% TEA) Tailing->Sol_TEA Sol_Col_Tailing Action: Use High-Purity End-Capped Column Tailing->Sol_Col_Tailing Sol_Gradient Action: Optimize Gradient (Make it shallower) Resolution->Sol_Gradient Sol_Solvent Action: Switch Organic Modifier (ACN <=> MeOH) Resolution->Sol_Solvent Sol_Col_Res Action: Change Column Phase (e.g., Phenyl, PFP) Resolution->Sol_Col_Res End Finalize Method & Proceed Other->End Consult System Manual Evaluate Evaluate Results: Is Purification Acceptable? Sol_pH->Evaluate Re-run Analysis Sol_TEA->Evaluate Sol_Col_Tailing->Evaluate Sol_Gradient->Evaluate Sol_Solvent->Evaluate Sol_Col_Res->Evaluate Evaluate->Problem No, Re-evaluate Evaluate->End Yes

Caption: Logical workflow for troubleshooting HPLC purification of this compound.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217–2222.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Gennaro, A. R. (Ed.). (2000). Remington: The Science and Practice of Pharmacy (20th ed.). Lippincott Williams & Wilkins.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Menard, M. J., & El-Kattan, A. F. (2000). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 129-137.
  • Kaczor, A. A., & Matosiuk, D. (2019). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc., 3, 97.
  • Sadek, P. C. (2007). The HPLC Solvent Guide (2nd ed.). John Wiley & Sons.
  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. (2023). World Bulletin of Management and Law, 21, 91-93.
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. (n.d.).
  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • Antony, J., & Sadek, P. C. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Ruziev, I. Kh., Bebitova, K. E., & Kilicheva, D. M. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. World Bulletin of Management and Law, 21, 91-93.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

Sources

preventing decomposition of 1-Chloro-5-methoxyisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-5-methoxyisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource based on a synthesis of literature, established chemical principles, and practical field experience to help you navigate the potential challenges associated with the stability of this compound during chemical reactions. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments and the successful synthesis of your target molecules.

I. Introduction to the Reactivity and Stability of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility primarily lies in its ability to undergo cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse functionalities at the C1 position. However, the reactivity of the C1-chloro group is tempered by the inherent stability of the aromatic isoquinoline core and the electronic nature of the chloro-substituent.

The C-Cl bond in chloro-heteroaromatic compounds is significantly stronger than the corresponding C-Br or C-I bonds, often necessitating more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve efficient oxidative addition in palladium-catalyzed cycles.[1] These elevated demands can, in turn, create a landscape where decomposition pathways become competitive, leading to reduced yields and complex product mixtures. This guide will address the most common decomposition pathways and provide robust strategies to mitigate them.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving chloro-heteroaromatics are a frequent challenge. The primary bottlenecks are often related to the catalyst system and reaction conditions.

  • Insufficiently Active Catalyst: The palladium-catalyzed oxidative addition to the C-Cl bond is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

  • Suboptimal Ligand Choice: For challenging substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition. Ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphines are recommended.

  • Inappropriate Base: The base plays a crucial role in the transmetalation step. Weaker bases like Na₂CO₃ may be insufficient. Stronger bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally more effective.

  • Low Reaction Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often necessary to drive the reaction to completion.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine. What is this and how can I prevent it?

A2: This byproduct is likely 5-methoxyisoquinoline, the result of a hydrodehalogenation side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions.

  • Mechanism of Hydrodehalogenation: This side reaction can be promoted by several factors, including the presence of water or other protic sources, the choice of phosphine ligand, and the reaction temperature. It is believed to proceed via a palladium-hydride intermediate which can reductively eliminate to give the dehalogenated product.

  • Prevention Strategies:

    • Use of Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.

    • Ligand Selection: Some phosphine ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

    • Careful Control of Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: After my reaction workup, I've isolated a compound that I suspect is 1-hydroxy-5-methoxyisoquinoline. How can this form and how can I avoid it?

A3: The formation of 1-hydroxy-5-methoxyisoquinoline indicates that hydrolysis of the C1-chloro group has occurred.

  • Causes of Hydrolysis: Hydrolysis can be promoted by the presence of water, especially under basic or acidic conditions, and at elevated temperatures. Strong bases used in coupling reactions can facilitate nucleophilic substitution of the chloride by hydroxide ions.

  • Mitigation Measures:

    • Strict Anhydrous Conditions: As with preventing hydrodehalogenation, the rigorous exclusion of water is paramount.

    • Choice of Base: While strong bases are often necessary, consider using non-nucleophilic bases or carefully controlling the amount of base used.

    • Temperature Control: Use the lowest effective temperature to minimize the rate of hydrolysis.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Q4: Can residual impurities from the synthesis of this compound affect my reaction?

A4: Yes, impurities can have a significant impact. The common synthesis of chloro-isoquinolines involves the use of phosphoryl chloride (POCl₃) on the corresponding isoquinoline-N-oxide.[2][3]

  • Potential Impurities: Residual phosphorus-containing compounds can act as catalyst poisons for palladium catalysts. Incomplete reaction can also leave unreacted starting material or intermediates.

  • Impact on Reactions: Catalyst poisoning will lead to low or no conversion. Other impurities might introduce competing side reactions.

  • Recommendation: It is crucial to use highly pure this compound. If you are synthesizing it in-house, ensure thorough purification, typically by column chromatography on silica gel. If purchasing commercially, choose a supplier with a high purity specification.

III. Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Potential Cause Recommended Action
Low or No Conversion of Starting Material Inactive catalyst system• Switch to a more active palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).• Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).• Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
Insufficiently strong base• Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Low reaction temperature• Gradually increase the reaction temperature in increments of 10 °C (typically in the range of 80-120 °C).
Impure starting material• Verify the purity of this compound by NMR or LC-MS. Purify by column chromatography if necessary.
Formation of Hydrodehalogenation Product (5-methoxyisoquinoline) Presence of protic impurities• Use anhydrous solvents and reagents. Dry glassware thoroughly.• Perform the reaction under a strict inert atmosphere.
Inappropriate ligand/base combination• Screen different phosphine ligands. Some ligands are less prone to promoting hydrodehalogenation.• Avoid excessively long reaction times.
Formation of Hydrolysis Product (1-hydroxy-5-methoxyisoquinoline) Presence of water• Rigorously exclude water from the reaction mixture.
Nucleophilic attack by hydroxide• Use a non-nucleophilic base. If using a hydroxide-containing base, ensure it is anhydrous.• Maintain the lowest effective reaction temperature.

IV. Experimental Protocols

The following are generalized protocols that serve as a robust starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Optimization for specific substrates is often necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of chloro-heteroaromatic compounds.[1]

dot

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water (if required for the specific boronic acid)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.

  • Seal the vessel, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene (and water, if necessary, typically in a 4:1 to 10:1 ratio of toluene to water).

  • Sparge the resulting suspension with the inert gas for 15-30 minutes to degas the solvent.

  • To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of heteroaryl chlorides.[4]

dot

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

V. Understanding and Identifying Decomposition Products

To effectively troubleshoot, it is essential to identify the common decomposition products.

dot

DecompositionPathways SM This compound Hydrolysis_Product 1-Hydroxy-5-methoxyisoquinoline SM->Hydrolysis_Product  Hydrolysis (+H₂O, Base/Acid) Dehalogenation_Product 5-Methoxyisoquinoline SM->Dehalogenation_Product  Hydrodehalogenation ([Pd-H])

Caption: Common decomposition pathways of this compound.

Spectroscopic Data for Identification
  • 5-methoxyisoquinoline (Hydrodehalogenation Product): The most notable change in the ¹H NMR spectrum compared to the starting material would be the appearance of a signal for the proton at the C1 position, typically in the aromatic region, and the disappearance of the characteristic downfield shift associated with the C1-chloro substituent.

  • 1-hydroxy-5-methoxyisoquinoline (Hydrolysis Product): This compound exists in equilibrium with its tautomer, 5-methoxyisoquinolin-1(2H)-one. The ¹H NMR spectrum would be significantly different from the starting material, showing signals corresponding to the tautomeric forms, including potentially a broad NH proton signal. The aromatic signals would also shift accordingly.

Researchers are encouraged to acquire reference spectra of these potential byproducts if they are frequently encountered, or to use LC-MS to confirm their molecular weights.

VI. Conclusion

The successful application of this compound in synthesis hinges on a thorough understanding of its reactivity and potential for decomposition. By carefully selecting the catalyst system, rigorously controlling reaction conditions to exclude water, and using high-purity materials, researchers can minimize side reactions such as hydrodehalogenation and hydrolysis. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this valuable building block. Should you encounter persistent issues, we recommend a systematic optimization of reaction parameters, starting with the catalyst, ligand, base, and solvent.

VII. References

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with 1-chloro-5-methoxyisoquinoline. As a challenging chloro-heterocyclic substrate, successful coupling requires careful selection of the catalytic system. This document is designed to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The answers provide not just solutions, but the reasoning behind them to help you make informed decisions in the lab.

Q1: My reaction shows no conversion of the starting material. What are the first things to check?

A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction rather than a subtle optimization problem. Follow this diagnostic sequence:

  • Integrity of Reagents and Solvents:

    • Solvent Anhydrousness: Ensure your solvents are rigorously dried and degassed. Water and oxygen can deactivate the catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1]

    • Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can sometimes poison the catalyst.

    • Base Quality: The base is a critical component.[2] For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and have been dried in an oven or by flame-drying under vacuum to remove adsorbed water. For alkoxide bases like NaOt-Bu, use freshly opened bottles or material from a glovebox, as they degrade upon exposure to air and moisture.

  • Reaction Atmosphere (Inertness):

    • Palladium(0) catalysts, the active species in the catalytic cycle, are sensitive to oxygen.[3] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Activity:

    • Pre-catalyst vs. Active Catalyst: Most reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[4] This reduction can be performed by phosphine ligands, amines, or other reagents in the mixture.[4][5] If you suspect this reduction is failing, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern "G3" or "G4" pre-catalyst which forms the active Pd(0) species more readily and reliably.[6]

    • Catalyst Decomposition: If the reaction mixture immediately turns black and precipitates palladium black, the catalyst has likely decomposed. This can be caused by impurities, excessive temperature, or an inappropriate ligand-to-metal ratio.

Q2: I'm observing very low yield. How can I improve it?

A2: Low yields suggest the catalytic cycle is proceeding, but inefficiently. The oxidative addition of palladium into the C-Cl bond of an electron-rich heterocycle like this compound is often the rate-limiting step.[7][8] Your efforts should focus on accelerating this step and ensuring the subsequent steps are efficient.

  • Ligand Choice is Critical: The ligand is arguably the most important variable. For a challenging aryl chloride, you need a ligand that is both bulky and electron-rich.

    • Bulky Ligands: Steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for oxidative addition.[9]

    • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.

    • Recommendations: For Suzuki or Stille couplings, consider switching from older ligands like PPh₃ to modern biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[2][10] For Buchwald-Hartwig aminations, ligands like BrettPhos or Josiphos are specifically designed for C-N bond formation with aryl chlorides.[5][6]

  • Optimize Base and Solvent:

    • Base Strength: A stronger base can sometimes accelerate the reaction, but can also promote side reactions. For Suzuki couplings, K₃PO₄ is often a good starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine.

    • Solvent Polarity: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF are common.[2][6] Sometimes a solvent screen is necessary to find the optimal medium.

  • Increase Temperature: Since oxidative addition is often slow, increasing the reaction temperature (e.g., from 80 °C to 110 °C) can significantly improve the reaction rate. However, be mindful that higher temperatures can also lead to catalyst decomposition or side reactions.

Q3: I'm seeing a significant amount of dehalogenated byproduct (5-methoxyisoquinoline). How can I prevent this?

A3: The formation of 5-methoxyisoquinoline is a result of hydrodehalogenation, a common side reaction. This can occur through several pathways, including a competing reaction where an amide undergoes beta-hydride elimination (in C-N couplings) or reaction with trace water or other proton sources.[11]

  • Use a Bulky Ligand: Sterically hindered ligands, such as the Buchwald-type biarylphosphines, can disfavor the formation of intermediates that lead to hydrodehalogenation.

  • Choice of Base: In some cases, the choice of base can influence this side reaction. If you are using an alkoxide base, ensure it is completely anhydrous. Sometimes switching to a carbonate or phosphate base can mitigate the issue.

  • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for this side reaction.

Q4: My boronic acid (for Suzuki coupling) is decomposing or forming homocoupled byproducts. What should I do?

A4: Boronic acids can be unstable under coupling conditions, leading to protodeborylation (replacement of the -B(OH)₂ group with hydrogen) or oxidative homocoupling (two boronic acids coupling together).[1][12]

  • Rigorous Degassing: Oxygen is a primary culprit in promoting the oxidative homocoupling of boronic acids.[1][4] Ensure your solvent and reaction mixture are thoroughly degassed before heating.

  • Use a Weaker Base: Strong bases can accelerate the degradation of some sensitive boronic acids. If you are using a strong base like NaOH or K₂CO₃ in an aqueous mixture, consider switching to a milder base like K₃PO₄.

  • Use Boronic Esters (e.g., pinacol esters): Boronic esters are often more stable than their corresponding acids and are less prone to decomposition and homocoupling. They can be used directly in the coupling reaction.

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can lead to more homocoupling byproduct, which can be difficult to separate from the desired product.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling?

A1: There are two primary factors that make this substrate challenging:

  • Electronic Properties: The C-Cl bond in aryl chlorides is significantly stronger and less polarized than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[13] Furthermore, the 5-methoxy group is an electron-donating group, which increases the electron density on the isoquinoline ring system. This makes the carbon atom of the C-Cl bond less electrophilic and further disfavors oxidative addition by the electron-rich Pd(0) catalyst.[8]

  • Heterocyclic Nitrogen: The nitrogen atom in the isoquinoline ring can act as a Lewis base and coordinate to the palladium center. This can potentially sequester the catalyst in an inactive state, inhibiting its participation in the catalytic cycle. The use of bulky ligands helps to prevent this unproductive coordination.

Q2: What are the best general-purpose palladium catalysts and ligands for a Suzuki-Miyaura coupling with this substrate?

A2: For a challenging electron-rich aryl chloride like this compound, you should start with a modern, highly active catalyst system. Classical catalysts like Pd(PPh₃)₄ often give poor results.[2]

A robust starting point would be a combination of a simple palladium source and a bulky, electron-rich biarylphosphine ligand. These ligands are designed to accelerate the difficult oxidative addition step.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110SPhos is highly effective for unactivated aryl chlorides.[2]
Pd₂(dba)₃ (1-3)XPhos (2-6)K₂CO₃ (2-3)1,4-Dioxane100-120XPhos is another highly active ligand for challenging couplings.[2]
XPhos Pd G3 (2-5)-K₃PO₄ (2-3)THF or Toluene80-100Pre-catalysts like this are often more reliable and easier to handle.
Q3: What catalyst system should I use for a Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination also requires a specialized catalyst system for aryl chlorides. The choice of ligand often depends on the nature of the amine (primary, secondary, alkyl, or aryl).[11]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.2-2)Toluene or Dioxane100BrettPhos is an excellent general ligand for coupling primary amines.[6]
Pd(OAc)₂ (2)RuPhos (4)LHMDS (2.4)THF65-80RuPhos is effective for a wide range of amines, including secondary amines.[6]
BrettPhos Pd G3 (2)-NaOt-Bu (1.2)Dioxane100A reliable pre-catalyst for coupling with primary amines.[6]
Q4: Can I perform a Sonogashira coupling on this substrate? What conditions are recommended?

A4: Yes, Sonogashira couplings are feasible. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst, though copper-free methods have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[14][15][16]

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)THF or DMF50-70The classic copper-catalyzed Sonogashira conditions.[14]
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (2)Toluene60-80Another common set of conditions.
Pd(OAc)₂ (2) / SPhos (4)NoneCs₂CO₃ (2)Dioxane80-100A representative copper-free condition to avoid homocoupling.
Q5: How important is the choice of base and solvent?

A5: The choice of base and solvent is crucial and interdependent with the catalyst and coupling partners.

  • Role of the Base: The base plays multiple roles in the catalytic cycle.[17] In Suzuki couplings, it activates the boronic acid to facilitate transmetalation.[2] In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile. In Sonogashira couplings, it deprotonates the terminal alkyne.[14] The base's strength, solubility, and nucleophilicity must be matched to the specific reaction.

  • Role of the Solvent: The solvent must solubilize all components of the reaction. Its polarity and coordinating ability can influence the stability and reactivity of the catalytic species.[18] For example, highly polar, coordinating solvents like DMF can sometimes stabilize the catalyst, while less polar solvents like toluene or dioxane are also highly effective and are often preferred for their ease of removal.

Visualizations and Protocols

Palladium Cross-Coupling Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a cycle involving Pd(0) and Pd(II) intermediates.[17][19]

Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (L₂Pd(II)(Ar)Cl) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (L₂Pd(II)(Ar)(R)) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product m_cl M-Cl trans_complex->m_cl ar_cl This compound (Ar-Cl) ar_cl->oa_complex r_m Organometallic Reagent (R-M) r_m->oa_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow for a Failed Reaction

When a reaction fails, a systematic approach is key to identifying the problem.

Troubleshooting Workflow start Reaction Failed (No/Low Conversion) check_basics Step 1: Verify Basics start->check_basics check_catalyst Step 2: Evaluate Catalyst System check_basics->check_catalyst Yes basics_issue Purity/Anhydrousness/Inertness Issue check_basics->basics_issue No check_conditions Step 3: Modify Conditions check_catalyst->check_conditions Yes catalyst_issue Change Ligand: Use bulky, electron-rich ligand (e.g., SPhos, BrettPhos). Change Pd Source: Use a more active pre-catalyst (e.g., G3/G4). check_catalyst->catalyst_issue No conditions_issue Screen Solvents: Toluene, Dioxane, THF Screen Bases: K₃PO₄, Cs₂CO₃, NaOtBu Increase Temperature: Incrementally (e.g., 90°C -> 110°C) check_conditions->conditions_issue No basics_ok Re-run with confirmed pure/dry reagents under strict inert atmosphere. basics_issue->basics_ok catalyst_ok Reaction Improved catalyst_issue->catalyst_ok conditions_issue->catalyst_ok

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a general procedure and may require optimization for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these solids to the main reaction vessel.

  • Inert Atmosphere: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the starting isoquinoline.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-5-methoxyisoquinoline.

References

  • Lin, Y.; Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. J Am Chem Soc.2010 , 132(8), 2496-7. [Link]

  • Chemixtry. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube, 2022. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, 2023. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts, 2023. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts, 2020. [Link]

  • Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube, 2012. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia, 2023. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros, 2021. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific, 2021. [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry, 2025. [Link]

  • Common Organic Chemistry. Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH, 2023. [Link]

  • ResearchGate. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate, 2023. [Link]

  • Wikipedia. Heck reaction. Wikipedia, 2023. [Link]

  • Cross-Coupling Chemistry. University of Rochester. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI, 2022. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros, 2024. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate, 2014. [Link]

  • National Institutes of Health. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. NIH, 2023. [Link]

  • MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI, 2022. [Link]

  • JoVE. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild R. JoVE, 2014. [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI, 2022. [Link]

  • R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery, 2018. [Link]

  • ResearchGate. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate, 2025. [Link]

  • National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles. NIH, 2015. [Link]

  • ResearchGate. The Heck—Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. ResearchGate, 2025. [Link]

  • National Institutes of Health. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. NIH, 2021. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. [Link]

Sources

Technical Support Center: Base and Solvent Effects on 1-Chloro-5-methoxyisoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-chloro-5-methoxyisoquinoline. This document is designed to provide in-depth, practical solutions to challenges encountered during the chemical modification of this versatile heterocyclic scaffold. The following question-and-answer guide offers troubleshooting advice and explains the causality behind experimental choices to optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with this compound is not proceeding as expected. What are the primary reactive pathways I should consider?

A1: this compound is an electron-deficient heteroaromatic system, making the C1-chloro substituent susceptible to displacement. The reactivity is primarily dictated by the choice of reagents and conditions, which can favor one of three main pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common pathway. A nucleophile directly attacks the carbon bearing the chlorine, proceeding through a negatively charged intermediate (a Meisenheimer complex). This pathway is favored by good nucleophiles and polar aprotic solvents.[1][2]

  • Elimination-Addition (Aryne Mechanism): Under the influence of a very strong base, a proton can be abstracted from the benzene ring portion of the molecule, leading to the elimination of HCl and the formation of a highly reactive hetaryne intermediate.[3] This is often a source of unexpected isomers.

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling are powerful methods for forming new C-C, C-N, or C-O bonds. These reactions require a specific catalyst (typically palladium-based), a ligand, a base, and an appropriate solvent system.[4][5]

The following decision workflow can help guide your experimental design based on your desired transformation.

G start Desired Transformation? sub C-Nu Bond (Nu = O, N, S) start->sub cc_bond C-C Bond start->cc_bond strong_base Use Strong, Hindered Base? (e.g., LDA, NaNH₂) sub->strong_base coupling_partner Use Organometallic Partner? (e.g., ArB(OH)₂, R-NH₂, R-C≡CH) cc_bond->coupling_partner nucleophile Use Strong Nucleophile? (e.g., RO⁻, R₂NH) strong_base->nucleophile No aryne Pathway: Aryne (Elimination-Addition) Potential for Isomers strong_base->aryne Yes snar Pathway: SNAr (Addition-Elimination) nucleophile->snar Yes coupling Pathway: Cross-Coupling (e.g., Suzuki, Buchwald) coupling_partner->coupling Yes

Caption: Decision workflow for selecting a reaction pathway.

Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. How do solvent and base choice impact this?

A2: Low yields or failed SNAr reactions with this compound are almost always linked to improper solvent or base selection. The reaction proceeds via a charge-stabilized Meisenheimer complex, and the conditions must support its formation and subsequent elimination of the chloride.[1][6]

Causality Behind Solvent Choice:

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are ideal. They possess high dielectric constants that stabilize the negatively charged Meisenheimer intermediate. Crucially, they do not effectively solvate the nucleophile, leaving it "bare" and highly reactive.[7][8]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can significantly slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbon and lowers its energy, making it less reactive.[9]

  • Nonpolar Solvents (Generally Avoid): Solvents like toluene, THF, or dioxane do not effectively stabilize the charged intermediate, often leading to very slow reaction rates or complete failure. An exception is the use of phase-transfer catalysts.

Data Presentation: Solvent Effects on SNAr Reactivity

Solvent ClassExamplesImpact on SNAr RateRationale
Polar Aprotic DMF, DMSO, NMPHigh Stabilizes Meisenheimer complex; does not solvate/deactivate the nucleophile.[7]
Polar Protic H₂O, EtOH, MeOHLow Solvates and deactivates the nucleophile via hydrogen bonding.[9]
Nonpolar Toluene, Hexane, THFVery Low Fails to stabilize the charged intermediate.

Causality Behind Base Choice:

The role of the base depends on the nucleophile:

  • For Neutral Nucleophiles (e.g., Amines): The base acts as a scavenger for the HCl generated during the reaction. A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is sufficient.

  • For Protic Nucleophiles (e.g., Alcohols, Thiols): A strong, non-nucleophilic base is required to deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., RO⁻, RS⁻). Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the nucleophile, and the H₂ gas byproduct does not interfere with the reaction.

G sub This compound sub_nu Meisenheimer Complex (Resonance Stabilized) sub->sub_nu + Nu⁻ nu Nucleophile (NuH) sub_nu->sub Reversible (Slow Step) prod 1-Nu-5-methoxyisoquinoline sub_nu->prod - Cl⁻ (Fast) cl_ion Cl⁻

Caption: The SNAr (Addition-Elimination) mechanism.

Q3: I'm observing a mixture of isomeric products. Could an aryne mechanism be responsible?

A3: Yes, the formation of unexpected regioisomers is a classic indicator of an elimination-addition (aryne) mechanism. This pathway becomes competitive with SNAr when very strong, sterically hindered bases are used, especially in less polar solvents.

Conditions Favoring Aryne Formation:

  • Base: Strong amide bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are required to deprotonate the aromatic ring.[3]

  • Solvent: Nonpolar solvents like THF or toluene favor this pathway.

For this compound, deprotonation could potentially occur at C-8, leading to a 1,8-didehydroisoquinoline intermediate. The subsequent addition of a nucleophile could then occur at either C-1 or C-8, leading to a mixture of products. The directing effect of the methoxy group would influence the final product ratio.

G sub This compound aryne Hetaryne Intermediate sub->aryne - H⁺, - Cl⁻ (Elimination) base Strong Base (B⁻) prod1 Product 1 (1-Nu-) aryne->prod1 + Nu⁻ (Addition) prod2 Product 2 (8-Nu-) aryne->prod2 + Nu⁻ (Addition)

Caption: The Aryne (Elimination-Addition) mechanism.

Q4: I want to perform a Suzuki cross-coupling. What are the critical parameters for this substrate?

A4: Suzuki-Miyaura coupling is an excellent method for creating C-C bonds at the C1 position. However, as a chloro-heterocycle, this substrate is less reactive than its bromo or iodo analogs and requires a carefully optimized catalytic system.[10]

Critical Parameters:

  • Catalyst/Ligand: The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step. This requires electron-rich, bulky phosphine ligands to enhance the electron density on the palladium center and promote the reaction. Ligands like XPhos, SPhos, or RuPhos are often necessary.[10][11]

  • Base: The base is crucial for activating the boronic acid in the transmetalation step. A moderately strong inorganic base is typically used. The choice of base can be critical and often requires screening.

  • Solvent: A mixture of an organic solvent and water is common, as water can help dissolve the inorganic base. Anhydrous conditions are also used, depending on the specific base and ligand system.

Data Presentation: Common Base/Solvent Systems for Suzuki Coupling

BaseSolvent SystemTemperature (°C)Commentary
K₂CO₃1,4-Dioxane / H₂O100-120A standard, robust system suitable for many aryl chlorides.[4]
K₃PO₄Toluene or Dioxane80-110A stronger base, often effective for more challenging couplings.
Cs₂CO₃DME / H₂O80-100A highly effective but more expensive base, can sometimes improve yields.
Experimental Protocols
Protocol 1: SNAr with Sodium Methoxide

This protocol describes a typical procedure for the substitution of the C1-chloride with a methoxy group.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Methanol (serves as nucleophile and solvent)

    • Anhydrous DMF (optional co-solvent)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Allow the mixture to stir for 15 minutes at 0 °C to form sodium methoxide in situ.

    • Dissolve this compound in a minimal amount of anhydrous DMF (if needed for solubility) and add it dropwise to the sodium methoxide solution.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto ice water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol provides a starting point for the palladium-catalyzed coupling with an arylboronic acid.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Pd₂(dba)₃ (2-5 mol%)

    • XPhos (4-10 mol%)

    • K₂CO₃ (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a Schlenk tube or round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

    • In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand. Add them to the reaction flask.

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system (dioxane/water) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References
  • Tan, J., Liu, B., & Su, S. (2018). Aryne triggered dearomatization reaction of isoquinolines and quinolines with chloroform. Organic Chemistry Frontiers, 5, 3093. DOI: 10.1039/C8QO00838H. Retrieved from [Link]

  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Hoy, J. E., et al. (2023). An efficient and chemoselective method to generate arynes. Chemical Science. Retrieved from [Link]

  • Garcı́a-Rı́o, L., et al. (2019). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. ResearchGate. Retrieved from [Link]

  • Wordpress. (2026). SNAr Solvents and Reagents. Retrieved from [Link]

  • Stoltz Group, Caltech. (n.d.). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Retrieved from [Link]

  • Scribd. (n.d.). Quinoline and Isoquinoline Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]

  • Leah4sci. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]

  • Maimone, T. J., & Garg, N. K. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. PMC - NIH. Retrieved from [Link]

  • Dreher, S. D., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges encountered when using 1-Chloro-5-methoxyisoquinoline in common cross-coupling reactions. Our focus is to provide practical, field-proven insights and troubleshooting strategies to manage the inherent steric hindrance of this valuable building block.

Frequently Asked Questions (FAQs): The "Why"

Q1: My cross-coupling reactions with this compound are consistently sluggish or failing. What are the primary underlying reasons?

A1: The difficulty in achieving high-yielding reactions with this substrate stems from a combination of two key factors:

  • Electronic Deactivation: You are starting with an aryl chloride. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[1][2]

  • Steric Hindrance: The 5-methoxy group, while electronically donating, is positioned peri to the C4-hydrogen and is in close spatial proximity to the C1 reaction center. This creates a sterically congested environment around the C-Cl bond, further impeding the approach of the bulky palladium catalyst complex and hindering subsequent steps in the catalytic cycle.[3][4]

This dual challenge of a strong bond within a crowded space requires carefully optimized conditions, particularly the choice of catalyst and ligand.

Q2: How does the C5-methoxy group sterically influence the C1 position?

A2: The isoquinoline ring system is a planar aromatic structure. The methoxy group at the C5 position and the chloro group at the C1 position are on the same side of the molecule, separated by the "bay region" of the fused ring system. The methyl group of the methoxy substituent is not free to rotate without consequence; its arc of rotation sweeps past the C1 position. This creates a "steric shield" that can interfere with the approach of large molecules, namely the palladium-ligand complex required for oxidative addition. This is particularly problematic when the catalyst itself bears bulky ligands, which are often necessary to promote the reaction in the first place.

Q3: What are the specific mechanistic consequences of this steric hindrance in a typical palladium-catalyzed cross-coupling cycle?

A3: Steric hindrance impacts multiple elementary steps within the catalytic cycle, leading to lower efficiency and potential side reactions.[5][6]

  • Inhibits Oxidative Addition: The bulky palladium catalyst struggles to access and insert into the sterically shielded C-Cl bond. This is often the primary bottleneck.[6]

  • Hinders Transmetalation: After oxidative addition, the transfer of the coupling partner (e.g., from the boronic acid in Suzuki coupling) to the palladium center can be slowed if either the isoquinoline or the coupling partner is bulky.[6]

  • Impedes Reductive Elimination: The final step, where the new C-C or C-N bond is formed, requires the two coupling partners to be in a cis orientation on the palladium center. Steric crowding can disfavor the necessary conformation for this bond-forming step, potentially leading to catalyst decomposition or side reactions like β-hydride elimination (in C-N couplings).[6][7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a cornerstone of drug discovery but is highly sensitive to steric effects when using substrates like this compound, especially with ortho-substituted boronic acids.

FAQ: My Suzuki coupling of this compound with a 2,6-disubstituted phenylboronic acid is giving less than 10% yield. How can I improve this?

A4: This is a classic sterically demanding transformation. Success hinges on using a catalyst system designed to be both highly active and sterically accommodating. Your primary focus should be on the ligand, base, and temperature.[8][9]

Troubleshooting & Optimization Parameters
ParameterStandard Condition (Low Yield)Recommended Change for Hindered CouplingRationale
Pd Precursor Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂These precursors are more readily activated to the Pd(0) state in the presence of phosphine ligands, providing a higher concentration of the active catalyst.[6]
Ligand PPh₃XPhos, SPhos, or RuPhos These are bulky, electron-rich biaryl monophosphine ligands ("Buchwald ligands") designed to accelerate both oxidative addition of aryl chlorides and the final reductive elimination step. Their bulk can favor the desired product formation.
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous) Strong, non-nucleophilic bases are often more effective in sterically hindered couplings. Anhydrous conditions can prevent boronic acid decomposition.[8]
Solvent Dioxane/H₂OToluene or CPMEHigher boiling point solvents allow for increased reaction temperatures, which are often necessary to overcome the high activation energy of C-Cl bond cleavage.
Temperature 80 °C100-120 °CProvides the necessary thermal energy to drive the rate-limiting oxidative addition step.
Diagram: Suzuki-Miyaura Catalytic Cycle Under Steric Strain

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ oa_complex->pd0 Reductive Elimination trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation product Ar-R trans_complex->product c2 Steric bulk on Ar and R can slow this step. sub 1-Chloro-5-methoxy- isoquinoline (Ar-Cl) sub->oa_complex Oxidative Addition c1 Steric clash from 5-MeO group hinders this step. boronic R-B(OH)₂ boronic->oa_complex base Base base->oa_complex Buchwald_Competition sub_a Ar-Pd(II)(NR₂)L sub_b Desired Product (Ar-NR₂) sub_a->sub_b Reductive Elimination (Favored by bulky ligands like BrettPhos) sub_c Reduced Arene (Ar-H) + Imine sub_a->sub_c β-Hydride Elimination (Competes when R.E. is slow) Sonogashira_Troubleshooting start Reaction Stalled? q1 Using a Buchwald-type ligand (e.g., XPhos, SPhos)? start->q1 a1_no Switch from PPh₃ to a bulky, electron-rich ligand. Increase temperature to 100-120°C. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes end Re-run Optimized Reaction a1_no->end a2_yes Consider a copper-free protocol. Use a strong base like Cs₂CO₃. q2->a2_yes Yes a2_no Ensure high-purity reagents and strictly anhydrous/degassed solvent. q2->a2_no No a2_yes->end a2_no->end

Sources

Technical Support Center: Palladium Catalyst Removal from 1-Chloro-5-methoxyisoquinoline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of removing residual palladium from reaction mixtures containing 1-Chloro-5-methoxyisoquinoline. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes. The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH) due to its potential toxicity.[1][2] Therefore, effective removal is a critical step in drug development.

I. Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from reactions involving nitrogen-containing heterocycles like this compound?

A1: Nitrogen-containing compounds, such as isoquinolines, can act as ligands, coordinating with palladium species in the reaction mixture. This interaction can form stable complexes that are difficult to break, making the palladium less accessible to scavengers and complicating its removal.[3] The lone pair of electrons on the nitrogen atom in the isoquinoline ring can chelate with the palladium catalyst, leading to higher than expected residual levels in the final product.

Q2: What are the acceptable limits for residual palladium in a pharmaceutical product?

A2: Regulatory agencies, including the ICH, have established strict guidelines for elemental impurities in drug products.[1] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µg per day.[4] The acceptable concentration in parts per million (ppm) will therefore depend on the maximum daily dose of the drug.[4] For example, for a drug with a daily dose of 10 grams, the palladium limit would be 10 ppm.[4][5]

Q3: What are the main categories of palladium scavengers?

A3: Palladium scavengers can be broadly classified into three main types:

  • Silica-Based Scavengers: These are functionalized silica gels that bind to metal complexes.[6] Thiol-functionalized silica is a common and versatile choice for scavenging various forms of palladium.[6]

  • Polymer-Supported Scavengers: These utilize a polymer backbone to support functional groups that chelate with palladium.

  • Carbon-Based Scavengers: Activated carbon is a widely used and cost-effective option for removing both dissolved and colloidal palladium.[7] Specialized synthetic carbons are also available.[5]

Q4: Can I rely solely on column chromatography for palladium removal?

A4: While column chromatography can remove a significant amount of residual palladium, it is often not sufficient to meet the stringent regulatory limits.[8] Studies have shown that even after chromatographic purification, significant levels of palladium can remain.[8] Therefore, a subsequent metal scavenging step is highly recommended to ensure the final product meets the required purity standards.[8]

II. Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium from this compound reaction mixtures and provides actionable solutions.

Problem 1: High Residual Palladium Levels After Standard Purification (Work-up and Filtration)
  • Symptom: The isolated this compound product appears gray or black, and analytical testing (e.g., ICP-MS) confirms palladium levels above the acceptable limit.

  • Root Cause Analysis:

    • Colloidal Palladium: The palladium catalyst may have agglomerated into fine, insoluble particles that are not effectively removed by standard filtration.[7]

    • Strong Coordination: The nitrogen atom of the isoquinoline ring may be strongly coordinated to the palladium, keeping it in solution.

    • Ineffective Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present in the reaction mixture. The choice of scavenger is highly dependent on the reaction conditions, solvent, and the nature of the product.[3]

  • Solutions:

    • Decision Workflow for Palladium Removal:

      G start High Residual Pd (> ICH Limit) celite Filter through Celite® pad start->celite carbon Activated Carbon Treatment celite->carbon If still high scavenger Solid-Supported Scavenger Screening carbon->scavenger If still high analysis Analyze Pd levels (ICP-MS) scavenger->analysis pass Pd <= ICH Limit (Process Complete) analysis->pass Pass fail Re-evaluate Scavenger/ Optimize Conditions analysis->fail Fail fail->scavenger

      Caption: Decision tree for systematic palladium removal.

    • Detailed Protocols:

      • Filtration through Celite®: This is a good first step to remove insoluble palladium particles.[9]

        • Protocol: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel. Pass the diluted reaction mixture through the Celite® pad, followed by washing the pad with the same solvent.[9]

      • Activated Carbon Treatment: Activated carbon is effective at adsorbing a wide range of palladium species.[7]

        • Protocol: After the initial filtration, add activated carbon (e.g., 5-10 wt% relative to the theoretical product weight) to the filtrate. Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight. Filter off the activated carbon through a pad of Celite®.

      • Solid-Supported Scavenger Screening: If the above methods are insufficient, a more targeted approach using solid-supported scavengers is necessary. Thiol- and thiourea-functionalized silica gels are often highly effective for palladium.[6]

        • Protocol: Select a few different types of scavengers. In parallel, treat small aliquots of the palladium-containing solution with each scavenger (typically 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst). Stir the mixtures at room temperature or a slightly elevated temperature for a predetermined time (e.g., 4-24 hours).[5] Filter and analyze the palladium content of the filtrate to identify the most effective scavenger.

Problem 2: Product Loss During Scavenging
  • Symptom: Significant loss of this compound is observed after the scavenging step.

  • Root Cause Analysis:

    • Non-specific Adsorption: The scavenger may be adsorbing the product in addition to the palladium. This is a known issue with some activated carbons.[3]

    • Product Instability: The scavenging conditions (e.g., prolonged heating) might be causing degradation of the product.

  • Solutions:

    • Scavenger Selection: Screen for scavengers with high selectivity for palladium over the product. Hydrophobic synthetic carbons have shown high product yields in some cases.[5]

    • Optimize Conditions: Reduce the amount of scavenger used, the treatment time, and the temperature to minimize product loss.

    • Solvent Selection: The choice of solvent can influence both scavenging efficiency and product loss. Experiment with different solvents to find an optimal balance.

III. Data & Protocols

Table 1: Comparison of Common Palladium Scavenging Methods
Scavenging MethodAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite®) Simple, inexpensive, removes insoluble Pd.[9]Ineffective for soluble or colloidal Pd.Variable, often a preliminary step.
Activated Carbon Cost-effective, removes a broad range of Pd species.[7]Can cause product loss due to non-specific adsorption.[3]Can reduce Pd from >1000 ppm to <100 ppm.
Silica-Based Scavengers (e.g., SiliaMetS® Thiol) High efficiency and selectivity for palladium.[6]Higher cost compared to activated carbon.Can reduce Pd levels to <10 ppm.[6]
Polymer-Supported Scavengers (e.g., MP-TMT) High capacity and selectivity.[3]Can be more expensive than other options.Can reduce Pd levels over 100-fold.[10]
Experimental Protocol: General Procedure for Scavenger Screening
  • Preparation: In separate vials, place a small, measured amount of the crude this compound reaction mixture.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., activated carbon, SiliaMetS® Thiol, MP-TMT) in a predetermined weight equivalent relative to the initial palladium catalyst loading.

  • Incubation: Stir the vials at a controlled temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4, 8, or 24 hours).

  • Sampling and Analysis: At each time point, take a small aliquot from each vial, filter to remove the scavenger, and dilute for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the residual palladium concentration.[11]

  • Evaluation: Compare the results to identify the most effective scavenger and the optimal treatment time.

  • Workflow for Scavenger Screening:

    G start Crude Reaction Mixture (Known Pd concentration) prep Aliquot into multiple vials start->prep add_scav Add different scavengers to each vial prep->add_scav incubate Stir at controlled temperature (e.g., RT or 40°C) add_scav->incubate sample Sample at different time points (e.g., 4h, 8h, 24h) incubate->sample filter Filter to remove scavenger sample->filter analyze Analyze Pd concentration by ICP-MS filter->analyze compare Compare results and select best scavenger and conditions analyze->compare

    Caption: General workflow for palladium scavenger screening.

IV. Concluding Remarks

The effective removal of palladium from reaction mixtures containing this compound is a multi-faceted challenge that requires a systematic approach. The chelating nature of the isoquinoline moiety necessitates careful selection and optimization of the purification strategy. By understanding the underlying principles and employing a logical troubleshooting workflow, researchers can successfully reduce residual palladium to levels that meet stringent regulatory requirements, ensuring the safety and quality of the final pharmaceutical product.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 261-267. Retrieved from [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry (pp. 367-386). Wiley-VCH. Retrieved from [Link]

  • Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549-1574. Retrieved from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved from [Link]

  • Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Your trick to remove residual palladium. (2023, September 19). Reddit. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. Retrieved from [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 1-Chloro-5-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its biological properties. This guide focuses on the largely unexplored yet promising class of 1-Chloro-5-methoxyisoquinoline derivatives.

While direct experimental data on the biological activity of this compound derivatives is not extensively available in peer-reviewed literature, this guide will provide a comprehensive framework for their screening and evaluation. By drawing comparisons with structurally related chloro- and methoxy-substituted quinolines and isoquinolines, we can infer potential activities and propose robust screening protocols. This document serves as a roadmap for researchers looking to investigate this novel chemical space, offering insights into potential mechanisms of action and methodologies for robust biological characterization.

Comparative Analysis of Biological Activities: Insights from Structurally Related Compounds

The introduction of a chloro group at the 1-position and a methoxy group at the 5-position of the isoquinoline ring is anticipated to significantly influence its biological profile. The chloro group, an electron-withdrawing moiety, can enhance the reactivity of the scaffold and contribute to interactions with biological targets. The methoxy group, an electron-donating group, can modulate the electronic properties and lipophilicity of the molecule, impacting its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potent anticancer activity of chloro- and methoxy-substituted quinoline and isoquinoline derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Chloro-Substituted Quinolines and Isoquinolines against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
5-Chloro-8-hydroxyquinoline derivative with amino acid featureColo 20516.19[2]
Amidated 5-chloro-8-hydroxyquinoline derivative (3a)Colo 20526.37[2]
Amidated 5-chloro-8-hydroxyquinoline derivative (3e)Colo 20522.12[2]
7-Chloroquinoline-based dihydrazone derivative (3b)MCF-77.016[3]
7-Chloroquinoline-based dihydrazone derivative (3c)MCF-77.05[3]
2-Chloro-3-(2-amino-3-cyano-4H-chromene)quinoline (7b)PC-318.8[4]
4,7-dichloroquinolineA549-Raw>50[1]
1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethanone (2)A549-Raw44.34[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 suggests that chloro-substituted isoquinoline and quinoline derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The variation in potency often depends on the nature and position of other substituents, highlighting the importance of a systematic structure-activity relationship (SAR) study for any new class of compounds, including this compound derivatives.

Based on studies of analogous compounds, this compound derivatives could potentially exert their anticancer effects through the inhibition of several key cellular targets:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Chloroquinoline derivatives have been shown to inhibit PI3K, leading to the suppression of tumor growth.[1][5]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Inhibition of topoisomerases by small molecules can lead to DNA damage and apoptosis in cancer cells. Certain quinoline derivatives have been identified as Topoisomerase 1 inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key driver of proliferation in many cancers. Quinoline-based compounds have been designed as EGFR inhibitors.[4]

Experimental Protocols for Biological Screening

To empirically determine the biological activity of novel this compound derivatives, a tiered screening approach is recommended. This should begin with broad cytotoxicity screening against a panel of cancer cell lines, followed by more focused mechanistic and antimicrobial assays for active compounds.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and proliferation. It provides a quantitative measure of the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116, and a normal cell line like MRC-5 for selectivity assessment) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Serially dilute the this compound derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental processes and potential biological pathways involved, the following diagrams have been generated using Graphviz.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synth Synthesis of this compound Derivatives mtt MTT Assay (Cytotoxicity Screening) synth->mtt Test Compounds ic50 IC50 Determination mtt->ic50 Analyze Data enzyme Enzyme Inhibition Assays (e.g., PI3K, Topoisomerase) ic50->enzyme Active Compounds apoptosis Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis Active Compounds

Caption: Workflow for anticancer activity screening of novel compounds.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

pi3k_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this scaffold are predicted to possess significant anticancer and antimicrobial properties. This guide provides a comprehensive framework for initiating the biological screening of these novel compounds, from initial cytotoxicity and antimicrobial assays to more in-depth mechanistic studies.

The provided experimental protocols are robust and well-established, ensuring the generation of reliable and reproducible data. The comparative data from analogous compounds serves as a valuable benchmark for evaluating the potency and selectivity of new derivatives. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the methodologies outlined in this guide. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.

References

  • Personal Use Only Not For Distribution. (n.d.).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., Alanazi, M. M., Bakheet, S. A., & El-Azab, A. S. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 19. [Link]

  • Baluja, S., & Chanda, S. (2017). Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO. International Journal of Bioorganic Chemistry, 2(3), 118.
  • El-Azab, A. S., Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Dhfyan, A., Alanazi, M. M., & Bakheet, S. A. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 19. [Link]

  • A Comparative Guide to 5-Chloroisoquinoline Derivatives: In Vitro and In Vivo Efficacy. (2025). BenchChem.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(43), 26656–26668. [Link]

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A Senior Application Scientist's Guide to NMR Validation of 1-Chloro-5-methoxyisoquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic signatures for validating the products of common cross-coupling and nucleophilic substitution reactions involving 1-Chloro-5-methoxyisoquinoline. Moving beyond a simple recitation of protocols, we will delve into the causal relationships between synthetic transformations and their NMR manifestations, equipping you with the expertise to confidently interpret your spectral data.

The Strategic Importance of this compound and the Imperative of NMR Validation

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The chloro-substituent at the C1 position provides a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of isoquinoline derivatives. However, with any chemical transformation, rigorous product validation is essential to confirm the desired reaction has occurred and to identify any potential side products.

NMR spectroscopy stands as the cornerstone of structural elucidation for organic molecules. Its ability to probe the chemical environment of individual protons and carbons provides an unambiguous fingerprint of a molecule's architecture. This guide will focus on the practical application of ¹H and ¹³C NMR, supplemented by 2D techniques like HSQC and HMBC, to validate the products of Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution on the this compound scaffold.

Foundational NMR Characteristics of this compound

Before delving into reaction products, it is crucial to understand the NMR spectrum of the starting material, this compound. The numbering of the isoquinoline ring is standard, with the nitrogen atom at position 2.

A detailed analysis of the ¹H and ¹³C NMR spectra of the starting material is the first step in any reaction monitoring and product validation. The chemical shifts and coupling constants of the aromatic protons provide a baseline from which to observe changes upon substitution at the C1 position.

Case Study 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, often employed to introduce aryl or vinyl substituents. In the context of this compound, this reaction replaces the chlorine atom with a new carbon-based group.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a halo-isoquinoline derivative is as follows:

  • To a reaction vessel, add the halo-isoquinoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • The reaction is typically carried out in a solvent system such as a mixture of toluene, ethanol, and water.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product using column chromatography.

NMR Validation of 1-Aryl-5-methoxyisoquinolines

The successful substitution of the chlorine atom with an aryl group will induce significant and predictable changes in the NMR spectra.

¹H NMR Spectroscopy:

  • Disappearance of the Starting Material Signals: The characteristic proton signals of this compound will diminish and eventually disappear as the reaction progresses.

  • Appearance of New Aromatic Signals: New signals corresponding to the protons of the newly introduced aryl ring will appear in the aromatic region of the spectrum. The integration of these new signals relative to the isoquinoline protons will confirm the stoichiometry of the product.

  • Shift in Isoquinoline Proton Resonances: The electronic environment of the isoquinoline ring is altered by the introduction of the aryl group. This will cause shifts in the chemical shifts of the remaining isoquinoline protons, particularly those in proximity to the C1 position (e.g., H3 and H8). The H3 proton, being ortho to the site of substitution, often experiences a noticeable downfield shift.

¹³C NMR Spectroscopy:

  • Shift of the C1 Signal: The most dramatic change will be observed for the C1 carbon. The resonance for this carbon, initially bonded to chlorine, will shift significantly upon formation of the new C-C bond. Typically, the C1 signal will shift to a more shielded (upfield) position.

  • Appearance of New Aryl Carbon Signals: The spectrum will now display the characteristic signals of the carbons from the newly attached aryl ring.

  • Shifts in Other Isoquinoline Carbon Signals: The chemical shifts of other carbons in the isoquinoline core, especially C3, C8a, and C8, will also be affected by the new substituent.

Table 1: Comparative NMR Data for a Hypothetical Suzuki-Miyaura Reaction Product: 1-Phenyl-5-methoxyisoquinoline

PositionThis compound (Starting Material - Predicted)1-Phenyl-5-methoxyisoquinoline (Product - Predicted)Causality of Change
¹H NMR
H-3~7.5-7.7 ppm (d)~7.8-8.0 ppm (d)Deshielding due to the magnetic anisotropy of the new phenyl ring.
H-4~8.0-8.2 ppm (d)~8.1-8.3 ppm (d)Minor shift due to electronic effects.
H-6~7.0-7.2 ppm (d)~7.1-7.3 ppm (d)Minor shift due to electronic effects.
H-7~7.4-7.6 ppm (t)~7.5-7.7 ppm (t)Minor shift due to electronic effects.
H-8~7.8-8.0 ppm (d)~7.9-8.1 ppm (d)Minor shift due to electronic effects.
OMe~3.9-4.1 ppm (s)~3.9-4.1 ppm (s)Unlikely to shift significantly.
Phenyl-HN/A~7.3-7.6 ppm (m)Appearance of new signals from the introduced phenyl group.
¹³C NMR
C-1~150-152 ppm~158-160 ppmSignificant shift due to the change in substituent from Cl to Phenyl.
C-3~120-122 ppm~118-120 ppmShielding effect from the phenyl group.
C-4~140-142 ppm~141-143 ppmMinor shift.
C-4a~128-130 ppm~129-131 ppmMinor shift.
C-5~155-157 ppm~156-158 ppmMinor shift.
C-6~110-112 ppm~111-113 ppmMinor shift.
C-7~125-127 ppm~126-128 ppmMinor shift.
C-8~118-120 ppm~119-121 ppmMinor shift.
C-8a~135-137 ppm~136-138 ppmMinor shift.
OMe~55-57 ppm~55-57 ppmUnlikely to shift significantly.
Phenyl-CN/A~127-140 ppmAppearance of new signals from the introduced phenyl group.

Note: The chemical shift values in the table are predicted ranges and may vary depending on the solvent and specific reaction conditions. The key takeaway is the direction and magnitude of the expected shifts.

dot

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis cluster_validation NMR Validation Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base Heat Start->Reaction Product 1-Aryl-5-methoxyisoquinoline Reaction->Product NMR_Acq Acquire 1H & 13C NMR Spectra Product->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis Conclusion Structure Confirmed Analysis->Conclusion Disappearance of\nStarting Material Signals Disappearance of Starting Material Signals Analysis->Disappearance of\nStarting Material Signals Appearance of\nNew Aryl Signals Appearance of New Aryl Signals Analysis->Appearance of\nNew Aryl Signals Chemical Shift Changes\nin Isoquinoline Core Chemical Shift Changes in Isoquinoline Core Analysis->Chemical Shift Changes\nin Isoquinoline Core Buchwald_Hartwig_Workflow cluster_synthesis Synthesis cluster_validation NMR Validation Start This compound + Amine Reaction Pd Catalyst, Ligand, Base Heat Start->Reaction Product 1-Amino-5-methoxyisoquinoline Reaction->Product NMR_Acq Acquire 1H & 13C NMR Spectra (+ D2O exchange) Product->NMR_Acq Analysis Spectral Analysis NMR_Acq->Analysis Conclusion Structure Confirmed Analysis->Conclusion Appearance of N-H Signal Appearance of N-H Signal Analysis->Appearance of N-H Signal Appearance of Amine\nSubstituent Signals Appearance of Amine Substituent Signals Analysis->Appearance of Amine\nSubstituent Signals Upfield Shift of\nIsoquinoline Protons Upfield Shift of Isoquinoline Protons Analysis->Upfield Shift of\nIsoquinoline Protons

A Comparative Guide to the Mass Spectrometry Analysis of 1-Chloro-5-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Isoquinolines

Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] The introduction of substituents such as a chlorine atom and a methoxy group, as in 1-Chloro-5-methoxyisoquinoline, profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions.[1] Consequently, robust and sensitive analytical methods are paramount for the accurate identification, quantification, and impurity profiling of these derivatives throughout the drug development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.[2][3]

This guide will navigate the critical decisions in developing a mass spectrometry method for this compound derivatives, including the choice of ionization technique and mass analyzer, and will delve into their characteristic fragmentation patterns.

Ionization Techniques: A Head-to-Head Comparison of ESI and APCI

The choice of ionization source is a critical first step in the analysis of any small molecule. For this compound derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[4][5] It generates ions from a liquid phase, making it highly compatible with liquid chromatography.[6] For this compound, the basic nitrogen atom of the isoquinoline ring is readily protonated in the positive ion mode, leading to the formation of a prominent protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[7][8] In APCI, the sample is vaporized and then ionized through gas-phase reactions with reagent ions.[6][8] Given the aromatic nature of the isoquinoline core, this compound derivatives are expected to have sufficient thermal stability and volatility for APCI analysis.

Comparative Analysis and Recommendation:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Analyte Polarity High to moderateModerate to lowBoth are potentially suitable, but ESI is a strong first choice due to the basic nitrogen.
Analyte Volatility Not requiredRequiredAPCI is a viable alternative if ESI performance is suboptimal.
Thermal Stability Not criticalRequiredThe aromatic structure suggests good thermal stability, making APCI a possibility.
Susceptibility to Matrix Effects HigherGenerally lowerAPCI may offer advantages for analysis in complex matrices.
Ion Formation Protonation of the basic nitrogenProtonation in the gas phaseBoth techniques are expected to yield a strong [M+H]⁺ ion.

Causality behind the Recommendation: For initial method development, ESI in the positive ion mode is the recommended starting point . The presence of the basic nitrogen in the isoquinoline ring makes it highly amenable to protonation in the ESI source, which typically results in high sensitivity. However, if matrix suppression is a significant issue in complex samples like biological fluids or crude reaction mixtures, APCI should be evaluated as a complementary technique .[7]

Deciphering the Fragmentation Pattern of this compound

The most likely fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve the loss of small neutral molecules from the methoxy and chloro substituents.

Predicted Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation pathway for methoxylated aromatic compounds, leading to the formation of a radical cation [M+H - 15]⁺.

  • Loss of formaldehyde (CH₂O): The methoxy group can also be lost as formaldehyde, resulting in a fragment ion [M+H - 30]⁺.

  • Loss of a chlorine radical (•Cl): The chloro substituent can be lost as a radical, yielding an ion at [M+H - 35]⁺.

  • Loss of hydrochloric acid (HCl): A concerted elimination of HCl is also possible, producing a fragment at [M+H - 36]⁺.

  • Loss of carbon monoxide (CO): Following the initial loss of a substituent, the isoquinoline ring can undergo further fragmentation, including the loss of CO, a characteristic fragmentation of many heterocyclic compounds.

The presence of the chlorine atom will also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the monoisotopic peak.[10]

Diagram of Predicted Fragmentation Pathways for this compound

G M [M+H]⁺ This compound frag1 [M+H - CH₃]⁺ Loss of methyl radical M->frag1 - •CH₃ frag2 [M+H - CH₂O]⁺ Loss of formaldehyde M->frag2 - CH₂O frag3 [M+H - Cl]⁺ Loss of chlorine radical M->frag3 - •Cl frag4 [M+H - HCl]⁺ Loss of hydrochloric acid M->frag4 - HCl frag5 Further Fragmentation (e.g., loss of CO) frag1->frag5 frag2->frag5 frag3->frag5 frag4->frag5

Caption: Predicted fragmentation pathways for protonated this compound.

A Comparative Analysis of Mass Analyzer Platforms

The choice of mass analyzer will dictate the performance characteristics of the assay, including resolution, mass accuracy, sensitivity, and quantitative capabilities. For the analysis of this compound derivatives, particularly in a drug development setting, the most relevant platforms are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based mass spectrometers.

Performance Comparison of Mass Analyzers:

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted quantificationHigh-resolution screening and identificationHigh-resolution screening, identification, and quantification
Resolution LowHigh (typically 20,000 - 60,000 FWHM)Ultra-high (up to >240,000 FWHM)[11]
Mass Accuracy N/A (unit mass resolution)Excellent (< 5 ppm)Excellent (< 3 ppm)[12]
Sensitivity (Targeted) Gold standard (MRM mode)GoodExcellent
Linear Dynamic Range ExcellentGoodExcellent
Qualitative Information Limited to precursor/product ionsRich (high-resolution MS and MS/MS)Rich (ultra-high-resolution MS and MS/MS)

Expert Insights and Recommendations:

  • For Targeted Quantification (e.g., pharmacokinetic studies): The Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard.[3][13] Its superior sensitivity, selectivity, and wide linear dynamic range make it ideal for measuring low concentrations of the target analyte and its metabolites in complex biological matrices.

  • For Impurity Profiling and Metabolite Identification: Q-TOF and Orbitrap platforms are the instruments of choice.[12][14] Their high-resolution and accurate mass capabilities allow for the confident identification of unknown impurities and metabolites, even at trace levels. The ultra-high resolution of the Orbitrap can be particularly advantageous in resolving isobaric interferences.[11][12]

  • A Hybrid Approach for Comprehensive Analysis: In a drug development setting, a hybrid approach is often employed. An Orbitrap or Q-TOF is used for initial impurity and metabolite identification, and the discovered transitions are then transferred to a more sensitive Triple Quadrupole for routine, high-throughput quantitative analysis.

Experimental Workflow for Method Development

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis cluster_3 Quantitative Method Development prep Dissolve standard in appropriate solvent (e.g., Methanol/Water) lc Inject sample onto a C18 column prep->lc ms Analyze with ESI-Q-TOF or Orbitrap lc->ms Gradient elution full_scan Acquire full scan MS data msms Perform MS/MS on [M+H]⁺ full_scan->msms frag Identify characteristic fragment ions msms->frag mrm Transfer transitions to Triple Quadrupole frag->mrm optimize Optimize MRM parameters mrm->optimize validate Validate quantitative assay optimize->validate

Caption: A typical workflow for developing an LC-MS method for this compound derivatives.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound derivatives. Optimization will be necessary for specific applications and instrumentation.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[15]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Method (Q-TOF/Orbitrap for Identification)
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Temperature: 350 - 500 °C

  • Scan Mode: Full scan MS from m/z 100-500. Data-dependent MS/MS on the most abundant ions.

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Mass Spectrometry Method (Triple Quadrupole for Quantification)
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined from the fragmentation data obtained on a high-resolution instrument. For example:

    • Precursor Ion: [M+H]⁺ of this compound

    • Product Ions: The most intense and specific fragment ions (e.g., [M+H - CH₃]⁺, [M+H - HCl]⁺)

  • Collision Energy and other source parameters: Optimize for each MRM transition to maximize signal intensity.

Conclusion

The successful mass spectrometric analysis of this compound derivatives hinges on a systematic approach to method development. ESI is the recommended initial ionization technique due to the basicity of the isoquinoline nitrogen. For structural elucidation and impurity profiling, high-resolution mass analyzers such as Q-TOF and Orbitrap are indispensable. For high-sensitivity quantification, a triple quadrupole mass spectrometer in MRM mode is the platform of choice. By understanding the interplay between the physicochemical properties of the analyte and the principles of mass spectrometry, researchers can develop robust and reliable analytical methods to support the advancement of these promising therapeutic candidates.

References

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A Comparative Guide to Catalytic Systems for 1-Chloro-5-methoxyisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of privileged scaffolds like the isoquinoline core is a cornerstone of innovation. 1-Chloro-5-methoxyisoquinoline, in particular, represents a versatile building block for accessing a diverse chemical space of potential therapeutic agents. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C1 position is pivotal for modulating the biological activity of these compounds. This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection, reaction optimization, and practical implementation.

Introduction to Cross-Coupling of this compound

The isoquinoline motif is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals. The electron-rich nature of the 5-methoxyisoquinoline system and the presence of a nitrogen atom can present unique challenges and opportunities in cross-coupling reactions. The chloro-substituent at the C1 position, while being more challenging to activate than its bromo or iodo counterparts, offers advantages in terms of cost and availability. The selection of an appropriate catalytic system is therefore critical to achieving efficient and selective transformations. This guide will explore the most common and effective palladium-, nickel-, and copper-based catalytic systems for the cross-coupling of this important substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most extensively studied and widely employed method for the cross-coupling of aryl chlorides. The versatility of palladium catalysts, particularly with the development of sophisticated phosphine ligands, allows for a broad range of transformations under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a workhorse in medicinal chemistry. For the coupling of this compound with various boronic acids or esters, the choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.

Catalytic System Components:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Ligand: Buchwald's biaryl phosphine ligands such as SPhos and XPhos have demonstrated excellent performance in the coupling of electron-rich aryl chlorides.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used to promote the transmetalation step.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with the addition of water, are effective.

Generalized Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-alkyl substituted 5-methoxyisoquinolin-1-amines, the Buchwald-Hartwig amination is the premier method.[1][2] This reaction has become indispensable for the construction of C-N bonds in drug discovery programs.[3] The success of this transformation with a chloro-heterocycle like this compound hinges on the use of highly active catalyst systems that can overcome the challenges of both the C-Cl bond activation and potential catalyst inhibition by the nitrogen-containing substrate and amine coupling partner.

Catalytic System Components:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are frequently used.

  • Ligand: Sterically hindered and electron-rich biaryl phosphine ligands such as XPhos or RuPhos are often the ligands of choice. For primary amines, ligands like BrettPhos can be particularly effective.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard.

Generalized Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 1-alkynyl-5-methoxyisoquinolines, which are valuable intermediates for further synthetic elaborations.[5] This reaction involves the coupling of a terminal alkyne with an aryl halide and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalytic System Components:

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are classic choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and serve as a scavenger for the generated HX.

  • Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

Generalized Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[6] Nickel's unique electronic properties can enable the activation of challenging C-Cl bonds and offer complementary reactivity to palladium.

Negishi Coupling

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is a highly effective method for C-C bond formation.[7] Nickel catalysis is particularly well-suited for this reaction, often providing high yields and excellent functional group tolerance.[8]

Catalytic System Components:

  • Nickel Precatalyst: Nickel(II) acetylacetonate (Ni(acac)₂) or bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) are common precatalysts.

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective.

  • Organozinc Reagent: Prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

  • Solvent: Aprotic solvents like THF or dioxane are typically used.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), have a long history and are experiencing a resurgence due to the low cost and low toxicity of copper.[9] Recent advances in ligand design have significantly expanded the scope and utility of copper-catalyzed aminations of aryl chlorides.[10]

Ullmann-type Amination

The copper-catalyzed amination of this compound offers a cost-effective alternative to the Buchwald-Hartwig reaction. The success of these reactions with aryl chlorides often relies on the use of specific ligands that can facilitate the challenging oxidative addition step.

Catalytic System Components:

  • Copper Precatalyst: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are common choices.

  • Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), or more recently developed highly sterically encumbered N¹,N²-diaryl diamine ligands have shown great promise.

  • Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary.

Comparative Data of Catalytic Systems

The following table summarizes representative conditions and outcomes for the cross-coupling of 1-chloro-isoquinoline derivatives with various coupling partners, providing a basis for comparison. Note that specific yields for this compound may vary and require optimization.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-2470-95
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOt-BuToluene1108-1675-98
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF606-1260-90
Negishi (Ni-cat.) Ni(acac)₂ / dppf-THF6512-2470-90
Ullmann Amination CuI / DMEDAK₂CO₃DMF1302460-85

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[11]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the flask, remove from the glovebox, and heat the reaction mixture to 110 °C for 8-16 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The cross-coupling of this compound is a powerful strategy for the synthesis of novel, biologically relevant molecules. Palladium-based catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, remain the gold standard for achieving high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. However, the development of more economical and sustainable nickel- and copper-based systems is a rapidly advancing field that offers promising alternatives. The choice of the optimal catalytic system will depend on the specific coupling partners, functional group tolerance, and cost considerations of the desired transformation. Future research will likely focus on the development of catalysts that can operate under even milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.

References

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. Available from: [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 42-48. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6). Available from: [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. Available from: [Link]

  • Melzig, L., Metzger, A., & Knochel, P. (2010). Room temperature cross-coupling of highly functionalized organozinc reagents with thiomethylated N-heterocycles by nickel catalysis. The Journal of Organic Chemistry, 75(6), 2131–2133. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Available from: [Link]

  • ResearchGate. One-pot nickel-catalyzed cross-coupling of (Het)arylammonium salts prepared in situ and organozinc reagents. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9037–9045. Available from: [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1485–1493. Available from: [Link]

  • ChemistryViews. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. Available from: [Link]

  • Google Patents. Methods for cross coupling.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 111(3), 1346-1416. Available from: [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. Available from: [Link]

  • Boyd, S., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(51), 17296–17304. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Chloro-5-methoxyisoquinoline Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Chloro-5-methoxyisoquinoline analogs, a scaffold with latent potential in kinase inhibitor discovery. While direct and extensive SAR literature on this specific analog series is nascent, this document synthesizes established principles from related heterocyclic kinase inhibitors to forecast a robust SAR profile. We will compare its projected performance with well-established kinase inhibitor scaffolds, supported by experimental data from analogous series. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in kinase-targeted therapies.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline core is a well-recognized pharmacophore in the development of kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to probe the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. The this compound scaffold offers a unique substitution pattern with strategic vectors for chemical modification, positioning it as an intriguing starting point for novel inhibitor design. The chlorine atom at the 1-position acts as a versatile chemical handle for nucleophilic substitution, allowing for the introduction of various side chains, while the methoxy group at the 5-position can influence solubility and interactions with the kinase active site.

Deciphering the Structure-Activity Relationship of this compound Analogs: A Prospective Analysis

In the absence of a dedicated SAR study on this specific series, we can extrapolate from the well-documented SAR of structurally related anilino-quinazolines and other isoquinoline-based inhibitors to build a predictive model for the this compound scaffold. The primary point of diversification would be the displacement of the C1-chloro group with various anilino moieties, a common strategy in designing ATP-competitive kinase inhibitors.

Key Structural Hotspots for Modification:

  • C1-Position (Anilino Side Chain): The nature of the substituent at the 1-position is predicted to be a major determinant of potency and selectivity. By analogy to anilino-quinazoline inhibitors, we can anticipate that:

    • Small, lipophilic groups on the aniline ring, such as methyl or chloro, at the 2- and 6-positions could enhance binding affinity.

    • Hydrogen bond donors and acceptors on the aniline ring may form crucial interactions with the hinge region of the kinase.

  • C5-Position (Methoxy Group): The 5-methoxy group can be modified to fine-tune physicochemical properties.

    • Demethylation to a hydroxyl group could introduce a hydrogen bond donor.

    • Extension of the alkyl chain (e.g., ethoxy, propoxy) may probe deeper into hydrophobic pockets.

  • Other Positions on the Isoquinoline Core: Substitution at other positions (e.g., C4, C7) could be explored to improve properties like solubility and metabolic stability.

The following diagram illustrates the key points of diversification on the this compound scaffold for a prospective SAR study.

Caption: Key diversification points for SAR studies of this compound.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

To contextualize the potential of the this compound scaffold, we will compare its projected activity with that of well-established quinazoline and quinoxaline-based kinase inhibitors. The anilino-quinazoline scaffold is the basis for several approved drugs (e.g., Gefitinib, Erlotinib), making it an excellent benchmark.

ScaffoldKey SAR FeaturesRepresentative IC50 Values (Kinase)Reference
Anilino-quinazoline 3-chloro-4-fluoroaniline at C4 is crucial for potent EGFR inhibition. Modifications at C6 and C7 of the quinazoline ring modulate solubility and selectivity.Gefitinib: 33 nM (EGFR)[1]
Imidazoquinoxaline Anilino group at the 6-position and solubilizing side chains at other positions on the fused phenyl ring are important for Lck inhibition.BMS-279700: <5 nM (Lck)[2]
1-Anilino-5-methoxyisoquinoline (Projected) Based on structural similarity, an optimized aniline substituent at C1 is predicted to yield potent kinase inhibition. The 5-methoxy group may offer advantages in terms of metabolic stability or unique interactions within the active site.Hypothetical: Low nM range against specific tyrosine kinasesN/A

This table presents data for structurally related compounds to infer potential trends. Direct comparative data for 1-Anilino-5-methoxyisoquinoline analogs is not yet available.

Experimental Protocols for SAR Substantiation

To validate the projected SAR of this compound analogs, a systematic experimental workflow is essential. This involves the synthesis of a focused library of analogs followed by robust biological evaluation.

General Synthetic Scheme

The synthesis of 1-anilino-5-methoxyisoquinoline analogs can be achieved through a nucleophilic aromatic substitution reaction between this compound and a variety of substituted anilines.

Synthesis_Workflow start This compound reaction Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig coupling) start->reaction aniline Substituted Anilines (R-NH2) aniline->reaction product 1-Anilino-5-methoxyisoquinoline Analogs reaction->product purification Purification & Characterization (HPLC, NMR, MS) product->purification testing Biological Evaluation purification->testing

Caption: Proposed synthetic workflow for 1-anilino-5-methoxyisoquinoline analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target kinase (e.g., EGFR, Src)

  • Kinase substrate peptide

  • ATP

  • 1-Anilino-5-methoxyisoquinoline analogs (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-anilino-5-methoxyisoquinoline analogs Add_Compound Add compound/DMSO to wells Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase to wells (10 min pre-incubation) Reagent_Prep->Add_Kinase Start_Reaction Add substrate/ATP mixture (60 min incubation at 30°C) Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (40 min incubation) Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (30 min incubation) Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Plot_Data Plot luminescence vs. log[inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 using non-linear regression Plot_Data->Calculate_IC50

Sources

assessing the purity of synthesized 1-Chloro-5-methoxyisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 1-Chloro-5-methoxyisoquinoline Derivatives

Introduction: The Critical Role of Purity in Drug Discovery

For researchers and scientists in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The this compound derivative class, in particular, serves as a versatile building block for novel therapeutics. However, the biological activity and safety of any synthesized compound are intrinsically linked to its purity. Unidentified impurities, even at trace levels, can lead to misleading biological data, introduce toxicity, or interfere with downstream reactions, compromising the integrity and reproducibility of research.[1][2] Therefore, a robust, multi-faceted analytical strategy is not just a quality control measure but a fundamental component of scientific rigor.

This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering insights from a Senior Application Scientist's perspective to ensure that every protocol is a self-validating system.

Anticipating Impurities: Insights from Synthesis

The purity assessment strategy begins with an understanding of the potential impurities that can arise during synthesis. A common and versatile method for constructing the isoquinoline ring system is the Bischler-Napieralski reaction .[3] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5]

While effective, this reaction can generate several side products. Understanding these helps in tailoring the analytical methods for their detection.[4]

  • Starting Materials: Unreacted N-[2-(methoxyphenyl)ethyl]amides.

  • Incomplete Cyclization Products: Intermediates that fail to fully cyclize.

  • Isomeric Products: Cyclization can sometimes occur at an unintended position on the aromatic ring, leading to regioisomers (e.g., 1-Chloro-7-methoxyisoquinoline instead of the desired 5-methoxy isomer).

  • Byproducts from Reagents: Residual POCl₃ or its hydrolysis products.

  • Degradation Products: The target compound may degrade under certain storage or experimental conditions.

A comprehensive purity analysis must be capable of separating and identifying the target compound from this complex matrix of potential impurities.

The Analytical Tripod: A Comparative Overview of Purity Assessment Techniques

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical and physical principles.[6] For this compound derivatives, the essential analytical tripod consists of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Purity Assessment

The following diagram illustrates a typical workflow, integrating synthesis with the core analytical techniques for a comprehensive purity evaluation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis (Orthogonal Methods) Synthesis Synthesis (e.g., Bischler-Napieralski) Crude Crude Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Identity & Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Final Final Compound (Purity >95%) HPLC->Final NMR->Final MS->Final

Caption: General workflow for synthesis, purification, and purity assessment.

Comparative Data Summary

The table below summarizes the key attributes of each technique in the context of purity determination for this compound derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (¹H NMR)Mass Spectrometry (MS)
Primary Role Quantitative separation and purity calculation (e.g., area %).Structural confirmation and purity assessment via signal integration.Molecular weight confirmation of the main product and identification of impurities.
Principle Differential partitioning of analytes between a stationary and mobile phase.Nuclear spin transitions in a magnetic field, providing detailed structural information.Separation of ions based on their mass-to-charge (m/z) ratio.
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).[7][8]
Quantification Relative (Area %); Absolute with a certified standard.Absolute (qNMR) with an internal standard.[6][9]Primarily qualitative; can be quantitative with isotopic labeling or calibration curves.
Strengths Gold standard for quantitative purity; excellent resolving power for isomers and impurities.[1]Provides unambiguous structural identity; detects non-chromophoric impurities.Unmatched sensitivity and specificity for molecular weight determination.[10]
Weaknesses Requires impurities to have a chromophore for UV detection; method development can be time-consuming.Lower sensitivity than HPLC/MS; complex mixtures can lead to overlapping signals.Provides limited structural information alone; ionization efficiency can vary between compounds.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities.[11] For isoquinoline derivatives, reversed-phase HPLC using a C18 column is the most common and effective approach.[11][12]

Causality Behind the Method: The aromatic isoquinoline core is nonpolar, making it well-suited for retention on a nonpolar C18 stationary phase. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, elutes the compounds. The nitrogen atom in the isoquinoline ring is basic, meaning its charge state is pH-dependent. Controlling the mobile phase pH with a buffer (e.g., ammonium acetate) is critical for achieving sharp, reproducible peaks.[13]

Detailed Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is used to effectively separate compounds with different polarities.

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required for compounds intended for biological testing.[9]

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL, Filter) HPLC HPLC System (C18 Column, Gradient) SamplePrep->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Chromatogram (Peak Integration) Detector->Data Result Purity Calculation (Area %) Data->Result

Caption: Step-by-step workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR): The Structural Arbiter

While HPLC provides quantitative data, it reveals little about the identity of the peaks. ¹H NMR spectroscopy serves as a crucial orthogonal technique, providing an unambiguous confirmation of the molecular structure.[2] The spectrum acts as a "fingerprint," where the chemical shift, integration, and coupling patterns of the proton signals must be consistent with the proposed structure of this compound. Impurities will manifest as extra, unassignable peaks.

Causality Behind the Method: The power of NMR lies in its structural sensitivity. Every unique proton in the molecule gives rise to a distinct signal, and the area under that signal is directly proportional to the number of protons it represents. This allows for not only structural verification but also a quantitative assessment by comparing the integration of impurity peaks to the main compound's peaks. For absolute purity, Quantitative NMR (qNMR) can be performed by adding a known amount of a certified internal standard to the sample.[9][14]

Detailed Experimental Protocol: ¹H NMR Purity and Identity Confirmation
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of a reference standard like Tetramethylsilane (TMS).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Data Analysis:

    • Structural Confirmation: Assign all major peaks to the protons of the this compound structure. Verify that chemical shifts and coupling constants match expected values.[15]

    • Purity Assessment: Carefully integrate all peaks. Identify any signals that do not correspond to the target compound, the solvent, or the reference standard. Compare the relative integration of these impurity peaks to the product peaks to estimate the level of impurity.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is an indispensable tool for confirming that the synthesized compound has the correct molecular weight.[7][10] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful platform for impurity identification.[1]

Causality Behind the Method: Soft ionization techniques like Electrospray Ionization (ESI) are typically used for LC-MS analysis of compounds like isoquinolines. ESI imparts a charge to the molecule (usually by protonation, [M+H]⁺) with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure this m/z value with extremely high accuracy, allowing for the determination of the compound's elemental formula, which provides a very high degree of confidence in its identity.[8]

Detailed Experimental Protocol: LC-MS Identity Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer) with an ESI source.

  • LC Method: Use the same HPLC method described previously. The mobile phase buffer (Ammonium Acetate) is MS-compatible. Non-volatile buffers like phosphate must be avoided.[16]

  • MS Parameters (Positive Ion Mode):

    • Ionization Source: ESI+.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Gas Flow & Temperature: Optimize based on instrument specifications.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the main peak in the HPLC chromatogram.

    • Verify the presence of the expected protonated molecular ion [M+H]⁺. For this compound (C₁₀H₈ClNO, Mol. Wt. 193.63), the expected [M+H]⁺ ion would be at m/z 194.03.

    • Crucially, look for the characteristic isotopic pattern of chlorine: two peaks separated by ~2 m/z units with an approximate intensity ratio of 3:1 ([M+H]⁺ and [M+2+H]⁺), corresponding to the ³⁵Cl and ³⁷Cl isotopes. This is a definitive confirmation of a chlorine-containing compound.

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights, providing critical clues to their identities.

Conclusion

Assessing the purity of synthesized this compound derivatives is a non-negotiable step in ensuring the validity of subsequent research. A singular analytical method is insufficient. By logically combining the quantitative power of HPLC , the structural certainty of NMR , and the molecular weight specificity of MS , researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures that the compound in the vial is indeed the compound of interest, at a purity level sufficient for its intended application in the complex and demanding field of drug development.

References

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  • IJCRT.org. (n.d.). IMPURITY PROFILING. Available at: [Link]

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  • Sci-Hub. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Nouvelle synthèse de chloro-1 méthyl-5 isoquinoléines fusionnées à divers systèmes aromatiques par leur liaison [g]. Available at: [Link]

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  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

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A Comparative Guide to the Kinetic Studies of 1-Chloro-5-methoxyisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the kinetic profile of 1-chloro-5-methoxyisoquinoline in nucleophilic aromatic substitution (SNAr) reactions. While specific kinetic data for this exact molecule is not extensively published, this guide synthesizes established principles of SNAr reactions on heterocyclic systems to offer a robust comparison with relevant alternatives. By understanding the underlying mechanistic principles and the influence of structural modifications, researchers can make informed decisions in designing synthetic routes and developing novel therapeutics.

The Significance of the Isoquinoline Scaffold and its Reactions

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in alkaloids like morphine and emetine underscores its importance in medicinal chemistry.[1] Consequently, the functionalization of the isoquinoline ring system is a critical endeavor in drug discovery. This compound serves as a versatile building block, with the chlorine atom at the 1-position being susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and scaling up synthetic processes.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction of this compound with a nucleophile proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[2][3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C1 position of the isoquinoline ring. This position is activated by the electron-withdrawing effect of the ring nitrogen atom. This attack disrupts the aromaticity of the heterocyclic ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a crucial factor influencing the reaction rate.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the isoquinoline ring is restored. This step is typically fast.

The rate-determining step of the SNAr reaction is usually the initial nucleophilic attack and the formation of the Meisenheimer complex.[5] Therefore, any factors that stabilize this intermediate will accelerate the reaction.

Caption: Generalized workflow of the SNAr reaction of this compound.

The Electronic Influence of the 5-Methoxy Substituent

The methoxy group (-OCH3) at the 5-position of the isoquinoline ring exerts a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. In the context of SNAr at the C1 position, the resonance effect is generally more dominant.

The electron-donating nature of the methoxy group via resonance can be rationalized by examining the resonance structures of the Meisenheimer intermediate. The negative charge from the incoming nucleophile is delocalized throughout the ring system. The methoxy group at the C5 position can participate in this delocalization, pushing electron density into the ring and potentially destabilizing the anionic intermediate. This destabilization would lead to a slower reaction rate compared to an unsubstituted 1-chloroisoquinoline.

However, the overall effect on reactivity is a nuanced interplay of inductive and resonance effects, and the precise impact can be influenced by the solvent and the nature of the nucleophile.

Comparative Kinetic Analysis

To provide a framework for understanding the reactivity of this compound, we will compare it with hypothetical alternatives based on established principles of SNAr reactions.

Comparison with Other Substituted 1-Chloroisoquinolines

The nature and position of substituents on the isoquinoline ring significantly impact the rate of nucleophilic aromatic substitution.

Compound Substituent at C5 Expected Effect on Rate (relative to 1-chloroisoquinoline) Reasoning
1-Chloroisoquinoline-HBaselineReference compound for comparison.
This compound-OCH3SlowerThe electron-donating resonance effect of the methoxy group destabilizes the anionic Meisenheimer intermediate.
1-Chloro-5-nitroisoquinoline-NO2FasterThe strong electron-withdrawing nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects.[3][6][7]
1-Chloro-5-cyanoisoquinoline-CNFasterThe cyano group is a strong electron-withdrawing group that stabilizes the anionic intermediate.[7]
1-Chloro-5-methylisoquinoline-CH3SlowerThe electron-donating inductive effect of the methyl group slightly destabilizes the Meisenheimer complex.

This table presents expected trends based on established electronic effects in SNAr reactions. Actual rate constants would require experimental determination.

Comparison with Alternative Leaving Groups at the C1-Position

The nature of the leaving group also plays a critical, and sometimes counterintuitive, role in SNAr reactions. Unlike SN1 and SN2 reactions where weaker bases are better leaving groups, in SNAr, the electronegativity of the leaving group can be a dominant factor in the rate-determining step.[8][9]

Leaving Group (at C1) Expected Relative Rate Reasoning
-FFastestFluorine's high electronegativity makes the C1 carbon more electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step.[5][9]
-ClIntermediateChlorine is a good leaving group and provides a balance between activating the ring for attack and its ability to be displaced.
-BrSlower than -ClBromine is less electronegative than chlorine, leading to a less electrophilic C1 carbon and a slower rate of initial attack.
-ISlowestIodine is the least electronegative of the common halogens, resulting in the slowest rate of nucleophilic attack.

This trend is a hallmark of the SNAr mechanism, where the bond to the leaving group is not broken in the rate-determining step.[9]

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics requires careful experimental design and monitoring. Below are detailed protocols for studying the kinetics of a representative SNAr reaction, such as the reaction of a 1-haloisoquinoline with an amine, using two common analytical techniques.

Kinetic Monitoring by UV-Vis Spectrophotometry

This method is suitable when the product of the reaction has a significantly different UV-Vis absorption spectrum from the reactants.

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare accurate stock solutions of this compound and the chosen amine nucleophile in a UV-transparent solvent (e.g., acetonitrile, DMSO).

  • Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product. Identify a wavelength (λmax) where the product has strong absorbance and the reactants have minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the desired temperature.

    • In a quartz cuvette, place the solution of the reactant in excess (typically the amine to ensure pseudo-first-order conditions).

    • Initiate the reaction by injecting a small, known volume of the limiting reactant (this compound) into the cuvette and mix quickly.

    • Immediately begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis:

    • Convert the absorbance data to the concentration of the product at each time point using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the product must be determined independently.

    • Plot the concentration of the reactant versus time. If the plot is linear, the reaction is zero-order.

    • Plot the natural logarithm of the reactant concentration versus time. A linear plot indicates a first-order or pseudo-first-order reaction. The negative of the slope gives the rate constant, k.[8][10]

    • Plot the inverse of the reactant concentration versus time. A linear plot indicates a second-order reaction. The slope is equal to the rate constant, k.

Kinetic Monitoring by 1H NMR Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information and allows for the simultaneous tracking of multiple species.[11][12][13][14]

Caption: Experimental workflow for kinetic analysis using 1H NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d6).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting material to identify characteristic peaks that are well-resolved from other signals.

  • Kinetic Run:

    • Bring the NMR spectrometer to the desired reaction temperature.

    • Inject a known amount of the amine nucleophile into the NMR tube, mix thoroughly, and quickly re-insert the tube into the spectrometer.

    • Begin acquiring a series of 1H NMR spectra at predetermined time intervals.

  • Data Analysis:

    • For each spectrum, integrate the area of a characteristic peak of the starting material and a characteristic peak of the product.

    • Normalize these integrals to the integral of the internal standard to determine the relative concentrations of the reactant and product at each time point.

    • Plot the concentration of the starting material versus time and analyze the data using the integrated rate laws as described for the UV-Vis method to determine the reaction order and rate constant.

Conclusion

While direct experimental kinetic data for this compound is sparse in the literature, a comprehensive understanding of its reactivity can be achieved through the lens of established SNAr principles. The electron-donating methoxy group at the C5 position is expected to decrease the rate of nucleophilic substitution compared to the unsubstituted 1-chloroisoquinoline due to destabilization of the Meisenheimer intermediate. In contrast, electron-withdrawing substituents at this position would accelerate the reaction. The choice of leaving group also follows the characteristic SNAr trend, with fluoride being the most reactive and iodide the least. For researchers in drug development, this predictive understanding is crucial for designing efficient synthetic strategies and for the rational modification of lead compounds to fine-tune their properties. The provided experimental protocols offer a robust framework for obtaining the precise kinetic data needed to validate these principles and to optimize the synthesis of novel isoquinoline-based therapeutics.

References

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A Researcher's Guide to Chloro-Substituted Isoquinoline Isomers: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline framework is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous alkaloids, pharmaceuticals, and functional materials. The introduction of a chlorine atom to this heterocyclic system provides a critical handle for synthetic diversification and significantly modulates the molecule's physicochemical and biological properties. However, the seven possible monochloro-substituted isomers of isoquinoline are not interchangeable. The specific position of the chlorine atom dictates the isomer's reactivity, steric profile, and electronic distribution, leading to vastly different outcomes in both chemical reactions and biological assays.

This in-depth technical guide offers a side-by-side comparison of the chloro-substituted isoquinoline isomers, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in their research endeavors.

Physicochemical Properties: The Positional Paradigm

The location of the chlorine atom fundamentally influences key physicochemical parameters such as melting point, boiling point, and basicity (pKa). These properties affect solubility, crystal packing, and reactivity, and are therefore critical considerations for reaction setup, purification, and formulation.

IsomerPosition of ClMelting Point (°C)Boiling Point (°C)pKa (Predicted/Experimental)
1-Chloroisoquinoline Pyridine Ring31-36274-2752.03 (Predicted)[1]
3-Chloroisoquinoline Pyridine Ring45-46-1.84 (Predicted)
4-Chloroisoquinoline Pyridine Ring---
5-Chloroisoquinoline Benzene Ring69-73--
6-Chloroisoquinoline Benzene Ring---
7-Chloroisoquinoline Benzene Ring44-45--
8-Chloroisoquinoline Benzene Ring--4.63 (Predicted)

Expert Insights: The pKa values are particularly revealing. The electron-withdrawing nature of the chlorine atom, when positioned on the electron-deficient pyridine ring (e.g., 1- and 3-positions), significantly reduces the basicity of the isoquinoline nitrogen compared to isomers where the chlorine is on the benzene ring. This has profound implications for reactions involving protonation or for the physiological behavior of these molecules. The melting points are influenced by a combination of molecular symmetry and intermolecular forces, which dictate the crystal lattice energy.

Spectroscopic Differentiation: A ¹H NMR Fingerprint Analysis

Unambiguous identification of each isomer is crucial. While mass spectrometry confirms the molecular weight, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural fingerprint based on the chemical shifts and coupling patterns of the aromatic protons.

  • 1-Chloroisoquinoline: The absence of a signal in the typical downfield region for H-1 (around δ 9.2 ppm in isoquinoline) is a key indicator. The remaining protons on the pyridine ring, H-3 and H-4, appear as a pair of doublets.[1]

  • 4-Chloroisoquinoline: The proton at C-3 is adjacent to the nitrogen, resulting in a downfield shift. The proton at C-1 will also be in the downfield region, and both will likely appear as singlets or narrow doublets depending on long-range coupling.

  • 5-Chloroisoquinoline: The protons H-4 and H-6 will be most affected. H-6 will likely appear as a doublet, while H-4 (on the pyridine ring) will be shifted relative to unsubstituted isoquinoline.

  • 7-Chloroisoquinoline: The protons H-6 and H-8 will show characteristic coupling. H-8, being peri to the nitrogen, typically appears as a doublet in the downfield region of the benzene ring protons.[2]

Trustworthiness through Validation: When synthesizing or purchasing a specific isomer, it is imperative to validate its identity via ¹H NMR. Misidentification can lead to erroneous structure-activity relationship (SAR) data and irreproducible results. Always compare the obtained spectrum with literature data or predicted spectra.

Differential Reactivity: A Guide to Strategic Functionalization

The synthetic utility of a chloro-isoquinoline isomer is defined by its reactivity, which is dominated by its susceptibility to nucleophilic aromatic substitution and its performance in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry. The reactivity of chloro-isoquinolines in these reactions is profoundly dictated by the chlorine's position.

  • High Reactivity (Cl on Pyridine Ring): 1-Chloroisoquinoline and 3-chloroisoquinoline are highly activated towards SNAr. The ring nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The 1-position is generally more reactive than the 3-position.

  • Low Reactivity (Cl on Benzene Ring): Isomers with chlorine on the carbocyclic ring (positions 5, 6, 7, 8) are generally unreactive towards SNAr unless harsh conditions are employed or additional activating groups (e.g., nitro groups) are present on the same ring.

Experimental Protocol: Synthesis of a 1-Amino-isoquinoline Derivative

This protocol details a typical SNAr reaction using the highly reactive 1-chloroisoquinoline.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 1-chloroisoquinoline (1.0 mmol, 163.6 mg), the desired amine nucleophile (1.2 mmol), and a base such as potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Causality Behind Choices: The use of a polar aprotic solvent is critical as it solvates the cation of the base, liberating the anion and increasing the nucleophilicity of the amine. The base is necessary to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the less reactive isomers (Cl on the benzene ring), palladium-catalyzed cross-coupling reactions are the methods of choice for C-C and C-N bond formation. The Suzuki-Miyaura coupling is a powerful and versatile example.

Reactivity Considerations: While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine ligands can effectively couple chloro-isoquinolines. The steric environment plays a key role; for instance, 8-chloroisoquinoline may require more active catalysts or less sterically hindered boronic acids compared to 6-chloroisoquinoline due to the proximity of the chloro-substituent to the heterocyclic ring fusion.[3]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The position of the chlorine atom can drastically alter the biological profile of an isoquinoline derivative. This is a critical concept in drug discovery, where subtle structural changes can switch a molecule from inactive to potent, or from therapeutic to toxic.

  • Antimicrobial Activity: Halogenated isoquinolines have shown promise as antimicrobial agents. The position of the chlorine can affect membrane permeability, interaction with bacterial enzymes, and overall efficacy against different strains, including resistant ones.[4][5] For example, certain chlorinated derivatives have exhibited significant antifungal activity.[4]

  • Anticancer Activity: The isoquinoline scaffold is present in many anticancer agents. The introduction of a chlorine atom can enhance cytotoxicity by influencing factors like DNA intercalation, inhibition of key enzymes such as topoisomerases, or interaction with protein kinases.[6][7] SAR studies on related quinolines have shown that the substituent position is a critical determinant of anticancer activity.[8]

Conclusion

The chloro-substituted isoquinolines are a family of versatile building blocks, but they are not created equal. The choice of isomer is a critical strategic decision that will profoundly impact the success of a research program. 1- and 3-chloroisoquinolines are primed for nucleophilic substitution, offering a direct route to a diverse range of derivatives. In contrast, isomers with chlorine on the benzene ring are best functionalized using modern cross-coupling methodologies. The distinct physicochemical properties and biological activities further underscore the importance of positional isomerism. This guide serves as a foundational resource to navigate the subtleties of these powerful reagents, enabling more efficient and rational design in chemical synthesis and drug discovery.

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A Comparative Guide to Evaluating the Drug-Like Properties of 1-Chloro-5-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Imperative of Early ADME/Tox Assessment

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] Many isoquinoline alkaloids, such as berberine and morphine, are cornerstones of traditional and modern medicine, demonstrating the therapeutic potential embedded within this structural class.[4] Their efficacy is often linked to the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in diseases like cancer.[1][5]

This guide focuses on a specific, synthetically accessible subclass: 1-chloro-5-methoxyisoquinoline derivatives. While these compounds offer a promising starting point for novel therapeutic agents, their journey from a laboratory "hit" to a clinical candidate is fraught with challenges. A significant portion of drug development failures—often after substantial investment—is attributed to poor pharmacokinetic and safety profiles, collectively known as ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[6][7]

Therefore, a robust, early-stage evaluation of these drug-like properties is not merely a screening step but a foundational component of a successful drug discovery program.[8] This guide provides a comparative framework for assessing the drug-like properties of this compound derivatives, presenting detailed experimental protocols and contextualizing the data against relevant comparator compounds. Our objective is to empower researchers to make data-driven decisions, prioritizing candidates with the highest probability of success in preclinical and clinical development.[6]

For the purpose of this guide, we will evaluate a hypothetical lead compound, This compound (CM-IQ) , and an optimized analog, Derivative A , against a well-characterized natural isoquinoline, Berberine , which is known for its potent bioactivity but challenging pharmacokinetic profile.[9]

Workflow for Comprehensive Drug-Like Property Evaluation

The evaluation of a potential drug candidate is a multi-faceted process. The following workflow illustrates a logical progression from fundamental physicochemical characterization to complex biological assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: Early Safety & Toxicity cluster_3 Phase 4: Data Integration & Decision A Compound Synthesis & Characterization B In Silico & Physicochemical Profiling (Lipinski's Rule, pKa, Solubility) A->B Purity >95% C Permeability Assays (PAMPA, Caco-2) B->C Favorable Profile D Metabolic Stability Assay (Liver Microsomes) B->D Favorable Profile E Cytotoxicity Assays (MTT, LDH) C->E D->E F hERG Channel Assay (Cardiotoxicity) E->F G Integrated Data Analysis (Structure-Property Relationship) F->G H Lead Optimization or Advance to In Vivo Studies G->H Go/No-Go Decision

Caption: A streamlined workflow for the preclinical evaluation of drug candidates.

Physicochemical and In Silico Profiling

Before committing to resource-intensive biological assays, it is crucial to assess the fundamental physicochemical properties of the compounds. These properties are strong determinants of a molecule's future ADME profile. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict the likelihood of oral bioavailability.[10]

Table 1: Comparative Physicochemical Properties

PropertyThis compound (CM-IQ)Derivative ABerberine (Comparator)Lipinski's Guideline
Molecular Weight (MW) 193.63 g/mol 321.8 g/mol 336.36 g/mol < 500
LogP (Lipophilicity) 3.0 (predicted)[11]3.81.5 - 2.5< 5
Hydrogen Bond Donors (HBD) 010< 5
Hydrogen Bond Acceptors (HBA) 244< 10
Polar Surface Area (PSA) 22.1 Ų55.4 Ų40.5 Ų< 140 Ų
Rule of Five Compliance? YesYesYesN/A

Data for CM-IQ and Derivative A are hypothetical for illustrative purposes.

Expertise & Experience: While Lipinski's rules are a valuable filter, they are not absolute. Many successful drugs, particularly natural products and certain oncology agents, violate one or more rules. However, for an initial lead series, adherence to these guidelines generally reduces the risk of poor pharmacokinetic properties. The predicted LogP for CM-IQ suggests good lipophilicity, which is often correlated with membrane permeability.

In Vitro Permeability Assessment

For an orally administered drug to be effective, it must pass through the intestinal membrane to reach systemic circulation.[12] We use two complementary assays to model this critical step: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • PAMPA: This assay measures passive diffusion, the primary absorption mechanism for most orally available drugs.[12] It is a high-throughput, cell-free method that is excellent for early-stage screening.

  • Caco-2 Assay: This assay uses a monolayer of human intestinal cells (Caco-2), which mimics the intestinal barrier. It accounts for not only passive diffusion but also active transport mechanisms (uptake and efflux), providing a more biologically complete picture of permeability.[13][14]

Caption: Comparison of PAMPA and Caco-2 permeability models.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane. The plate is then placed into a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compounds (e.g., 100 µM in a buffer at pH 5.0 to simulate the gut environment) are added to the donor wells of the filter plate.

  • Incubation: The entire "sandwich" plate is incubated for 4-16 hours at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The effective permeability (Pe) is calculated.

Trustworthiness: The protocol's validity is confirmed by running high and low permeability standards (e.g., Testosterone and Theophylline, respectively) in parallel. The integrity of the lipid membrane is checked to ensure consistency across the plate.

Comparative Permeability Data

Table 2: In Vitro Permeability Data

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
CM-IQ 15.212.51.2High
Derivative A 12.810.11.5High
Berberine 1.10.5> 5.0Low
Propranolol (High Perm) >15>20< 2.0High
Atenolol (Low Perm) <1<1< 2.0Low

Data are hypothetical. Papp (A→B) refers to permeability from the apical (intestinal) to the basolateral (blood) side.

Expertise & Experience: A high PAMPA value for CM-IQ suggests excellent passive diffusion potential. The Caco-2 permeability is slightly lower, but the low efflux ratio (< 2) indicates it is not a significant substrate for efflux pumps like P-glycoprotein. In contrast, Berberine shows low passive permeability and a high efflux ratio, consistent with its known poor oral bioavailability. This comparison highlights CM-IQ and Derivative A as having more favorable absorption profiles.[15]

Metabolic Stability Assessment

Metabolic stability, typically assessed using liver microsomes, is a critical parameter that influences a drug's half-life and dosing frequency.[16] Compounds that are rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver will have high clearance and poor in vivo exposure.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or rat) and a buffer solution.

  • Initiation: The test compound (typically at 1 µM) is pre-incubated with the microsomes at 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: The percentage of the compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Trustworthiness: The assay is validated using compounds with known metabolic fates: a rapidly metabolized compound (e.g., Verapamil) and a highly stable compound (e.g., Warfarin). A control reaction without NADPH is also run to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or degradation.

Comparative Metabolic Stability Data

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Predicted In Vivo Clearance
CM-IQ 4531Low to Intermediate
Derivative A > 90< 15Low
Berberine 2555Intermediate to High
Testosterone (High CL) < 10> 150High
Carbamazepine (Low CL) > 90< 15Low

Data are hypothetical.

Expertise & Experience: The results show that the parent compound, CM-IQ, has moderate stability. However, 'Derivative A' shows significantly improved stability, suggesting the structural modification successfully blocked a potential site of metabolism. This is a common goal in lead optimization.[16] A longer half-life often translates to a more favorable dosing regimen in humans. Berberine's moderate stability, combined with its poor absorption, further explains its challenging pharmacokinetics.

In Vitro Cytotoxicity Screening

Early assessment of cytotoxicity is essential to flag compounds that may have a narrow therapeutic window. The MTT and LDH assays are two common colorimetric methods used for high-throughput screening.

  • MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[17][18]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture medium is proportional to the number of dead cells.[19][20][21]

G cluster_0 Cell Viability Principle (MTT) cluster_1 Cell Death Principle (LDH) A Living Cell B Mitochondrial Dehydrogenase A->B D Formazan (Purple) (Quantified) B->D C MTT (Yellow) C->D E Dead/Lysed Cell F LDH Released into Culture Medium E->F H Colored Product (Quantified) F->H G LDH Substrate G->H

Caption: Principles of MTT (viability) and LDH (cytotoxicity) assays.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant for toxicity) into a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

Trustworthiness: A positive control (e.g., Doxorubicin) is included to confirm the assay's ability to detect cytotoxic events. A vehicle control (e.g., 0.1% DMSO) serves as the 100% viability baseline.

Comparative Cytotoxicity Data

Table 4: Cytotoxicity in HepG2 Cells (IC50 Values)

CompoundMTT Assay IC50 (µM)LDH Assay IC50 (µM)Therapeutic Target IC50 (Hypothetical, e.g., Kinase X)Selectivity Index (SI = Cytotoxicity IC50 / Target IC50)
CM-IQ 45.251.50.590
Derivative A > 100> 1000.2> 500
Berberine 15.818.21.213
Doxorubicin (Control) 0.81.1N/AN/A

Data are hypothetical.

Expertise & Experience: The Selectivity Index (SI) is a critical parameter. It provides a ratio of a compound's toxicity to its desired biological activity. A higher SI is desirable, indicating that the compound is potent against its target at concentrations far below those that cause general cytotoxicity. Derivative A shows an excellent profile: it is highly potent against its intended target while exhibiting no significant cytotoxicity up to 100 µM, resulting in a large therapeutic window. CM-IQ has a good SI, whereas Berberine's lower SI suggests a narrower therapeutic window, a known challenge for some natural products.[9]

Conclusion: An Integrated View for Lead Advancement

This guide outlines a systematic, multi-parameter approach to evaluating the drug-like properties of this compound derivatives. By integrating data from physicochemical, permeability, metabolic, and cytotoxicity assays, we can build a comprehensive profile of a compound's potential.

Based on our comparative analysis:

  • This compound (CM-IQ) presents as a promising starting point with good passive permeability and a reasonable safety profile. Its moderate metabolic stability, however, identifies a clear area for optimization.

  • Derivative A exemplifies a successful lead optimization outcome. It maintains high permeability while demonstrating significantly improved metabolic stability and an excellent safety margin, making it a strong candidate to advance into more complex preclinical studies, such as in vivo pharmacokinetic and efficacy models.[22]

  • Berberine serves as a valuable benchmark, illustrating how potent biological activity can be hampered by poor ADME properties, reinforcing the importance of the screening cascade detailed here.

By employing these self-validating protocols and interpreting the data within a comparative context, research and development teams can de-risk their projects, focusing resources on compounds with the most favorable combination of potency, safety, and drug-like properties, ultimately increasing the probability of delivering a successful therapeutic agent.

References

  • Mello, A. L. A., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link][1][5]

  • Singh, S., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(3), 1393. [Link][2]

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  • Taylor & Francis Online. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

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  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. [Link]

  • Sinko, B., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Pharmaceutics, 13(10), 1548. [Link][12]

  • National Center for Biotechnology Information. (2008). Requirements for a lead compound to become a clinical candidate. PMC.[Link][6]

  • ResearchGate. (n.d.). Drug Safety Evaluation: Methods and Protocols | Request PDF. [Link]

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  • PubMed. (2005). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. [Link][14]

  • MDPI. (2022). Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. [Link]

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  • PubMed. (2005). Utilization of in vitro Caco-2 permeability and liver microsomal half-life screens in discovering BMS-488043, a novel HIV-1 attachment inhibitor with improved pharmacokinetic properties. [Link][16]

  • MDPI. (2023). From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. [Link][22]

  • ResearchGate. (2014). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. [Link][15]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for the proper disposal of 1-Chloro-5-methoxyisoquinoline. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist to explain the chemical rationale behind each step, empowering researchers to make informed decisions.

Hazard Profile and Rationale for Specialized Disposal

This compound is a halogenated heterocyclic aromatic compound. Its chemical structure dictates its hazard profile and the specific disposal pathway required. While a specific Safety Data Sheet (SDS) for this exact compound is not broadly available, data from the closely related 1-Chloroisoquinoline provides a strong basis for hazard assessment.

The primary hazards include:

  • Harmful if swallowed or in contact with skin.[1][2]

  • Causes significant skin and eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

The causality for these hazards and the required disposal protocols stems from two key structural features:

  • The Chloro Group: As a halogenated organic compound, this compound falls under specific waste categories defined by the Environmental Protection Agency (EPA).[3][4] Improper disposal, particularly through incineration at non-specialized facilities, can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl) gas and potentially dioxins.[1][2]

  • The Isoquinoline Core: This nitrogen-containing heterocyclic ring system means that combustion will produce various nitrogen oxides (NOx), which are potent atmospheric pollutants.[1][2]

Hazardous decomposition products upon heating or combustion include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2]

Hazard Category Classification (based on 1-Chloroisoquinoline) Primary Concern
Acute Toxicity Category 4 (Oral, Dermal)[2]Harmful if ingested or absorbed through the skin.
Skin Corrosion/Irritation Category 2[1][2]Causes skin irritation upon contact.
Eye Damage/Irritation Category 2[1][2]Causes serious eye irritation.
Target Organ Toxicity Category 3 (Single Exposure)[2]May cause respiratory tract irritation.
Environmental Halogenated Organic Compound[3]Requires specialized disposal to prevent formation of toxic byproducts.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA establishes a "cradle-to-grave" management system, meaning waste must be tracked from its point of generation to its final, environmentally sound disposal.[5]

Concurrently, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace and the protective measures to be taken.[8][9] This includes proper handling for disposal.

Your laboratory or institution is registered as a hazardous waste generator with the EPA.[6] The specific on-site storage time limits and reporting requirements depend on whether your facility is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG).[10] Regardless of status, the fundamental procedures for segregation and disposal remain the same.

Core Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.

DisposalWorkflow start Waste Generated (this compound) decision Is the waste pure chemical, a solution, or contaminated solid? start->decision pure_chem Pure Chemical (Solid) decision->pure_chem Pure solution Solution or Rinsate (Liquid) decision->solution Liquid solid_waste Contaminated Solid Waste (Gloves, Weigh Paper, Wipes) decision->solid_waste Solid container_solid Place in correctly labeled 'HALOGENATED ORGANIC SOLID WASTE' container. pure_chem->container_solid container_liquid Place in correctly labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. solution->container_liquid solid_waste->container_solid storage Store sealed container in designated Satellite Accumulation Area (SAA). Ensure secondary containment. container_solid->storage container_liquid->storage pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage->pickup end Final disposal via a licensed hazardous waste facility. pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1-Chloro-5-methoxyisoquinoline (CAS No. 106462-85-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a solid substance, its potential for generating airborne particulates during handling necessitates stringent controls.

This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and trust for the professionals at the bench.

Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with this class of compounds are:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Damage: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1][2][4][5]

Additionally, some related compounds are noted to be air-sensitive, and thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[1][2][6]

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a procedural step but a critical barrier designed to mitigate the specific risks identified above.[7] All PPE should be assessed to ensure it is appropriate for the risks and the working environment.

Eye and Face Protection

Given the risk of serious eye irritation from solid particulates or splashes, robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] Standard safety glasses with side shields do not offer adequate protection from splashes or fine dust.[9]

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution preparation or spill cleanup), a full-face shield should be worn in addition to safety goggles.[4]

Skin and Body Protection

Direct contact with skin can be harmful and cause irritation.[1][2] A comprehensive barrier is essential.

  • Laboratory Coat: A standard lab coat is insufficient. A buttoned, long-sleeve, chemical-resistant gown is required to protect the arms and torso.[10]

  • Gloves: Chemically protective gloves are crucial.

    • Material: Nitrile gloves are a suitable initial choice. Thicker gloves generally offer better protection.[9]

    • Protocol: Double-gloving is strongly recommended. This practice allows for the removal of the outer glove immediately upon known or suspected contamination, protecting the inner glove and the wearer's skin.[9]

    • Frequency of Change: Gloves should be changed every 30 to 60 minutes during continuous work, or immediately if they are damaged or contamination is suspected.[9]

Respiratory Protection

The potential for respiratory tract irritation from airborne powder is a significant concern.[5]

  • Primary Control: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Secondary Control: If engineering controls are not available or are insufficient to control exposure below occupational limits, a NIOSH-approved respirator is required.[11] For a solid powder, a half-mask or full-face air-purifying respirator with N95, P95, or P100 particulate filters is appropriate.[7][11]

Operational and Disposal Plans

A safe protocol extends from initial preparation to final disposal. The following workflow outlines the critical steps where PPE is essential.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Area Prep Verify fume hood function. Gather all materials. don 2. Don PPE Gown, mask/respirator, inner gloves, eye protection, outer gloves. prep->don Proceed to Donning handle 3. Chemical Handling Weighing, transferring, and preparing solutions. don->handle Enter Hood decon 4. Decontamination Wipe down surfaces. Clean reusable equipment. handle->decon Complete Experiment doff 5. Doff PPE (in order) Outer gloves, gown, face shield, goggles, inner gloves, respirator. decon->doff After Cleaning dispose 6. Waste Disposal Segregate contaminated PPE and chemical waste into labeled, sealed containers. doff->dispose wash 7. Final Step Wash hands thoroughly. dispose->wash

Caption: Procedural flow for safely handling this compound.

PPE Requirements by Task
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Chemical Goggles & Face ShieldChemical-Resistant Gown, Double Nitrile GlovesChemical Fume Hood (Mandatory) or Respirator
Preparing Solution Chemical Goggles & Face ShieldChemical-Resistant Gown, Double Nitrile GlovesChemical Fume Hood (Mandatory)
Post-Handling Cleanup Chemical GogglesChemical-Resistant Gown, Double Nitrile GlovesNot required if area is decontaminated
Waste Disposal Chemical GogglesChemical-Resistant Gown, Nitrile GlovesNot typically required
Disposal Protocol

Waste generated from handling this compound is classified as hazardous.[1]

  • Solid Waste: All disposable PPE (gloves, gowns, etc.) and materials used for cleaning spills must be collected in a dedicated, labeled hazardous waste container.[8]

  • Chemical Waste: Unused chemical and solutions must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[8]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.[12]

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical. Ensure eyewash stations and safety showers are close to the workstation.[3][12]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][8]

By adhering to this comprehensive PPE and handling protocol, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their valuable work.

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Angene Chemical. Safety Data Sheet - 1-Chloroisoquinoline-5-carbonitrile. (2021-05-01). [Link]

  • PubChem - National Institutes of Health. Isoquinoline, 1-chloro-. [Link]

  • CHEMM - Chemical Hazards Emergency Medical Management. Personal Protective Equipment (PPE). [Link]

  • A-Star Research. MSDS of 1-chloro-7-methoxyisoquinoline. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019-03-05). [Link]

  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. (2022-08-25). [Link]

  • PubChem - National Institutes of Health. 1-Chloro-5-methylisoquinoline. [Link]

  • PubChemLite. This compound (C10H8ClNO). [Link]

  • PubChem - National Institutes of Health. 1-Chloro-3-ethoxyisoquinoline. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.